molecular formula C10H14BrNO2S B1275991 3-Bromo-N-(tert-butyl)benzenesulphonamide CAS No. 308283-47-8

3-Bromo-N-(tert-butyl)benzenesulphonamide

Cat. No.: B1275991
CAS No.: 308283-47-8
M. Wt: 292.19 g/mol
InChI Key: PKTQHWKZGFKXGT-UHFFFAOYSA-N
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Description

3-Bromo-N-(tert-butyl)benzenesulphonamide is a useful research compound. Its molecular formula is C10H14BrNO2S and its molecular weight is 292.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTQHWKZGFKXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406589
Record name 3-Bromo-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308283-47-8
Record name 3-Bromo-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide: A Key Intermediate in Rho-Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the utility of a molecule is often defined by its potential as a scaffold or intermediate for high-value therapeutic targets. 3-Bromo-N-(tert-butyl)benzenesulphonamide (CAS No. 308283-47-8) exemplifies such a strategic building block.[1][2][3] While a simple brominated arylsulfonamide, its true significance is revealed in its application as a key precursor in the synthesis of potent and selective Rho-kinase (ROCK) inhibitors—a class of molecules with profound therapeutic potential in cardiovascular diseases, neurological disorders, and oncology.[4]

This guide provides an in-depth technical overview of this compound, moving beyond basic properties to elucidate its synthesis, chemical rationale, and pivotal role in the drug discovery process. We will explore the causality behind its synthetic route and detail its application in the construction of advanced pharmaceutical candidates, providing field-proven insights for researchers engaged in kinase inhibitor development.

Core Molecular Characteristics

A comprehensive understanding of the physicochemical properties of this intermediate is the foundation for its effective use in multi-step synthetic campaigns. The presence of the bromine atom offers a versatile handle for cross-coupling reactions, while the N-tert-butyl group provides steric bulk and modulates solubility, influencing both reaction kinetics and the properties of downstream products.

PropertyValueSource
CAS Number 308283-47-8[1][2][5]
Molecular Formula C₁₀H₁₄BrNO₂S[1][5]
Molecular Weight 292.19 g/mol [1][6]
IUPAC Name 3-bromo-N-(tert-butyl)benzenesulfonamide[1]
Physical Form White to off-white solid[5]
Melting Point 68-70 °C[3]
Boiling Point 365.3 °C at 760 mmHg[3]
Density 1.419 g/cm³[3]
XLogP3 2.8[1][6]
SMILES CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br[1][6]

Synthesis and Mechanistic Rationale: A Self-Validating Protocol

The synthesis of this compound is a robust and logical two-step process, beginning with the formation of the corresponding sulfonyl chloride, followed by amidation. This approach is a cornerstone of sulfonamide chemistry, ensuring high yields and purity.

Step 1: Synthesis of 3-Bromobenzenesulfonyl Chloride

The journey begins with 3-bromobenzenamine. The most reliable method for converting an aniline to a sulfonyl chloride is through a Sandmeyer-type reaction. The aniline is first diazotized with sodium nitrite under acidic conditions to form a diazonium salt. This highly reactive intermediate is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which smoothly introduces the sulfonyl chloride moiety. This method is favored for its high efficiency and functional group tolerance.

Step 2: Amidation with tert-Butylamine

The second step involves the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. The sterically hindered tert-butylamine is a sufficiently strong nucleophile for this reaction. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to scavenge the HCl byproduct, driving the reaction to completion and preventing the formation of the unreactive amine salt. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the sulfonyl chloride and the final product.

The diagram below visualizes this validated two-step synthetic workflow.

G A 3-Bromobenzenamine B 1. NaNO₂, HCl (Diazotization) 2. SO₂, CuCl (Sulfonylation) A->B C 3-Bromobenzenesulfonyl Chloride B->C D tert-Butylamine, Pyridine DCM C->D E This compound (CAS: 308283-47-8) D->E

Synthetic Workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Materials:

  • 3-Bromobenzenesulfonyl chloride (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-bromobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (approx. 5 mL per mmol of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve tert-butylamine (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the amine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Validation: The structure and purity of the final product should be confirmed by analytical techniques. A Certificate of Analysis for this compound typically confirms a purity of >99% by HPLC and a ¹H NMR spectrum consistent with the expected structure.[5] Key expected ¹H NMR signals would include the aromatic protons of the 3-bromophenyl group and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

Application in Drug Discovery: The Path to Rho-Kinase (ROCK) Inhibitors

The true value of this compound is realized in its role as a key intermediate for potent therapeutics. The RhoA/ROCK signaling pathway is a critical regulator of cellular functions, and its dysregulation is implicated in hypertension, cancer, and glaucoma. Consequently, ROCK inhibitors are a major focus of drug development.

A seminal patent from GlaxoSmithKline (WO2007019664A1) details the synthesis of a series of potent ROCK inhibitors. In a key example, this compound is used as a foundational piece to construct a complex isoquinoline-based inhibitor. The synthesis leverages the bromine atom for a Suzuki coupling reaction, a powerful C-C bond-forming reaction, to append the indazole moiety. This is followed by the removal of the tert-butyl protecting group to reveal the secondary sulfonamide, a critical pharmacophoric element for ROCK inhibition.

The workflow below illustrates the strategic use of our title compound in this patented synthesis.

G A This compound B Suzuki Coupling (with Indazole Boronic Ester) A->B C Coupled Intermediate B->C D Deprotection (e.g., TFA) C->D E Final ROCK Inhibitor (Secondary Sulfonamide) D->E

Application in the Synthesis of a Patented ROCK Inhibitor.

This application highlights the deliberate design of this compound. The N-tert-butyl group serves as a protecting group for the sulfonamide nitrogen, preventing undesired side reactions during the sensitive palladium-catalyzed Suzuki coupling. Its subsequent facile removal under acidic conditions (e.g., with trifluoroacetic acid) is a critical and efficient final step. This "protecting group strategy" is a fundamental concept in complex molecule synthesis, and this compound is a perfect embodiment of its successful application.

Conclusion and Future Outlook

This compound is more than a chemical reagent; it is a strategic tool for drug discovery. Its well-defined synthesis, versatile reactivity, and demonstrated application as a key intermediate in the development of Rho-kinase inhibitors underscore its importance to the pharmaceutical industry. By understanding the rationale behind its structure and the protocols for its use, researchers can effectively leverage this molecule to accelerate the discovery and development of next-generation therapeutics targeting the ROCK pathway and beyond.

References

  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide.
  • Goodman, K. B., et al. (2007). Potent and Selective Dihydropyridone Indazole Amide Inhibitors of Rho-Kinase. Journal of Medicinal Chemistry, 50(1), 6-9.
  • PharmaCompass. 3-bromo-N-tert-butylbenzenesulfonamide. [Link]
  • Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-37. [Link]
  • Al-Omary, F. A. M., et al. (2007). Rho kinase inhibitors. Patent WO 2007/019664 A1.
  • Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology, 20(2), 242-248.

Sources

3-Bromo-N-(tert-butyl)benzenesulphonamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and handling protocols, grounding all claims in authoritative data.

Introduction and Strategic Importance

This compound (CAS No. 308283-47-8) is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with a bromine atom at the meta-position and a sulfonamide group N-substituted with a sterically hindering tert-butyl group.[1] This specific combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.

The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and diuretic drugs. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the strategic introduction of diverse substituents. Furthermore, the tert-butyl group imparts significant steric bulk, which can influence the molecule's conformational preferences and its interactions with biological targets.[1] Consequently, this compound is of considerable interest in the design and synthesis of novel therapeutic candidates.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Core Data Summary
PropertyValueSource(s)
CAS Number 308283-47-8[2][3][4]
Molecular Formula C₁₀H₁₄BrNO₂S[2][3][4]
Molecular Weight 292.19 g/mol [2][3][5][6]
Appearance Solid[1]
Melting Point 68-70 °C[3][4]
Boiling Point 365.3 °C at 760 mmHg[3][4]
Density 1.419 g/cm³[3][4]
XLogP3 2.8[3][5]
Flash Point 174.7 °C[3][4]
Refractive Index 1.549[3][4]
Structural Identifiers
  • IUPAC Name: 3-bromo-N-tert-butylbenzenesulfonamide.[5]

  • InChI: InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3.[1][5]

  • InChIKey: PKTQHWKZGFKXGT-UHFFFAOYSA-N.[3][5][6]

  • SMILES: CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br.[1][5]

Caption: 2D Structure of this compound.

Synthesis Protocol: A Validated Approach

The most direct and common synthesis of this compound involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. This is a classic nucleophilic acyl substitution at a sulfonyl group.

Experimental Workflow

Synthesis_Workflow Reactant1 3-Bromobenzenesulfonyl Chloride Mixing Combine Reactants in Solvent at Room Temp Reactant1->Mixing Reactant2 tert-Butylamine Reactant2->Mixing Solvent Chloroform (Solvent) Solvent->Mixing Reaction Stir for 12 hours under Nitrogen Mixing->Reaction Nucleophilic Substitution Evaporation Evaporate to Dryness Reaction->Evaporation Purification Flash Chromatography (Silica Gel, 15% EtOAc-Hexane) Evaporation->Purification Product This compound (White Solid) Purification->Product Yield: ~84%

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established synthetic procedures.[7]

  • Reagent Preparation: To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent like chloroform (approx. 4 mL per mmol of sulfonyl chloride) under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 eq).

    • Causality: Chloroform is an effective solvent that dissolves the reactants without participating in the reaction. A nitrogen atmosphere is used to prevent potential side reactions with atmospheric moisture. An excess of tert-butylamine is crucial; it acts as both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Stir the resulting solution at room temperature for approximately 12 hours.

    • Causality: The reaction is typically complete within this timeframe at ambient temperature. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

    • Causality: This step removes the solvent and any remaining volatile components, leaving a crude solid residue containing the desired product and tert-butylammonium chloride salt.

  • Purification: Purify the crude residue by flash chromatography using silica gel. A typical eluent system is 15% ethyl acetate in hexane.

    • Causality: Flash chromatography is a standard and efficient method for separating the non-polar product from the highly polar salt byproduct and any unreacted starting materials. The specific eluent polarity is chosen to achieve optimal separation, with the product having a moderate Rf value. The purified fractions are combined and concentrated to yield the final product as a white solid.[7]

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three primary components:

  • Aromatic Bromine: The C-Br bond is the most versatile site for further functionalization. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is the primary reason for its utility as a synthetic intermediate.

  • Sulfonamide N-H: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can be alkylated or used in other nucleophilic reactions, although this is less common due to the steric hindrance of the adjacent tert-butyl group.

  • Tert-butyl Group: This group is chemically robust but provides significant steric shielding. This can direct reactions to other parts of the molecule and influences the final compound's three-dimensional shape, which is a critical consideration in drug design to modulate binding affinity and selectivity for a biological target.[1]

Given these features, the compound is a precursor for libraries of molecules in high-throughput screening for drug discovery, particularly in programs targeting kinases, proteases, and other enzyme classes where substituted benzenesulfonamides have shown activity.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification

Based on GHS classifications, this substance is considered hazardous.[8]

  • Pictogram: GHS07 (Exclamation Mark).

  • Signal Word: Warning.[8]

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

Recommended Handling and PPE
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be required.[8]

  • Hygiene: Wash hands thoroughly after handling.[8][9]

Storage
  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store sealed in a dry environment at room temperature.

References

  • 3-Bromo-N-(tert-butyl)benzenesulfonamide | CAS 308283-47-8. Chemical-Suppliers.com. [Link]
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926. PubChem. [Link]
  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Inform
  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-N-(tert-butyl)benzenesulphonamide, tailored for researchers, scientists, and professionals in the field of drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's molecular characteristics and synthesis.

Introduction: Contextualizing this compound in Medicinal Chemistry

Benzenesulphonamide derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The core structure, a sulphonamide group attached to a benzene ring, serves as a versatile scaffold for developing therapeutic agents with applications ranging from antimicrobial and anti-inflammatory to anticancer and antiviral properties. The introduction of a bromine atom and an N-tert-butyl group to this scaffold, as in this compound, can significantly influence its physicochemical properties and biological activity. The bromine atom, a halogen, can modulate the compound's lipophilicity and metabolic stability, while the bulky tert-butyl group can affect its binding affinity to biological targets. This guide will delve into the specifics of this intriguing molecule.

Molecular Structure and Characterization

A definitive understanding of a molecule's three-dimensional structure is paramount in predicting its behavior and interactions. While crystallographic data for this compound is not publicly available, we can elucidate its structure through a combination of spectroscopic techniques and reasoned chemical principles.

Core Chemical Identifiers

For clarity and unambiguous identification, the fundamental chemical information for this compound is summarized in the table below.

IdentifierValueSource(s)
CAS Number 308283-47-8[3][4][5][6]
Molecular Formula C₁₀H₁₄BrNO₂S[3][5][7][8]
Molecular Weight 292.19 g/mol [3][7][8]
IUPAC Name 3-bromo-N-(tert-butyl)benzenesulfonamide[3]
InChI Key PKTQHWKZGFKXGT-UHFFFAOYSA-N[4]
Canonical SMILES CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br[3]
Proposed Molecular Structure

The proposed molecular structure of this compound is depicted below. The central components are the benzene ring, the sulphonamide functional group (-SO₂NH-), a bromine atom at the meta position (position 3) of the benzene ring, and a tert-butyl group attached to the nitrogen of the sulphonamide.

Figure 1: 2D Structure of this compound.
Spectroscopic Characterization (Predicted and Reported)

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (4H): The four protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton between the bromo and sulphonamide groups (at C2) would likely be the most deshielded.

  • N-H Proton (1H): A broad singlet corresponding to the sulphonamide proton would be expected, with its chemical shift being concentration and solvent-dependent.

  • tert-Butyl Protons (9H): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety, would be observed in the upfield region (typically δ 1.0-1.5 ppm).

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons (6C): Six distinct signals would be expected in the aromatic region (δ 120-150 ppm). The carbon attached to the bromine (C3) would be influenced by the halogen's electronic effects, and the carbon attached to the sulphonamide group (C1) would also have a characteristic chemical shift.

  • tert-Butyl Carbons (2C): A quaternary carbon and a single signal for the three equivalent methyl carbons would be present in the aliphatic region.

FT-IR Spectroscopy (Predicted):

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the sulphonamide.

  • S=O Stretches: Two strong absorption bands, characteristic of the sulphonamide group, are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

  • C-Br Stretch: A peak in the fingerprint region, typically between 700 and 500 cm⁻¹, indicating the presence of a carbon-bromine bond.

  • Aromatic C-H and C=C Stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (Predicted):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the tert-butyl group and cleavage of the C-S and S-N bonds.

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The primary starting material, 3-bromobenzenesulfonyl chloride, is commercially available.

Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the tert-butylamine on the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride, with the subsequent elimination of hydrogen chloride. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the HCl byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products reactant1 3-Bromobenzenesulfonyl Chloride product This compound reactant1->product Nucleophilic Substitution reactant2 tert-Butylamine reactant2->product Nucleophilic Substitution byproduct tert-Butylammonium chloride

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-N-(tert-butyl)benzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic routes to the crucial precursor, 3-bromobenzenesulfonyl chloride, and the subsequent amidation to yield the final product. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring a robust and reproducible approach. This guide includes detailed experimental protocols, key reaction parameters, and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

3-Bromo-N-(tert-butyl)benzenesulfonamide is a substituted aromatic sulfonamide. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The synthesis of this compound hinges on the preparation of the key intermediate, 3-bromobenzenesulfonyl chloride, followed by its reaction with tert-butylamine. This guide will detail two strategic pathways for the synthesis of 3-bromobenzenesulfonyl chloride, providing researchers with flexibility based on available starting materials and laboratory capabilities.

The overall synthetic transformation is a two-stage process, beginning with the formation of the sulfonyl chloride, followed by the sulfonamide bond formation.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Starting Material Starting Material 3-bromobenzenesulfonyl chloride 3-bromobenzenesulfonyl chloride Starting Material->3-bromobenzenesulfonyl chloride Pathway A or B 3-Bromo-N-(tert-butyl)benzenesulfonamide 3-Bromo-N-(tert-butyl)benzenesulfonamide 3-bromobenzenesulfonyl chloride->3-Bromo-N-(tert-butyl)benzenesulfonamide tert-butylamine tert-butylamine tert-butylamine->3-Bromo-N-(tert-butyl)benzenesulfonamide Pathway_A Bromobenzene Bromobenzene Reaction_A Chlorosulfonation Bromobenzene->Reaction_A Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction_A 3-bromobenzenesulfonyl chloride 3-bromobenzenesulfonyl chloride Reaction_A->3-bromobenzenesulfonyl chloride

Caption: Workflow for the synthesis of 3-bromobenzenesulfonyl chloride via chlorosulfonation.

A detailed protocol for the chlorosulfonation of benzene is available in Organic Syntheses. [5]The following is an adapted procedure for bromobenzene.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place chlorosulfonic acid (4.0 eq).

  • Reactant Addition: Cool the flask in an ice-water bath and add bromobenzene (1.0 eq) dropwise from the dropping funnel with vigorous stirring, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude 3-bromobenzenesulfonyl chloride will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

    Parameter Value Reference
    Reactant Ratio 1:4 (Bromobenzene:Chlorosulfonic Acid) [5]
    Temperature 0-10 °C during addition, then room temp. [5]
    Reaction Time 2-3 hours [5]

    | Purification | Recrystallization/Vacuum Distillation | |

Pathway B: Diazotization of 3-Bromoaniline

This alternative pathway involves the diazotization of 3-bromoaniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This method offers high regioselectivity, yielding specifically the 3-substituted isomer.

Pathway_B 3-Bromoaniline 3-Bromoaniline Diazotization Diazotization 3-Bromoaniline->Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sulfonylation Sulfonyl-chlorination Diazonium Salt->Sulfonylation SO2, CuCl SO2, CuCl SO2, CuCl->Sulfonylation 3-bromobenzenesulfonyl chloride 3-bromobenzenesulfonyl chloride Sulfonylation->3-bromobenzenesulfonyl chloride

Caption: Workflow for the synthesis of 3-bromobenzenesulfonyl chloride from 3-bromoaniline.

The following protocol is adapted from patents describing similar transformations. [6]

  • Diazotization: Dissolve 3-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonyl-chlorination: In a separate flask, prepare a solution of sulfur dioxide in acetic acid, and add copper(I) chloride (catalytic amount). Cool this solution to 5-10 °C.

  • Reaction: Add the cold diazonium salt solution to the sulfur dioxide solution portion-wise, with vigorous stirring. Control the evolution of nitrogen gas.

  • Work-up: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice-water. The product will separate as an oil or solid.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-bromobenzenesulfonyl chloride. [7]Further purification can be performed by vacuum distillation.

    Parameter Value Reference
    Diazotization Temp. 0-5 °C [6]
    Sulfonylation Temp. 5-10 °C [6]
    Catalyst Copper(I) Chloride [6]

    | Purification | Extraction and Vacuum Distillation | [7]|

Synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide

The final step in the synthesis is the nucleophilic substitution reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Final_Step 3-bromobenzenesulfonyl chloride 3-bromobenzenesulfonyl chloride Reaction_Final Sulfonamide Formation 3-bromobenzenesulfonyl chloride->Reaction_Final tert-butylamine tert-butylamine tert-butylamine->Reaction_Final Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction_Final 3-Bromo-N-(tert-butyl)benzenesulfonamide 3-Bromo-N-(tert-butyl)benzenesulfonamide Reaction_Final->3-Bromo-N-(tert-butyl)benzenesulfonamide

Caption: Workflow for the final sulfonamide formation.

Experimental Protocol (Adapted from literature)

The following protocol is based on a similar reaction found in the Open Reaction Database. [8]

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Reagent Addition: Add diisopropylethylamine (DIPEA) (1.2 eq) to the solution, followed by the dropwise addition of tert-butylamine (1.1 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-Bromo-N-(tert-butyl)benzenesulfonamide as a solid. [8]A certificate of analysis for a commercially available sample indicates the product is a white to off-white solid. [9]

    Parameter Value Reference
    Solvent Dichloromethane [8]
    Base Diisopropylethylamine (DIPEA) [8]
    Temperature Room Temperature [8]

    | Purification | Silica Gel Column Chromatography | [8]|

Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromobenzenesulfonyl chloride3-bromobenzenesulfonyl chloride2905-24-0C₆H₄BrClO₂S255.52
tert-Butylamine2-methylpropan-2-amine75-64-9C₄H₁₁N73.14
3-Bromo-N-(tert-butyl)benzenesulfonamide3-bromo-N-(tert-butyl)benzenesulfonamide308283-47-8C₁₀H₁₄BrNO₂S292.19

Conclusion

This technical guide has detailed two robust and versatile synthetic pathways for the preparation of 3-Bromo-N-(tert-butyl)benzenesulfonamide. The choice between the chlorosulfonation of bromobenzene and the diazotization of 3-bromoaniline for the synthesis of the key 3-bromobenzenesulfonyl chloride intermediate will depend on factors such as starting material availability, desired regioselectivity, and scale of the reaction. The subsequent amidation with tert-butylamine is a straightforward and high-yielding transformation. The provided protocols, adapted from established literature, offer a solid foundation for the successful synthesis of this valuable compound for applications in drug discovery and development.

References

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
  • Process for the preparation of benzenesulphonyl chloride. (n.d.). Google Patents.
  • Open Reaction Database. (n.d.).
  • Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. (n.d.). Google Patents.
  • 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926. (n.d.). PubChem.
  • Method for synthesizing benzene sulfonamide compounds. (n.d.). Google Patents.
  • Project: Making thionyl chloride from easy-to-get precursors. (2021, December 14). Sciencemadness Discussion Board.
  • 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.

Sources

An In-depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Sulfonamides

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to act as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets through its sulfonamide moiety (-SO₂NH-). The strategic substitution on both the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the compound's potency and selectivity for its target.

This guide focuses on a specific, strategically substituted intermediate: 3-Bromo-N-(tert-butyl)benzenesulfonamide . The presence of a bromine atom at the meta-position of the phenyl ring offers a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Simultaneously, the N-tert-butyl group provides significant steric bulk, which can influence the compound's conformational preferences and interaction with protein binding pockets, potentially enhancing selectivity or metabolic stability by sterically shielding the N-H bond. This combination makes it a valuable building block in the synthesis of novel drug candidates.

Core Compound Identity

The nomenclature and key identifiers for the topic compound are summarized below.

IdentifierValueSource
IUPAC Name 3-bromo-N-tert-butylbenzenesulfonamide[1]
CAS Number 308283-47-8[1]
Molecular Formula C₁₀H₁₄BrNO₂S[1]
Molecular Weight 292.19 g/mol [1]
Canonical SMILES CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br[1]
Physical Form Solid

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. For 3-Bromo-N-(tert-butyl)benzenesulfonamide, this involves the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride.

Overall Reaction Scheme
Figure 1: General synthesis pathway.
Detailed Experimental Protocol (Exemplary)

Materials:

  • 3-Bromobenzenesulfonyl chloride (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per mmol of sulfonyl chloride).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction Execution: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices
  • Use of a Base (TEA/Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted tert-butylamine, forming a non-nucleophilic ammonium salt and halting the reaction. The added base neutralizes the HCl in situ, driving the reaction to completion.

  • Excess Amine: Using a slight excess of tert-butylamine helps to ensure the complete consumption of the more valuable sulfonyl chloride.

  • Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, which would hydrolyze them back to the corresponding sulfonic acid. Therefore, anhydrous solvents and a dry atmosphere (nitrogen) are crucial for achieving a high yield.

  • Controlled Addition at 0 °C: The reaction is exothermic. Slow, controlled addition at low temperature prevents potential side reactions and ensures better control over the process.

  • Aqueous Work-up Sequence: The acidic wash (1 M HCl) removes the basic catalyst (TEA) and excess tert-butylamine. The basic wash (NaHCO₃) removes any unreacted starting material that may have hydrolyzed. The brine wash helps to remove residual water from the organic layer.

Structural Elucidation and Spectroscopic Signature

Characterization of the final product relies on standard spectroscopic methods. The expected spectral data are outlined below, providing a benchmark for successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • tert-Butyl Group: A sharp singlet integrating to 9 protons, typically appearing in the upfield region around δ 1.2-1.4 ppm . The singlet nature is due to the nine equivalent protons and the absence of adjacent protons for coupling.

    • N-H Proton: A broad singlet corresponding to the sulfonamide proton, typically found downfield around δ 4.5-5.5 ppm . Its chemical shift can be variable and concentration-dependent.

    • Aromatic Protons: The four protons on the 3-bromophenyl ring will appear as a complex multiplet pattern in the downfield region of δ 7.5-8.0 ppm . Due to the meta-substitution pattern, the protons will exhibit complex splitting (triplets, doublets of doublets, etc.).

  • ¹³C NMR:

    • tert-Butyl Carbons: Two distinct signals are expected: one for the quaternary carbon at approximately δ 50-55 ppm and another for the three equivalent methyl carbons around δ 28-30 ppm .

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm ), including the carbon bearing the bromine atom (C-Br) and the carbon attached to the sulfonyl group (C-S).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the sulfonamide functional group.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch 3300 - 3200Medium, sharp
C-H Stretch (Aromatic) 3100 - 3000Medium
C-H Stretch (Aliphatic) 2980 - 2850Strong
S=O Asymmetric Stretch 1345 - 1315Strong
S=O Symmetric Stretch 1190 - 1145Strong
S-N Stretch 930 - 900Medium

The two strong absorption bands for the S=O stretches are particularly diagnostic for the sulfonamide group.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 291 and 293.

  • High-Resolution Mass Spectrometry (HRMS): Would provide an exact mass measurement confirming the elemental composition of C₁₀H₁₄⁷⁹BrNO₂S.

Applications in Drug Discovery: A Key Intermediate

While 3-Bromo-N-(tert-butyl)benzenesulfonamide is not an end-product drug, its value lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The bromine atom serves as a versatile point of attachment for building out molecular complexity.

A search of patent literature reveals that this specific compound (CAS 308283-47-8) is cited as a starting material or intermediate in the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of compounds targeted for various diseases, underscoring its utility in drug discovery pipelines. The general class of N-substituted benzenesulfonamides has been extensively explored for a range of biological activities, including:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase isoforms, which are validated targets for glaucoma, edema, and certain types of cancer.

  • Voltage-Gated Sodium Channel Modulation: Certain benzenesulfonamide derivatives have been investigated as modulators of sodium channels, with potential applications in treating epilepsy and neuropathic pain.

  • Antimicrobial and Antiviral Agents: The sulfonamide scaffold is present in several antibacterial drugs (sulfa drugs) and continues to be explored for new antimicrobial and antiviral candidates.

The workflow from this intermediate to a potential drug candidate is visualized below.

Drug_Discovery_Workflow cluster_0 Intermediate Synthesis cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development A 3-Bromobenzenesulfonyl chloride C 3-Bromo-N-(tert-butyl)- benzenesulfonamide (Key Intermediate) A->C B tert-Butylamine B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Synthetic Handle (Br) E Library of Novel Benzenesulfonamide Derivatives D->E Diversification F Structure-Activity Relationship (SAR) Studies E->F G In Vitro Biological Screening (Target Engagement, Potency) E->G F->E H Lead Candidate G->H Selection I In Vivo Efficacy & ADME/Tox Studies H->I

Figure 2: Role of the intermediate in a drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, 3-Bromo-N-(tert-butyl)benzenesulfonamide should be handled with appropriate care.

  • Hazard Statements: May cause skin and serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Store in a dry, well-ventilated place. Keep container tightly closed.

Always consult the material safety data sheet (MSDS) from the supplier for complete and up-to-date safety information before handling.

References

  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. National Center for Biotechnology Information.
  • ResearchGate. Nucleophilic substitution of 3 with tert-butylamine.
  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides.
  • National Institutes of Health. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • Google Patents. Synthesis method of N-tert-butyl benzene sulfonamide.
  • Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine.
  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • eLife. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • PubChem. Halogenoid acids and salts thereof - Patent US-11208325-B2. National Center for Biotechnology Information.
  • NMRDB.org. Predict 1H proton NMR spectra.
  • International Journal of Engineering and Science Invention. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra.
  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. National Center for Biotechnology Information.
  • Cheminfo.org. Predict 1H NMR spectra.
  • ResearchGate. Bromine- t -Butylamine.
  • PubChem. m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride.

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physical properties of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Introduction: Understanding the Molecule

3-Bromo-N-(tert-butyl)benzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by the sulfonamide functional group. The molecule's architecture consists of a central benzene ring substituted with a bromine atom at the meta-position and a sulfonamide group. The sulfonamide nitrogen is further substituted with a sterically bulky tert-butyl group.

This guide provides a comprehensive analysis of the core physical and chemical properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide (CAS No: 308283-47-8), offering field-proven insights and detailed experimental methodologies for its characterization. Understanding these properties is a critical prerequisite for its application in research, particularly in optimizing reaction conditions, developing purification strategies, formulating for biological assays, and interpreting analytical data.

PropertyValueSource(s)
CAS Number 308283-47-8[1][2][3]
Molecular Formula C₁₀H₁₄BrNO₂S[1][2][3][4]
Molecular Weight 292.19 g/mol [2][3][5][6]
Appearance White to off-white solid[4]

Section 1: Core Physicochemical Properties

The bulk physical properties of a compound dictate its behavior under various laboratory conditions. These parameters are fundamental for handling, storage, and process design.

Thermal Properties and Physical State

The compound is a solid at room temperature, which is typical for molecules of this size and complexity with potential for intermolecular interactions.

Table 1: Thermal and Physical Data

ParameterValueComments & Causality
Melting Point 68-70 °CThe melting point is a sharp range, indicative of high purity.[3] It reflects the energy required to overcome crystal lattice forces. Impurities would typically cause a depression and broadening of this range.[7]
Boiling Point 365.3 °C (at 760 mmHg)This high boiling point is attributed to the molecule's polarity, significant molecular weight, and potential for dipole-dipole interactions.[3]
Flash Point 174.7 °CThe temperature at which the compound gives off sufficient vapor to ignite in the presence of an ignition source.[3] This value is important for assessing fire hazards during heating.
Density 1.419 g/cm³This value is consistent with a densely packed crystalline solid containing a heavy bromine atom.[3]
Solubility Profile: A Predictive Analysis

While quantitative experimental solubility data is not widely published, a robust qualitative assessment can be derived from the molecular structure. The molecule possesses both hydrophobic (brominated benzene ring, tert-butyl group) and hydrophilic (sulfonamide group) regions, making it amphiphilic.

  • Aqueous Solubility : Expected to be low. The large, nonpolar surface area of the bromophenyl and tert-butyl groups will likely dominate, leading to poor solubility in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : Expected to have good solubility. These solvents can effectively solvate the polar sulfonamide group without the high energetic cost of disrupting a hydrogen-bonded network like water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : Expected to have moderate solubility. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the sulfonamide moiety.

  • Nonpolar Solvents (e.g., Hexanes, Toluene) : Expected to have low to moderate solubility. While the nonpolar regions of the molecule will interact favorably, the polar sulfonamide group will be poorly solvated.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Expected to have good solubility. These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. A related compound, N-butylbenzenesulfonamide, is noted to be soluble in chloroform.[8]

Key Computational Descriptors for Drug Development

Computational models provide valuable insights into a molecule's behavior in a biological context.

Table 2: Computed Physicochemical Properties

ParameterValueSignificance in Research & Drug Development
XLogP3 2.8This value, representing the octanol-water partition coefficient, indicates moderate lipophilicity.[2][6] It suggests the compound may have reasonable membrane permeability, a key factor in drug absorption.
Topological Polar Surface Area (TPSA) 54.6 ŲTPSA is a predictor of drug transport properties. A value below 140 Ų is generally associated with good cell permeability. This TPSA suggests the molecule is likely to be orally bioavailable.[2]
Hydrogen Bond Donor Count 1The single N-H bond in the sulfonamide group can act as a hydrogen bond donor.[2][6]
Hydrogen Bond Acceptor Count 3The two oxygen atoms of the sulfonyl group and the nitrogen atom can act as hydrogen bond acceptors.[2][6]
Rotatable Bond Count 3This indicates a moderate degree of conformational flexibility, which can influence its binding to biological targets.[2][6]

Section 2: Spectroscopic and Structural Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and structural integrity. While experimental spectra for this specific compound are not publicly available, a detailed prediction based on its structure and data from analogous compounds is presented below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic tert-butyl group.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityJustification
tert-Butyl (9H)1.2 - 1.4Singlet (s)The nine protons are chemically equivalent due to free rotation around the C-C bonds. The absence of adjacent protons results in a singlet. Data for N-tert-butyl-4-methylbenzenesulfonamide shows this peak at 1.21 ppm.[9]
N-H (1H)4.8 - 5.5Broad Singlet (br s)The sulfonamide proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is concentration and solvent-dependent. The signal for N-tert-butyl-4-methylbenzenesulfonamide appears at 4.84 ppm.[9]
Aromatic (4H)7.4 - 8.0Multiplets (m)The four protons on the benzene ring are in different chemical environments and will exhibit complex splitting patterns (doublet of doublets, triplets) due to coupling with each other. The electron-withdrawing sulfonyl group and the bromine atom will shift these protons downfield.[10]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will confirm the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (δ, ppm)Justification
C(CH₃)₃~30The methyl carbons of the tert-butyl group are shielded and appear upfield. The corresponding peak in N-tert-butyl-4-methylbenzenesulfonamide is at 30.1 ppm.[9]
C (CH₃)₃~55The quaternary carbon of the tert-butyl group. The signal for N-tert-butyl-4-methylbenzenesulfonamide is at 54.5 ppm.[9]
C-Br~122The carbon directly attached to bromine will be shifted downfield. Its resonance is typically found in this region.
Aromatic C-H125 - 135The four aromatic C-H carbons will appear in this region, with their exact shifts influenced by the positions of the two substituents.
Aromatic C-S~141The carbon atom attached to the electron-withdrawing sulfonyl group will be significantly deshielded and appear furthest downfield among the aromatic carbons.
Predicted Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

Table 5: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H3350 - 3250Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)2980 - 2850Stretching
C=C (Aromatic)1600 - 1450Ring Stretching
S=O1350 - 1320 (asymmetric)Stretching
S=O1170 - 1150 (symmetric)Stretching
C-N1050 - 1020Stretching
C-Br700 - 550Stretching

Justification: These predicted ranges are highly characteristic for benzenesulfonamide derivatives.[11][12] The two strong S=O stretching bands are particularly diagnostic for the sulfonamide group.

Predicted Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 291 and 293 with an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). The exact mass is 290.99286 g/mol .[3][6]

  • Key Fragmentation: A primary fragmentation pathway is the loss of the tert-butyl group, which is a stable tertiary carbocation. This would result in a significant peak at m/z 234/236 (M - 57). Further fragmentation could involve the loss of SO₂ to give a bromophenyl fragment.

Section 3: Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential. The following section details self-validating workflows for determining key physical properties.

Protocol for Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. This protocol uses the capillary method with a digital apparatus for precision.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.[13]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.

  • Precise Determination: Allow the block to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat rapidly until 20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/min.[13]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

G cluster_prep Preparation cluster_measure Measurement P1 Dry & Powder Sample P2 Load Capillary (2-3 mm) P1->P2 M1 Insert into Apparatus P2->M1 M2 Heat Rapidly (Find Approx. MP) M1->M2 M3 Cool Block M2->M3 M4 Heat Slowly (1-2°C/min) near MP M3->M4 M5 Record T1 (First Drop) M4->M5 M6 Record T2 (Fully Liquid) M5->M6 R1 R1 M6->R1 Report Range: T1 - T2

Caption: Workflow for Precise Melting Point Determination.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Principle: This gold-standard method measures the equilibrium solubility of a compound by allowing a suspension to equilibrate for a set period, followed by quantification of the dissolved analyte in the supernatant.

Methodology:

  • Preparation: Add an excess amount of 3-Bromo-N-(tert-butyl)benzenesulfonamide to a known volume of pH-buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial. The presence of solid material must be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on an orbital shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

G cluster_prep Preparation & Equilibration cluster_analysis Separation & Analysis P1 Add Excess Solid to Buffer P2 Seal Vial P1->P2 P3 Agitate (24-48h) at Constant Temp. P2->P3 A1 Centrifuge to Pellet Solid P3->A1 A2 Collect Supernatant A1->A2 A3 Quantify Concentration (e.g., HPLC) A2->A3 R1 R1 A3->R1 Report as mg/mL or µM

Caption: Shake-Flask Protocol for Equilibrium Solubility.

Protocol for NMR Sample Preparation

Principle: Proper sample preparation is paramount for acquiring high-resolution NMR spectra. The sample must be fully dissolved in a deuterated solvent, free of particulate matter, and at an appropriate concentration.[7][14]

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[15]

  • Sample Weighing: Weigh approximately 5-10 mg of the solid compound into a clean, small vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Vortex or gently swirl until the solid is completely dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Final Checks: Ensure the sample height in the tube is approximately 4-5 cm. Cap the tube and label it clearly. The sample is now ready for analysis.

G S1 Weigh 5-10 mg of Compound S2 Add 0.6-0.7 mL Deuterated Solvent S1->S2 S3 Dissolve Completely S2->S3 S4 Filter into NMR Tube S3->S4 S5 Cap and Label Tube S4->S5 S6 Acquire Spectrum S5->S6

Caption: Standard Workflow for NMR Sample Preparation.

Section 4: Safety, Handling, and Storage

Hazard Identification: Based on supplier safety data, 3-Bromo-N-(tert-butyl)benzenesulfonamide is classified with the GHS07 pictogram (Exclamation mark).

  • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Avoid generating dust.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Storage:

  • Store in a tightly sealed container in a cool, dry place. The compound should be sealed in dry, room temperature conditions.

References

  • Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. PubMed Central.
  • Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
  • Comparison FTIR spectrum of (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide (TH2TH). ResearchGate.
  • FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. ResearchGate.
  • Nocentini, A., et al. (2018). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. National Institutes of Health.
  • Supporting information: Copper-catalyzed N-arylation of sulfonamides with aryl halides. The Royal Society of Chemistry.
  • Smirnovas, V., et al. (2011). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • NMR Sample Preparation. Western University.
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. National Institutes of Health.
  • N-Butylbenzenesulfonamide; LC-ESI-QFT; MS2. MassBank.
  • 4-tert-Butylbenzenesulfonamide. PubChem, National Institutes of Health.
  • General procedure for synthesis of N-alkyloxaziridines. The Royal Society of Chemistry.
  • Benzenesulfonamide, N-butyl- Mass Spectrum. NIST WebBook.
  • Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
  • Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). Cheméo.
  • N-tert-butyl-4-methylbenzenesulfonamide (3c7) spectral data. The Royal Society of Chemistry.
  • 3-bromo-N-(t-butyl)benzenesulfonamide Drug Information. PharmaCompass.
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide. PubChem, National Institutes of Health.
  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE Drug Information. PharmaCompass.
  • 3-bromo-N-tert-butylbenzenesulfonamide Drug Information. PharmaCompass.
  • N-butyl Benzene Sulfonamide Best Quality. Jinli Chemical.

Sources

3-Bromo-N-(tert-butyl)benzenesulphonamide solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Introduction

3-Bromo-N-(tert-butyl)benzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development.[1] A thorough understanding of its solubility is paramount for its progression through the development pipeline, influencing everything from formulation and bioavailability to process chemistry. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals. While specific experimental solubility data for 3-Bromo-N-(tert-butyl)benzenesulfonamide is not extensively published, this document will equip you with the foundational knowledge and methodologies to characterize its solubility profile.

Physicochemical Properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide

A molecule's solubility is intrinsically linked to its physicochemical properties. The key characteristics of 3-Bromo-N-(tert-butyl)benzenesulfonamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO₂S[2][3][4]
Molecular Weight 292.19 g/mol [2][3][4]
CAS Number 308283-47-8[2]
Appearance Solid[1]
XLogP3 2.8[2][3][4]
Hydrogen Bond Donor Count 1[2][3][4]
Hydrogen Bond Acceptor Count 3[3][4]
Topological Polar Surface Area 54.6 Ų[3][4]

Expert Insights: The XLogP3 value of 2.8 suggests that 3-Bromo-N-(tert-butyl)benzenesulfonamide is a moderately lipophilic compound.[2][3][4] This indicates a higher affinity for non-polar environments and predicts that its solubility will be greater in organic solvents than in aqueous media.[1] The presence of a hydrogen bond donor (the sulfonamide N-H) and multiple acceptors (the sulfonyl oxygens) allows for interactions with polar solvents, though the bulky tert-butyl group may introduce steric hindrance.[1]

General Solubility of Sulfonamides

The solubility of sulfonamides as a class is influenced by their amphoteric nature, possessing both a weakly acidic proton on the sulfonamide nitrogen and a weakly basic amino group (if present on the aromatic ring).[5] For N-substituted sulfonamides like our target compound, the acidity of the N-H proton is a key determinant of aqueous solubility.[5]

  • pH-Dependent Solubility: Sulfonamides are generally more soluble in alkaline solutions where they can form soluble salts.[5] The solubility in aqueous media is expected to be at its minimum around the isoelectric point and increase as the pH moves away from this point.

  • Solvent Effects: In organic solvents, solubility is governed by the "like dissolves like" principle. The Hildebrand solubility parameter can be a useful tool for predicting miscibility with various solvents.[6]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary. The shake-flask method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability, particularly for sparingly soluble compounds.[7]

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with a solvent of interest over a defined period at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.[8]

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of 3-Bromo-N-(tert-butyl)benzenesulfonamide in various solvents.

Materials:

  • 3-Bromo-N-(tert-butyl)benzenesulfonamide (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, 1-octanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of 3-Bromo-N-(tert-butyl)benzenesulfonamide to a series of vials. The excess solid should be visually apparent.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Self-Validating System:

  • Time to Equilibrium: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau.[9]

  • Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred, which would affect the solubility measurement.

Visualization of the Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Equilibrate on shaker (constant T) B->C D Centrifuge vials C->D E Filter supernatant (0.22 µm) D->E F Dilute filtered sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Sources

An In-depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Intermediate in Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular architectures with desired pharmacological profiles. 3-Bromo-N-(tert-butyl)benzenesulphonamide has emerged as a significant intermediate, particularly in the exploration of selective modulators for critical biological targets. This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its pivotal role in the discovery of next-generation therapeutics. We will delve into the causal relationships behind the synthetic strategies, the rationale for its purification, and its application in the development of selective angiotensin II AT2 receptor agonists, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is most effectively achieved through a robust two-step synthetic sequence. This process begins with the formation of the key precursor, 3-bromobenzenesulfonyl chloride, via a diazotization reaction of 3-bromoaniline. This is followed by a nucleophilic substitution reaction with tert-butylamine to yield the final product. This synthetic route is favored for its reliability and scalability.

Step 1: Synthesis of 3-Bromobenzenesulfonyl Chloride via Diazotization

The conversion of 3-bromoaniline to 3-bromobenzenesulfonyl chloride is a classic example of the Sandmeyer-type reaction, a cornerstone of aromatic chemistry. The process involves the transformation of the primary amino group of 3-bromoaniline into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride moiety.

Experimental Protocol: Diazotization of 3-Bromoaniline

Materials:

  • 3-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Cuprous Chloride (CuCl) or Copper(I) bromide (CuBr)

  • Glacial Acetic Acid

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 3-bromoaniline in glacial acetic acid and concentrated hydrochloric acid is prepared.

  • The flask is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the stirred aniline solution, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper, which turns black in the presence of excess nitrous acid.

  • In a separate flask, a solution of cuprous chloride in glacial acetic acid is saturated with sulfur dioxide gas.

  • The cold diazonium salt solution is then added portion-wise to the sulfur dioxide/cuprous chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

  • The reaction mixture is then poured into ice-water, and the crude 3-bromobenzenesulfonyl chloride is extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-bromobenzenesulfonyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures, leading to unwanted side products.

  • In Situ Generation of Nitrous Acid: Sodium nitrite is reacted with a strong acid (HCl) to generate nitrous acid in situ. This is a standard and safe procedure as nitrous acid itself is unstable.

  • Copper Catalyst: Cuprous chloride acts as a catalyst in the Sandmeyer-type reaction, facilitating the replacement of the diazonium group with the sulfonyl chloride moiety from the sulfur dioxide.

Step 2: Nucleophilic Substitution with tert-Butylamine

The second step involves the reaction of the synthesized 3-bromobenzenesulfonyl chloride with tert-butylamine. This is a nucleophilic acyl substitution reaction where the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromobenzenesulfonyl Chloride

  • tert-Butylamine

  • Acetonitrile or Dichloromethane

  • Triethylamine or Pyridine (optional, as a base)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • 3-Bromobenzenesulfonyl chloride is dissolved in a suitable organic solvent like acetonitrile or dichloromethane in a round-bottom flask.

  • The solution is cooled in an ice bath.

  • An excess of tert-butylamine (typically 2-3 equivalents) is added slowly to the stirred solution. The excess tert-butylamine also acts as a base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added.

  • The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with the organic solvent and washed sequentially with 1 M HCl (to remove excess tert-butylamine), water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices:

  • Excess tert-Butylamine: Using an excess of the amine serves a dual purpose: it drives the reaction to completion according to Le Chatelier's principle and neutralizes the hydrochloric acid byproduct, preventing potential side reactions.[1]

  • Aprotic Solvent: Acetonitrile or dichloromethane are good solvent choices as they are aprotic and will not interfere with the nucleophilic substitution reaction.

Purification of this compound

The crude product can be purified by recrystallization or flash column chromatography to obtain a high-purity solid.

Purification by Recrystallization: A suitable solvent system for recrystallization is typically a mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane. The crude solid is dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals.[2][3][4]

Purification by Flash Column Chromatography: For smaller scales or for removing closely related impurities, flash column chromatography on silica gel is an effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to elute the product.[5][6]

Visualizing the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Bromobenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification A 3-Bromoaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 3-Bromobenzenediazonium Chloride B->C D Reaction with SO₂/CuCl C->D E 3-Bromobenzenesulfonyl Chloride D->E F 3-Bromobenzenesulfonyl Chloride G Nucleophilic Substitution (tert-Butylamine) F->G H This compound G->H I Crude Product J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO₂S[7][8][9]
Molecular Weight 292.19 g/mol [8][9][10]
Appearance White to off-white solid[11]
Melting Point 68-70 °C[8]
Boiling Point 365.3 °C at 760 mmHg[8]
Solubility Soluble in organic solvents[11]
CAS Number 308283-47-8[7][8][9]

Analytical Characterization: The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the aromatic protons, the tert-butyl group, and their respective chemical environments.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm its structure.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the S=O stretching of the sulfonamide group and the N-H bond.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Applications in Drug Discovery: A Gateway to Angiotensin II AT2 Receptor Agonists

The primary significance of this compound in drug discovery lies in its utility as a key intermediate for the synthesis of selective angiotensin II AT2 receptor (AT2R) agonists.[11][12] The renin-angiotensin system (RAS) plays a crucial role in regulating blood pressure and cardiovascular homeostasis. While the angiotensin II AT1 receptor (AT1R) mediates most of the well-known vasoconstrictive and pro-inflammatory effects of angiotensin II, the AT2R is implicated in counter-regulatory, protective effects, including vasodilation, anti-inflammatory, and anti-fibrotic actions.[13][14][15][16][17][18]

The development of selective AT2R agonists is a promising therapeutic strategy for a range of conditions, including cardiovascular diseases, renal disorders, and neuropathic pain.[19] this compound serves as a scaffold onto which further chemical modifications can be made to generate potent and selective AT2R agonists. The bromo-substituent provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the resulting compounds.

Illustrative Signaling Pathway of AT2 Receptor Activation:

AT2R_Signaling AngII Angiotensin II / AT2R Agonist AT2R AT2 Receptor AngII->AT2R Binds to G_protein Gαi/o AT2R->G_protein Activates SHP1 SHP-1 G_protein->SHP1 Activates NOS Nitric Oxide Synthase (NOS) SHP1->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces Guanylyl_Cyclase Soluble Guanylyl Cyclase NO->Guanylyl_Cyclase Activates cGMP cGMP Guanylyl_Cyclase->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects PKG->Anti_fibrotic

Caption: Simplified signaling pathway of the Angiotensin II AT2 receptor.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of well-designed chemical intermediates in advancing drug discovery. Its straightforward and scalable synthesis, combined with the strategic placement of reactive functional groups, makes it an invaluable tool for medicinal chemists. The successful application of this compound in the development of selective angiotensin II AT2 receptor agonists highlights its potential to contribute to the creation of novel therapies for a variety of diseases. As our understanding of the intricate roles of the AT2 receptor in pathophysiology continues to grow, the demand for versatile building blocks like this compound is likely to increase, paving the way for future innovations in the field of pharmaceutical sciences.

References

  • Selective angiotensin II AT2 receptor agonists: Benzamide structure-activity relationships. (2008). Journal of Medicinal Chemistry. [Link]
  • Scheme 1. Synthesis of novel benzamides as AT2R ligands. Reagents and conditions.
  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neurop
  • tert.- Butyl Chloride. Organic Syntheses. [Link]
  • Angiotensin Peptides as
  • Nucleophilic substitution of 3 with tert-butylamine [a].
  • Purification by Recrystalliz
  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Information, Uses, Side Effects, Pharma intermedi
  • Experiment 8 — Kinetics of SN1 Solvolysis. Swarthmore College. [Link]
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
  • A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [Link]
  • Angiotensin type 2 receptor activation promotes browning of white adipose tissue and brown adipogenesis.
  • Write only reactions for diazotization of aniline to make red azodye and ... Filo. [Link]
  • The Novel AT2 Receptor Agonist -Pro7-AngIII Exerts Cardiac and Renal Anti-Fibrotic and Anti-Inflammatory Effects in High Salt-Fe. Semantic Scholar. [Link]
  • The novel AT2 receptor ligand, β-Pro7 Ang III, induces equivalent anti-fibrotic effects to Compound 21 but broader anti-fibrotic effects than pirfenidone in mice with bleomycin-induced pulmonary fibrosis. PMC - NIH. [Link]
  • Update on Angiotensin
  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. [Link]
  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. [Link]
  • UPDATE ON ANGIOTENSIN

Sources

theoretical properties of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Introduction

Benzenesulfonamides represent a cornerstone scaffold in modern medicinal chemistry and materials science. Their prevalence in numerous marketed drugs stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, its chemical stability, and its capacity to orient substituents in well-defined three-dimensional space.[1] This guide focuses on a specific, functionally rich derivative: 3-Bromo-N-(tert-butyl)benzenesulfonamide .

The introduction of a bromine atom at the meta-position of the phenyl ring and a sterically demanding N-tert-butyl group imparts unique electronic and conformational properties. The bromine atom serves as a valuable synthetic handle for further functionalization via cross-coupling reactions and also modulates the molecule's lipophilicity and electronic character. The bulky tert-butyl group, in contrast, introduces significant steric hindrance that influences the conformation around the sulfonamide linkage, potentially impacting receptor binding affinity and metabolic stability.

This document, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the theoretical and structural properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide. We will move beyond a simple data sheet to explain the causality behind its molecular architecture, spectroscopic signatures, and computed electronic characteristics, offering field-proven insights for researchers in drug development and chemical synthesis.

Molecular Identity and Structural Framework

The foundational step in understanding any chemical entity is to establish its unambiguous identity and core structure.

Table 1: Chemical Identifiers for 3-Bromo-N-(tert-butyl)benzenesulfonamide

PropertyValueSource
IUPAC Name 3-bromo-N-(tert-butyl)benzenesulfonamide[2]
CAS Number 308283-47-8[2]
Molecular Formula C₁₀H₁₄BrNO₂S[2]
Molecular Weight 292.19 g/mol [2][3]
Canonical SMILES CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br[2]
InChI InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3[2][4]
InChIKey PKTQHWKZGFKXGT-UHFFFAOYSA-N[2][4]

The molecule's architecture is defined by a central tetrahedral sulfur atom covalently bonded to two oxygen atoms, a nitrogen atom, and a 3-bromophenyl ring. The nitrogen, in turn, is substituted with a bulky tert-butyl group.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 3-bromobenzenesulfonyl chloride in DCM C Cool sulfonyl chloride solution to 0 °C A->C B Prepare solution of tert-butylamine & Et₃N in DCM D Add amine solution dropwise B->D C->D E Stir at RT for 2-4h (Monitor by TLC) D->E F Aqueous Workup (Wash with HCl, NaHCO₃, Brine) E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by Recrystallization or Chromatography H->I G cluster_outputs Predicted Theoretical Properties cluster_interpretations Chemical Interpretation DFT Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq Struct Optimized Structure (Bond Lengths, Angles) Freq->Struct HOMO Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) Freq->HOMO MEP Molecular Electrostatic Potential (MEP Map) Freq->MEP Stability Reactivity & Stability Struct->Stability HOMO->Stability Reactivity Reaction Site Prediction (Nucleophilic/Electrophilic) HOMO->Reactivity Interactions Intermolecular Interactions (H-Bonding Sites) MEP->Interactions MEP->Reactivity

Sources

An In-depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-(tert-butyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core structure. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The presence of a bromine atom on the phenyl ring and a bulky tert-butyl group on the sulfonamide nitrogen imparts specific physicochemical properties and reactivity to the molecule, making it a valuable intermediate and building block in the synthesis of more complex and potentially bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of 3-Bromo-N-(tert-butyl)benzenesulfonamide, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Key properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄BrNO₂S[1]
Molecular Weight 292.19 g/mol [1][2]
CAS Number 308283-47-8[1]
Appearance White to off-white solid[3]
Melting Point 68-70 °C[3]
Boiling Point (Predicted) 365.3 ± 44.0 °C at 760 mmHg[3]
Density (Predicted) 1.419 ± 0.06 g/cm³[3]
pKa (Predicted) 11.44 ± 0.50[3]
XLogP3 2.8[1]

Synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide

The most direct and commonly employed method for the synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. This is a nucleophilic substitution reaction at the sulfonyl group.

G 3-Bromobenzenesulfonyl_Chloride 3-Bromobenzenesulfonyl Chloride Target_Compound 3-Bromo-N-(tert-butyl)benzenesulfonamide 3-Bromobenzenesulfonyl_Chloride->Target_Compound Nucleophilic Substitution tert-Butylamine tert-Butylamine tert-Butylamine->Target_Compound HCl HCl

Caption: General synthetic scheme for 3-Bromo-N-(tert-butyl)benzenesulfonamide.

Detailed Experimental Protocol:

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • tert-Butylamine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine, or excess tert-butylamine)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of tert-butylamine (1.1 to 2.2 equivalents) and the base (if not using excess tert-butylamine, 1.1 equivalents) in the same solvent to the cooled solution of the sulfonyl chloride with stirring. The use of excess amine serves to neutralize the hydrochloric acid byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 3-Bromo-N-(tert-butyl)benzenesulfonamide.

Spectroscopic Characterization

Although specific spectral data with peak assignments for 3-Bromo-N-(tert-butyl)benzenesulfonamide are not detailed in the provided search results, a certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure. Based on the structure, the following characteristic signals would be anticipated:

  • ¹H NMR: A singlet corresponding to the nine protons of the tert-butyl group, and a set of multiplets in the aromatic region corresponding to the four protons on the brominated phenyl ring. A broad singlet for the N-H proton may also be observed.

  • ¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group, and four distinct signals in the aromatic region for the carbons of the phenyl ring, including the carbon bearing the bromine atom.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (292.19 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Reactivity and Potential for Derivatization

The chemical structure of 3-Bromo-N-(tert-butyl)benzenesulfonamide offers two primary sites for further chemical modification: the bromine atom on the aromatic ring and the sulfonamide functional group.

Reactions at the Aryl Bromide

The carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start 3-Bromo-N-(tert-butyl)benzenesulfonamide Suzuki_Product Biaryl or Styrenyl Derivative Start->Suzuki_Product C-C bond formation Buchwald_Product N-Aryl Derivative Start->Buchwald_Product C-N bond formation Suzuki_Reactant Aryl/Vinyl Boronic Acid/Ester + Pd catalyst, Base Buchwald_Reactant Amine + Pd catalyst, Base

Caption: Key cross-coupling reactions for derivatization.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[4][5] This is a versatile method for synthesizing biaryl and styrenyl derivatives. A typical protocol would involve reacting 3-Bromo-N-(tert-butyl)benzenesulfonamide with an appropriate boronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a solvent mixture such as toluene/ethanol/water.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine.[7][8] This is a powerful tool for the synthesis of a wide range of substituted anilines and related compounds. General conditions often involve a palladium precursor, a phosphine ligand (such as XantPhos), and a base (such as DBU or an inorganic base) in a suitable solvent.[9][10]

Reactions at the Sulfonamide Moiety

The sulfonamide group itself is generally stable, but the N-H proton can be deprotonated under strongly basic conditions, allowing for N-alkylation or N-arylation, although these reactions are less common than modifications at the aryl bromide.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 3-Bromo-N-(tert-butyl)benzenesulfonamide is not yet published, its structural features suggest its potential as a scaffold or intermediate in the development of therapeutic agents.

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, most notably as inhibitors of the enzyme carbonic anhydrase.[11][12][13][14] Carbonic anhydrase inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and in the treatment of certain neurological disorders and cancers. The specific substitution pattern of 3-Bromo-N-(tert-butyl)benzenesulfonamide could be explored to modulate the potency and selectivity of inhibition against different carbonic anhydrase isoforms.

Furthermore, the ability to functionalize the molecule via cross-coupling reactions at the bromine position allows for the systematic exploration of structure-activity relationships (SAR). By introducing a variety of substituents at this position, researchers can fine-tune the pharmacological properties of the resulting compounds to optimize their interaction with a biological target. The tert-butyl group provides steric bulk, which can influence the binding orientation of the molecule within a protein's active site and can also impact metabolic stability.

Conclusion

3-Bromo-N-(tert-butyl)benzenesulfonamide is a readily accessible and synthetically versatile molecule with significant potential in the field of drug discovery. Its well-defined physicochemical properties and the reactivity of its aryl bromide functionality make it an attractive starting material for the synthesis of libraries of novel compounds for biological screening. While further research is needed to fully elucidate its own biological activity profile, its role as a key building block for more complex molecules is clear. The methodologies outlined in this guide for its synthesis and derivatization provide a solid foundation for its use in the development of new therapeutic agents.

References

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (2017). Supplementary Information. This journal is © The Royal Society of Chemistry 2017.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Supporting Information. (n.d.).
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • PharmaCompass. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide.
  • Maresca, A., et al. (2013). Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. PubMed. [Link]
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • PharmaCompass. (n.d.). 3-bromo-N-(t-butyl)benzenesulfonamide.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
  • ResearchGate. (n.d.). Inhibition of carbonic anhydrase by compound 3 e.
  • NIST. (n.d.). Benzenesulfonamide, N-butyl-.
  • MassBank. (2016). msbnk-casmi_2016-sm823401.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • The Royal Society of Chemistry. (n.d.). 3-Bromotetrazine: labelling of macromolecules via monosubstituted bifunctional s-tetrazines.
  • Zhang, Y., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]
  • Chen, C.-Y., et al. (2020). Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase. PubMed. [Link]
  • Adu-Amankwaah, B., et al. (2013). Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. PubMed. [Link]
  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Li, M., et al. (2024).
  • National Institutes of Health. (2016). On Exploring Structure Activity Relationships.
  • National Institutes of Health. (2012). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.

Sources

An In-Depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulfonamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry and drug discovery, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials and intermediates. 3-Bromo-N-(tert-butyl)benzenesulfonamide emerges as a compound of significant interest, not as an end-product, but as a versatile and highly functionalized scaffold. Its architecture—a trifecta of a reactive bromine handle, a well-established sulfonamide pharmacophore, and a sterically influential tert-butyl group—presents a unique combination of features. This guide provides an in-depth examination of its core characteristics, synthesis, and reactivity, offering researchers and drug development professionals a comprehensive understanding of its potential as a pivotal building block in the creation of complex molecular entities.

Core Physicochemical and Structural Characteristics

3-Bromo-N-(tert-butyl)benzenesulfonamide is a solid, typically appearing as a white to off-white crystalline powder at room temperature.[1][2][3] Its structure is defined by a benzene ring substituted at the meta-position with a bromine atom and a sulfonamide group. The sulfonamide nitrogen is, in turn, substituted with a bulky tert-butyl group. This combination of features imparts specific solubility and reactivity profiles, making it generally soluble in organic solvents.[4]

Key Properties Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄BrNO₂S[5][6][7][8][9]
Molecular Weight 292.19 g/mol [5][6][7][8]
CAS Number 308283-47-8[1][6][8][9]
Appearance White to off-white solid[1][2][3]
Melting Point 68-70 °C[3][9]
Boiling Point 365.3 °C at 760 mmHg (Predicted)[3][9]
Density 1.419 g/cm³ (Predicted)[3][9]
XLogP3 (Lipophilicity) 2.8[5][6][7][9]
Topological Polar Surface Area 54.6 Ų[5][6][7]
Hydrogen Bond Donor Count 1[5][6][7][9]
Hydrogen Bond Acceptor Count 3[5][6][7][9]
Structural Identification

Unambiguous identification is paramount in chemical research. The following identifiers and structural representation define 3-Bromo-N-(tert-butyl)benzenesulfonamide.

  • IUPAC Name : 3-bromo-N-tert-butylbenzenesulfonamide[6]

  • SMILES : CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br[4][6]

  • InChI : InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3[1][4][6]

  • InChIKey : PKTQHWKZGFKXGT-UHFFFAOYSA-N[1][6][7][10]

Caption: 2D Structure of 3-Bromo-N-(tert-butyl)benzenesulfonamide.

Synthesis and Mechanistic Considerations

The most direct and widely employed synthesis for N-alkylated benzenesulfonamides involves the nucleophilic substitution of a corresponding benzenesulfonyl chloride with an amine. This pathway is efficient and benefits from readily available starting materials.

Retrosynthetic Analysis & Strategy

The core disconnection lies at the S-N bond, retro-synthetically yielding 3-bromobenzenesulfonyl chloride and tert-butylamine. This is a logical and field-proven approach. The tert-butylamine acts as both the nucleophile and, when used in excess, the base to neutralize the HCl byproduct generated during the reaction. Alternatively, a non-nucleophilic tertiary amine base like triethylamine can be used stoichiometrically.

G Target 3-Bromo-N-(tert-butyl)- benzenesulfonamide Disconnect S-N Bond Disconnection Target->Disconnect Precursor1 3-Bromobenzenesulfonyl Chloride Disconnect->Precursor1 Precursor2 tert-Butylamine Disconnect->Precursor2

Caption: Retrosynthetic pathway for the target molecule.

Standard Laboratory Protocol

This protocol describes the synthesis from 3-bromobenzenesulfonyl chloride and tert-butylamine. The choice of chloroform as a solvent is typical, though other inert chlorinated solvents can be used.

Objective: To synthesize 3-Bromo-N-(tert-butyl)benzenesulfonamide.

Reagents & Materials:

  • 3-Bromobenzenesulfonyl chloride

  • tert-Butylamine (≥2.2 equivalents)

  • Chloroform (or Dichloromethane)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethyl Acetate

  • Hexane

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator, flash chromatography setup.

Procedure:

  • Reaction Setup: To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in chloroform (approx. 4-5 mL per gram of sulfonyl chloride) in a round-bottom flask under a nitrogen atmosphere at room temperature, add tert-butylamine (≥2.2 eq).[11] The addition can be done portion-wise or via an addition funnel.

    • Causality: Using at least two equivalents of the amine is crucial. The first equivalent acts as the nucleophile, while the second acts as a base to quench the HCl formed, driving the reaction to completion.

  • Reaction Execution: Stir the resulting solution at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup - Acid Wash: Upon completion, dilute the reaction mixture with additional chloroform. Transfer the mixture to a separatory funnel and wash with 1M HCl to remove excess tert-butylamine and its hydrochloride salt.

  • Workup - Base & Brine Wash: Subsequently, wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove bulk water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 25% ethyl acetate).[11]

    • Self-Validation: The distinct polarity difference between the non-polar starting materials/byproducts and the more polar sulfonamide product allows for efficient separation. TLC analysis of the collected fractions confirms the isolation of the pure compound.

  • Final Product: Combine the pure fractions and evaporate the solvent to afford 3-Bromo-N-(tert-butyl)benzenesulfonamide as a white solid. Confirm identity and purity using ¹H NMR, Mass Spectrometry, and melting point analysis.

Spectroscopic and Analytical Profile

Characterization is key to confirming the successful synthesis and purity of the compound.

  • ¹H NMR : The proton NMR spectrum is expected to show a distinct set of signals. The aromatic region (δ 7.5-8.2 ppm) will exhibit a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. A sharp singlet around δ 1.2-1.4 ppm, integrating to nine protons, corresponds to the magnetically equivalent methyl groups of the tert-butyl moiety.[11] A broad singlet for the N-H proton will also be present, with its chemical shift being solvent and concentration-dependent.

  • Mass Spectrometry : The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom. The monoisotopic mass is 290.99286 g/mol .[5][6][7]

  • Infrared (IR) Spectroscopy : Key vibrational frequencies would include a sharp N-H stretch (around 3300-3400 cm⁻¹), strong asymmetric and symmetric S=O stretches for the sulfonamide (approx. 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively), and C-Br stretching in the fingerprint region.

  • Purity Analysis (HPLC) : A certificate of analysis for a commercial sample shows a purity of 99.48% as determined by HPLC, indicating this is a stable and highly pure compound.[2]

Reactivity and Synthetic Utility

The true value of 3-Bromo-N-(tert-butyl)benzenesulfonamide lies in its utility as a synthetic intermediate. The bromine atom is the primary site of reactivity, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

The presence of the bromine atom on the aromatic ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups at the 3-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.

G Start 3-Bromo-N-(tert-butyl)- benzenesulfonamide SuzukiProduct Suzuki Product (Aryl-Aryl) Start->SuzukiProduct Pd Catalyst, Base SonogashiraProduct Sonogashira Product (Aryl-Alkyne) Start->SonogashiraProduct Pd/Cu Catalysts, Base StilleProduct Stille Product (Aryl-Aryl/Vinyl) Start->StilleProduct Pd Catalyst BuchwaldProduct Buchwald-Hartwig Product (Aryl-Amine) Start->BuchwaldProduct Pd Catalyst, Base BoronicAcid R-B(OH)₂ (Boronic Acid) Alkyne R-C≡CH (Terminal Alkyne) Organostannane R-Sn(Bu)₃ (Organostannane) Amine R₂NH (Amine)

Caption: Key cross-coupling reactions utilizing the bromo- handle.

This reactivity makes the compound a valuable precursor for synthesizing targeted molecules in medicinal chemistry.[4] The sulfonamide group itself is a known pharmacophore found in numerous antibacterial and diuretic drugs, while the tert-butyl group provides steric bulk that can modulate binding affinity and metabolic stability.[4]

Safety and Handling

According to its safety profile, 3-Bromo-N-(tert-butyl)benzenesulfonamide is classified as an irritant.[3]

  • GHS Pictogram : GHS07 (Exclamation mark)[1]

  • Signal Word : Warning[1]

  • Hazard Statements : H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this chemical. It should be stored in a dry, well-sealed container at room temperature.[1][3]

References

  • PharmaCompass.com. 3-bromo-N-(t-butyl)
  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926. [Link]
  • PharmaCompass.com.
  • PharmaCompass.com.
  • PubChem. N-t-Butyl 4-bromobenzenesulfonamide | C10H14BrNO2S | CID 796629. [Link]
  • Royal Society of Chemistry. Supplementary Information for "A green and efficient synthesis of N-tert-butyl amides from N-tert-butyloxaziridines and aldehydes". [Link]
  • PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]

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An In-Depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-(tert-butyl)benzenesulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a bromine-substituted benzene ring, and a tert-butyl group attached to the nitrogen atom.[1] This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established biological activities of the sulfonamide scaffold.[2] The presence and position of the bromine atom, along with the sterically hindering tert-butyl group, can modulate the compound's physicochemical properties and biological interactions.[1] This guide provides a comprehensive overview of the material's safety data, chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.

Chemical and Physical Properties

The fundamental properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄BrNO₂S[3]
Molecular Weight 292.19 g/mol [3]
CAS Number 308283-47-8[4]
Appearance White to off-white solid
Purity ≥98% (HPLC)[5][6]
Melting Point Not specified
Solubility Soluble in organic solvents
InChI Key PKTQHWKZGFKXGT-UHFFFAOYSA-N[7]

Synthesis and Characterization

A common route for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[8] For 3-Bromo-N-(tert-butyl)benzenesulfonamide, a plausible synthetic pathway is the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine.

A detailed protocol for a closely related isomer, 2-Bromo-N-(tert-butyl)benzenesulfonamide, provides a strong template for the synthesis of the 3-bromo analog.[8]

Experimental Protocol: Synthesis of N-tert-butyl-benzenesulfonamides
  • Dissolve the corresponding bromobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent, such as chloroform, under an inert atmosphere (e.g., nitrogen).[8]

  • At room temperature, add tert-butylamine (approximately 2.5 equivalents) to the stirred solution.[8]

  • Allow the reaction to proceed at room temperature for an extended period (e.g., 12 hours).[8]

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product using flash chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[8]

Synthesis_Workflow reagents 3-Bromobenzenesulfonyl Chloride + tert-Butylamine in Chloroform reaction Stir at Room Temperature (12 hours) reagents->reaction Nucleophilic Substitution workup Evaporation of Solvent reaction->workup purification Flash Chromatography (Silica Gel) workup->purification product 3-Bromo-N-(tert-butyl)benzenesulfonamide purification->product

Caption: General workflow for the synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide.

Characterization
  • ¹H NMR Spectroscopy: A Certificate of Analysis for a commercial sample of 3-Bromo-N-(tert-butyl)benzenesulfonamide confirms that the ¹H NMR spectrum is consistent with its chemical structure.[5]

  • High-Performance Liquid Chromatography (HPLC): Purity is typically determined by HPLC, with commercial batches demonstrating purities of 99% or higher.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 3-Bromo-N-(tert-butyl)benzenesulfonamide.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

  • Causes serious eye irritation. [6]

  • May cause an allergic skin reaction. [6]

Precautionary Measures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[6]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.

Storage

Store in a well-ventilated place. Keep the container tightly closed in a dry, cool environment.[6]

Reactivity and Stability

The reactivity and stability of 3-Bromo-N-(tert-butyl)benzenesulfonamide are influenced by the functional groups present in the molecule.

  • Thermal Stability: Sulfonamides, in general, can undergo thermal decomposition, and the stability is influenced by the specific substituents.[9] While specific data for this compound is unavailable, heating should be done with caution.

  • Photostability: The sulfonamide bond can be susceptible to photolytic cleavage, particularly at shorter UV wavelengths (below 300 nm).[10] It is advisable to store the compound protected from light.

  • Chemical Reactivity: The sulfonamide group is generally stable. The bromine atom on the aromatic ring can potentially participate in various cross-coupling reactions, making this compound a useful intermediate in organic synthesis. The bulky tert-butyl group can provide steric hindrance, which may influence the reactivity of the sulfonamide nitrogen.[1][11]

Potential Applications in Drug Discovery and Development

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of therapeutic agents.[11] Derivatives of this class have shown diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2]

Carbonic Anhydrase Inhibition

A primary area of interest for benzenesulfonamide derivatives is their activity as carbonic anhydrase (CA) inhibitors.[12][13] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[14][15] The specific substitution pattern on the benzene ring and the N-substituent can significantly influence the inhibitory potency and selectivity against different CA isoforms.[13][16] While direct studies on 3-Bromo-N-(tert-butyl)benzenesulfonamide as a CA inhibitor were not found, its structural similarity to known CA inhibitors suggests this is a promising area for investigation.

CA_Inhibition cluster_0 Potential Mechanism of Action 3-Bromo-N-(tert-butyl)benzenesulfonamide 3-Bromo-N-(tert-butyl)benzenesulfonamide Inhibition Inhibition 3-Bromo-N-(tert-butyl)benzenesulfonamide->Inhibition Carbonic Anhydrase Carbonic Anhydrase Physiological Effects Physiological Effects Carbonic Anhydrase->Physiological Effects Catalyzes CO2 Hydration Inhibition->Carbonic Anhydrase Inhibition->Physiological Effects Alters pH, Ion Transport, etc.

Caption: Hypothetical mechanism of action as a carbonic anhydrase inhibitor.

Anticancer Activity

Numerous benzenesulfonamide derivatives have been investigated for their anticancer properties.[17][18] These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment.[19] The cytotoxic effects of benzenesulfonamide derivatives have been evaluated in various cancer cell lines, such as lung and breast cancer cells.[20][21]

Synthetic Intermediate

The presence of a bromine atom on the aromatic ring makes 3-Bromo-N-(tert-butyl)benzenesulfonamide a valuable intermediate for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of more complex molecules with potentially enhanced biological activities.

Toxicology

Conclusion

3-Bromo-N-(tert-butyl)benzenesulfonamide is a compound with significant potential in the field of drug discovery and development. Its structural features, particularly the benzenesulfonamide core, suggest a high likelihood of biological activity, most notably as a carbonic anhydrase inhibitor. While specific biological and toxicological data for this compound are limited, this guide provides a solid foundation of its chemical properties, synthesis, and safe handling procedures for researchers. Further investigation into its specific biological targets and efficacy in various disease models is a promising avenue for future research.

References

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024-03-25). Brazilian Journal of Science, 3(4), 11-23.
  • Festus, C., et al. (2019).
  • PharmaCompass. (n.d.).
  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025-01-21). Moehs.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-N-(tert-butyl)benzenesulphonamide. scbt.com.
  • Ke, B., et al. (2008). Synthesis and biological evaluation of novel 3'-N-tert-butylsulfonyl analogues of docetaxel. Bioorganic & Medicinal Chemistry Letters, 18(17), 4783-5.
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  • Sigma-Aldrich. (n.d.). 3-Bromo-N-(tert-butyl)benzenesulfonamide. sigmaaldrich.com.
  • Cymit Química S.L. (n.d.). CAS 308283-47-8: 3-bromo-N-tert-butylbenzenesulfonamide. cymitquimica.com.
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  • Festus, C., et al. (2019).
  • PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. prepchem.com.
  • Certificate of Analysis. (2023-04-02). 3-Bromo-N-(tert-butyl)benzenesulfonamide. Leyan.
  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide. (n.d.).
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1203-1208.
  • Rider, C. V., et al. (2012). Evaluation of N-Butylbenzenesulfonamide (NBBS) Neurotoxicity in Sprague-Dawley Male Rats Following 27-day Oral Exposure. Toxicological Sciences, 128(1), 211-219.
  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8984.
  • Miran, H. N., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
  • El-Sayed, M. A., et al. (2022). Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. Archiv der Pharmazie, 355(11), e2200274.
  • Farid, M. A. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499.
  • Benchchem. (n.d.). N,4-ditert-butylbenzenesulfonamide. benchchem.com.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1046-53.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
  • Schmir, G. L. (1969). Photolytic cleavage of sulfonamide bonds. Photochemistry and Photobiology, 10(4), 279-85.
  • CN103819369A - Method for synthesizing benzene sulfonamide compounds. (n.d.).
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • El-Emam, A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16752.
  • Sigma-Aldrich. (n.d.). 3-Bromo-N-(tert-butyl)benzenesulfonamide. sigmaaldrich.com.
  • Ghorab, M. M., et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 12(7), 1013-5.
  • Al-Khayal, K., et al. (2017). Novel derivative of aminobenzenesulfonamide (3c)
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
  • Węsierska, E., et al. (2022). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 27(19), 6296.
  • Andrews, J. A., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21623-21629.
  • Tummatorn, J., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
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commercial availability of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulfonamide: Synthesis, Commercial Availability, and Applications

Introduction

3-Bromo-N-(tert-butyl)benzenesulfonamide is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs—a substituted aromatic ring and a protected sulfonamide group—make it a valuable building block for synthesizing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its commercial availability, and a discussion of its applications, grounded in authoritative sources. The compound is identified by its CAS Number: 308283-47-8 .[1][2][3]

Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a research setting. These properties dictate storage conditions, solvent selection, and reaction parameter design. The key identifiers and properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide are summarized below.

PropertyValueSource(s)
CAS Number 308283-47-8[1][2][4]
Molecular Formula C₁₀H₁₄BrNO₂S[1][2][4]
Molecular Weight 292.19 g/mol [2][4]
Appearance White to off-white solid[5]
Melting Point 68-70 °C[5][6]
Boiling Point 365.3 °C at 760 mmHg (Predicted)[6][7]
Density 1.419 g/cm³ (Predicted)[6][7]
InChI Key PKTQHWKZGFKXGT-UHFFFAOYSA-N[1][8]
SMILES CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br[4][8]
Purity Typically ≥98%[1]

Synthesis and Manufacturing Pathway

The synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide is a robust and well-established two-step process. The logic behind this pathway is to first create a reactive sulfonyl chloride intermediate, which is then readily converted to the desired sulfonamide.

  • Step 1: Formation of 3-Bromobenzenesulfonyl Chloride. The precursor, 3-Bromobenzenesulfonyl chloride (CAS: 2905-24-0), is itself a commercially available starting material.[9][10][11] It is typically synthesized via the chlorosulfonation of bromobenzene. This electrophilic substitution reaction introduces the reactive sulfonyl chloride group onto the aromatic ring.

  • Step 2: Sulfonamide Formation. The target compound is then formed through the nucleophilic reaction of 3-Bromobenzenesulfonyl chloride with tert-butylamine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. An excess of tert-butylamine or the addition of a non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Logical Workflow for Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sulfonamide Formation Bromobenzene Bromobenzene Reaction1 Chlorosulfonation Bromobenzene->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction1 Precursor 3-Bromobenzenesulfonyl Chloride Precursor_ref 3-Bromobenzenesulfonyl Chloride Reaction1->Precursor tBuNH2 tert-Butylamine Reaction2 Nucleophilic Substitution tBuNH2->Reaction2 Target 3-Bromo-N-(tert-butyl)- benzenesulfonamide Precursor_ref->Reaction2 Reaction2->Target

Caption: Synthetic pathway for 3-Bromo-N-(tert-butyl)benzenesulfonamide.

Experimental Protocol: Synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide

This protocol is adapted from a published procedure for a similar isomer and represents a standard laboratory method for this class of reaction.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as chloroform or dichloromethane (approx. 15-20 mL per gram of sulfonyl chloride).

  • Amine Addition: To the stirred solution at room temperature, add tert-butylamine (2.5 equivalents) dropwise. The use of excess amine serves both as the nucleophile and as the base to neutralize the HCl byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 10-20% ethyl acetate).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 3-Bromo-N-(tert-butyl)benzenesulfonamide as a solid.

Commercial Availability and Procurement

3-Bromo-N-(tert-butyl)benzenesulfonamide is readily available from a variety of chemical suppliers, positioning it as an accessible building block for research and development purposes. It is typically sold in quantities ranging from milligrams to tens of grams with high purity (≥98%). Pricing is variable and depends on the supplier and quantity ordered.

SupplierExample Product NumberAvailable Quantities & Example Pricing (USD)
Sigma-Aldrich AMBH324AB772250 mg (ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

17.25), 5 g (

276.00)[1]
Santa Cruz Biotechnology sc-234066Inquire for pricing and availability
ChemicalBook Suppliers Multiple1 g (~

661 - $756)[5]
Combi-Blocks OT-0148Inquire for pricing and availability[13]
Echemi (Trader) ATK CHEMICALInquire for bulk pricing[6]

Note: Prices are subject to change and were accessed in early 2026. They are provided for illustrative purposes.

Applications in Research and Drug Discovery

The utility of 3-Bromo-N-(tert-butyl)benzenesulfonamide is primarily as a pharma intermediate or building block .[8][14] The benzenesulfonamide core is a well-established scaffold in medicinal chemistry, found in numerous approved drugs. The specific structural features of this compound offer distinct advantages:

  • Bromine Handle for Cross-Coupling: The bromine atom on the phenyl ring serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the elaboration of the aromatic core to build molecular complexity.

  • tert-Butyl Protecting Group: The bulky tert-butyl group on the sulfonamide nitrogen provides steric hindrance, which can prevent unwanted side reactions at the nitrogen atom. It is stable under many reaction conditions but can be removed if necessary to reveal the free sulfonamide (-SO₂NH₂) or to allow for N-alkylation.

  • Therapeutic Potential: Benzenesulfonamide derivatives are being investigated for a wide range of therapeutic applications, including as treatments for epilepsy and cardiac arrhythmias by targeting voltage-gated sodium (NaV) channels.[15] The ability to synthesize diverse libraries of compounds from intermediates like 3-Bromo-N-(tert-butyl)benzenesulfonamide is crucial for such structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 3-Bromo-N-(tert-butyl)benzenesulfonamide.

  • Hazard Identification: The compound is classified as an irritant. According to the Globally Harmonized System (GHS), it has the following hazard statements:

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[1][13]

    • H335: May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][16]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][16] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[1][5]

Conclusion

3-Bromo-N-(tert-butyl)benzenesulfonamide is a commercially accessible and synthetically valuable intermediate for chemical research. Its straightforward synthesis from common starting materials and its versatile functional groups make it a powerful tool for medicinal chemists and drug development professionals. The compound's availability from major suppliers ensures a reliable supply chain for laboratory-scale synthesis and discovery programs. Proper adherence to safety and handling protocols is mandatory for its use.

References

  • 3-Bromo-N-(tert-butyl)benzenesulfonamide | CAS 308283-47-8. Chemical-Suppliers.com. [Link]
  • 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermedi
  • Nucleophilic substitution of 3 with tert-butylamine.
  • 3-bromo-N-(t-butyl)
  • Synthesis of sulfonyl chloride substrate precursors.
  • Benzene Sulfonamide - Benzenesulphonamide Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926. PubChem. [Link]
  • Benzenesulfonyl chloride. Organic Syntheses. [Link]
  • 3-Bromobenzenesulfonyl Chloride. CRO SPLENDID LAB. [Link]
  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]
  • m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943. PubChem. [Link]
  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Information, Uses, Side Effects, Pharma intermedi
  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. [Link]
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  • What reaction happens, when tert-butylamine reacts with Br2 (aq)?. Reddit. [Link]

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3-Bromo-N-(tert-butyl)benzenesulphonamide structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulfonamide for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-N-(tert-butyl)benzenesulfonamide, a key intermediate in modern synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, provide a detailed and validated synthetic protocol with mechanistic insights, discuss methods for its characterization, and explore its reactivity and strategic applications in the development of novel chemical entities. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Core Chemical Identity and Physicochemical Properties

3-Bromo-N-(tert-butyl)benzenesulfonamide is a monosubstituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with a bromine atom at the meta-position and a sulfonamide group. The nitrogen atom of the sulfonamide is substituted with a sterically demanding tert-butyl group. This specific combination of functional groups makes it a valuable and reactive intermediate.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-N-tert-butylbenzenesulfonamide.[2] It is registered under CAS Number 308283-47-8.[2][3][4] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the sulfonamide moiety is a well-known pharmacophore.[1] The tert-butyl group imparts significant steric hindrance, which can influence the molecule's conformational preferences and its interactions with biological targets.[1]

Caption: 2D Structural Formula of 3-Bromo-N-(tert-butyl)benzenesulfonamide.

A summary of its key computed and experimental properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO₂S[3][4][5]
Molecular Weight 292.19 g/mol [2][4][5]
Appearance White to off-white solid[6]
Melting Point 68-70 °C[7][8]
Boiling Point (Predicted) 365.3 ± 44.0 °C at 760 mmHg[7][8]
Density (Predicted) 1.419 ± 0.06 g/cm³[7][8]
XLogP3 2.8[2][5]
Hydrogen Bond Donor Count 1[2][5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 3[2][5]
Canonical SMILES CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br[2][5]
InChI Key PKTQHWKZGFKXGT-UHFFFAOYSA-N[2][3][5]

Synthesis Protocol and Mechanistic Rationale

The most direct and common synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide involves the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and tert-butylamine.[9] This is a robust and scalable reaction favored for its high efficiency.

Caption: General Synthesis Scheme.

Expertise-Driven Protocol

This protocol is designed for self-validation, ensuring high yield and purity.

Materials:

  • 3-Bromobenzenesulfonyl chloride (1.0 eq)[10][11]

  • tert-Butylamine (2.5 eq)

  • Dichloromethane (DCM) or Chloroform (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (approx. 10 mL per gram of sulfonyl chloride).

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add tert-butylamine (2.5 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature controls the reaction rate and minimizes side products.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes excess tert-butylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 10-20% ethyl acetate in hexane) or by recrystallization to afford the title compound as a white solid.[9]

Causality and Trustworthiness:

  • Why excess tert-butylamine? The reaction generates one equivalent of hydrochloric acid (HCl), which is immediately neutralized by the amine base to form tert-butylammonium chloride. Using at least two equivalents of the amine is necessary: one to act as the nucleophile and one to act as the base. A slight excess (2.2-2.5 eq) ensures the reaction goes to completion by driving the equilibrium forward and compensating for any amine volatility.[12]

  • Why a chlorinated solvent? Solvents like DCM or chloroform are chosen for their ability to dissolve the sulfonyl chloride starting material and for their relative inertness under the reaction conditions.

  • Self-Validation: The purity of the final product can be readily confirmed by HPLC and its identity verified by ¹H NMR spectroscopy, as detailed in the following section. A sharp melting point close to the literature value (68-70 °C) is also a strong indicator of high purity.[8]

Analytical Characterization and Data

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical MethodSpecification / ResultRationale
Appearance White to off-white (Solid)[6]Provides a first qualitative check against standards.
¹H NMR Spectrum Consistent with the proposed structure[6]Confirms the chemical structure by showing characteristic proton signals for the aromatic ring, the N-H proton, and the nine equivalent protons of the tert-butyl group.[9]
Purity (HPLC) ≥ 98% (e.g., 99.48%)[6]Quantifies the purity of the compound, which is critical for its use in subsequent reactions or biological assays.

This data provides a reliable fingerprint for the compound, ensuring lot-to-lot consistency and validating the success of the synthesis and purification protocol.

Reactivity, Strategic Value, and Applications

3-Bromo-N-(tert-butyl)benzenesulfonamide is not merely a stable compound but a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

central_node 3-Bromo-N-(tert-butyl)benzenesulfonamide suzuki Suzuki Coupling (Aryl-Aryl Bonds) central_node->suzuki [Br] buchwald Buchwald-Hartwig Amination (Aryl-Nitrogen Bonds) central_node->buchwald [Br] heck Heck Reaction (Aryl-Vinyl Bonds) central_node->heck [Br] other Other Pd-catalyzed Reactions (e.g., Sonogashira) central_node->other [Br] product_suzuki Biaryl Sulfonamides suzuki->product_suzuki product_buchwald Diaryl-amine Sulfonamides buchwald->product_buchwald product_heck Styrenyl Sulfonamides heck->product_heck product_other Alkynylaryl Sulfonamides other->product_other

Caption: Synthetic utility via palladium-catalyzed cross-coupling reactions.

  • The Bromine Handle: The C-Br bond is the primary site for elaboration. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: To form C-C bonds with boronic acids, yielding biaryl sulfonamides.

    • Buchwald-Hartwig Amination: To form C-N bonds with various amines, leading to more complex amine structures.

    • Heck Reaction: To form C-C bonds with alkenes.

    • Sonogashira Coupling: To form C-C bonds with terminal alkynes. This reactivity allows for the systematic exploration of the chemical space around the sulfonamide core, a common strategy in lead optimization for drug discovery.

  • The Sulfonamide Core: The N-(tert-butyl)benzenesulfonamide moiety serves as a rigid scaffold. The sulfonamide group is a known zinc-binding group and a common feature in carbonic anhydrase inhibitors and other therapeutic agents. The bulky tert-butyl group can provide steric shielding or engage in specific hydrophobic interactions within a protein's active site, potentially improving selectivity or potency.[1]

Safety and Handling

As a professional-grade chemical, 3-Bromo-N-(tert-butyl)benzenesulfonamide requires careful handling in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[3][8]

Conclusion

3-Bromo-N-(tert-butyl)benzenesulfonamide is a high-value synthetic intermediate with a well-defined property profile. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its functional groups make it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, enables its effective application in the creation of novel and complex molecular architectures.

References

  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Inform
  • 3-Bromo-N-(tert-butyl)benzenesulfonamide | CAS 308283-47-8. Chemical-Suppliers.com. [Link]
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926.
  • 3-bromo-N-(t-butyl)
  • 3-bromo-N-tert-butylbenzenesulfonamide | Drug Inform
  • Nucleophilic substitution of 3 with tert-butylamine.
  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]
  • m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943.

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Methodological & Application

3-Bromo-N-(tert-butyl)benzenesulphonamide Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Introduction: Bridging Complexity in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become indispensable in both academic research and industrial-scale chemical production.[3][4] Its power lies in the strategic connection of organoboron compounds with organic halides or pseudohalides.[4]

This guide focuses on a substrate of significant interest in pharmaceutical development: 3-Bromo-N-(tert-butyl)benzenesulfonamide. The N-tert-butylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticancer and antibacterial drugs.[5][6][7] The bulky tert-butyl group can confer desirable pharmacokinetic properties and modulate biological activity.[6] The protocol detailed herein provides a robust method for the synthesis of novel 3-aryl-N-(tert-butyl)benzenesulfonamide derivatives, opening avenues for the exploration of new chemical space in drug discovery programs.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[4]

The generally accepted mechanism involves three key steps:[4][8][9]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the 3-Bromo-N-(tert-butyl)benzenesulfonamide. This step breaks the C-Br bond and forms a new organopalladium(II) complex.[8][9]

  • Transmetalation : This is the step where the carbon nucleophile is transferred. The aryl group from the organoboron species (e.g., an arylboronic acid) replaces the bromide ligand on the palladium(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[9][10]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium—the arylsulfonamide and the group from the boronic acid—couple to form the desired biaryl product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a general and reliable method for the coupling of 3-Bromo-N-(tert-butyl)benzenesulfonamide with a generic arylboronic acid. Researchers should adapt quantities based on their specific boronic acid derivative.

Materials and Equipment
  • Reactants : 3-Bromo-N-(tert-butyl)benzenesulfonamide, Arylboronic acid

  • Catalyst : e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base : e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvents : 1,4-Dioxane and Water (degassed)

  • Equipment : Round-bottom flask or reaction vial, reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas line with manifold, standard glassware for work-up, rotary evaporator, silica gel for column chromatography.

Reaction Parameters Table (Illustrative Example)

This table outlines the stoichiometry for a typical reaction.

ReagentMol. Wt. ( g/mol )EquivalentsMoles (mmol)Amount
3-Bromo-N-(tert-butyl)benzenesulfonamide292.211.01.0292 mg
Phenylboronic Acid121.931.21.2146 mg
PdCl₂(PPh₃)₂701.900.030.0321 mg
Potassium Carbonate (K₂CO₃)138.212.52.5345 mg
1,4-Dioxane---4.0 mL
Water---1.0 mL
Step-by-Step Methodology
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from deactivating the palladium catalyst.

  • Solvent Addition : Add the degassed solvents (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe.

  • Degassing : Sparge the resulting suspension with the inert gas for an additional 10 minutes while stirring to ensure the mixture is thoroughly deoxygenated.[8]

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium catalyst (0.03 eq).

  • Reaction Execution : Place the flask in a preheated oil bath (typically 80-100 °C) and allow the reaction to stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification :

    • Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryl-N-(tert-butyl)benzenesulfonamide product.

Experimental_Workflow Setup 1. Reagent Addition (Aryl Bromide, Boronic Acid, Base) Inert 2. Inert Atmosphere Purge Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Degas 4. Sparge Mixture Solvent->Degas Catalyst 5. Add Pd Catalyst Degas->Catalyst React 6. Heat and Stir (Monitor Progress) Catalyst->React Workup 7. Cool, Quench, Extract React->Workup Purify 8. Concentrate and Purify (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling protocol.

Field-Proven Insights: Optimizing for Success

The success of a Suzuki coupling often hinges on the judicious selection of its components. The electron-withdrawing nature of the sulfonamide group can render the C-Br bond of the substrate less reactive, necessitating careful optimization.

ParameterRecommended ChoicesRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃For less reactive aryl bromides, catalyst systems with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) used in conjunction with a precursor like Pd₂(dba)₃ or Pd(OAc)₂ are often superior as they promote the oxidative addition step.[2][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is crucial for activating the boronic acid for transmetalation.[9][10] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. KF can be used for substrates with base-labile groups.[10]
Solvent System Toluene/Water, 1,4-Dioxane/Water, DMF/WaterA biphasic system is common.[9] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent solubilizes the substrate, catalyst, and product.
Temperature 80 - 110 °CHigher temperatures increase the reaction rate, particularly for the oxidative addition to the electron-deficient aryl bromide. The temperature should be kept below the decomposition point of the catalyst and reagents.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst/ligand.3. Incorrect base or solvent.1. Ensure all reagents are dry and solvents are thoroughly degassed. Maintain a positive inert gas pressure.2. Switch to a more active catalyst system, such as a palladacycle or a combination of Pd₂(dba)₃ with a Buchwald-type ligand.3. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) or solvent systems.
Protodeborylation Side Product The boronic acid reacts with residual water/protons instead of transmetalating.Use a slight excess (1.1-1.3 eq) of the boronic acid. Ensure the base is sufficiently strong and the reaction is not overly dilute.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct.This is often promoted by oxygen. Meticulous degassing is the primary solution. Lowering the reaction temperature slightly may also help.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation : All operations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling : Palladium catalysts are expensive and can be toxic; handle with care. Organic solvents like 1,4-Dioxane are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google P
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. [Link]
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. [Link]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google P
  • Suzuki reaction - Wikipedia. [Link]
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - MIT Open Access Articles. [Link]
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
  • Discovery of new benzensulfonamide derivatives as tripedal ST

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Application Notes and Protocols: The Heck Reaction with 3-Bromo-N-(tert-butyl)benzenesulfonamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Pharmaceutical Synthesis

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation, which couples an unsaturated halide with an alkene, has revolutionized the construction of complex molecular architectures, particularly within the realm of drug discovery and development.[4] The ability to forge new C-C bonds under relatively mild conditions allows for the late-stage modification of intricate molecules, a critical advantage in the iterative process of lead optimization. The reaction's versatility extends to a wide array of substrates, including aryl bromides bearing electron-withdrawing groups, making it an invaluable tool for the synthesis of novel pharmaceutical intermediates.[5][6] This guide provides an in-depth exploration of the Heck reaction as applied to 3-Bromo-N-(tert-butyl)benzenesulfonamide, a substrate of significant interest due to the prevalence of the sulfonamide moiety in medicinal chemistry.[7]

Understanding the Substrate: 3-Bromo-N-(tert-butyl)benzenesulfonamide

The choice of 3-Bromo-N-(tert-butyl)benzenesulfonamide as a substrate is predicated on two key features: the presence of a reactive aryl bromide and a biologically relevant N-(tert-butyl)benzenesulfonamide functional group. The bromine atom at the meta position of the benzene ring serves as the reactive handle for the palladium-catalyzed cross-coupling. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl bromide. The N-tert-butyl group provides steric bulk, which can impact the compound's pharmacokinetic properties and binding interactions with biological targets.[8] Sulfonamide-containing molecules have a rich history in medicine, with applications ranging from antibacterial agents to diuretics and anticancer drugs.[7] Consequently, the ability to elaborate the structure of 3-Bromo-N-(tert-butyl)benzenesulfonamide via the Heck reaction opens up avenues to a diverse range of potential therapeutic agents.[9]

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2][10] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-N-(tert-butyl)benzenesulfonamide, forming a Pd(II) complex.[10][11]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. This step typically proceeds in a syn-addition fashion.[10][12]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This elimination also occurs with syn-stereochemistry.[10][13]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle. The base is essential to neutralize the hydrogen halide formed during this process.[2][13]

Heck_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene-Complex Alkene-Complex Aryl-Pd(II)-Br(L2)->Alkene-Complex Alkene Coordination Insertion-Product Insertion-Product Alkene-Complex->Insertion-Product Migratory Insertion Product-Complex Product-Complex Insertion-Product->Product-Complex β-Hydride Elimination Product-Complex->Pd(0)L2 Reductive Elimination (Base) Ar-Br 3-Bromo-N-(tert-butyl)benzenesulfonamide Alkene Alkene Base Base Substituted Alkene Substituted Alkene H-Base+ Br- H-Base+ Br-

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Heck coupling of 3-Bromo-N-(tert-butyl)benzenesulfonamide with a model alkene, such as n-butyl acrylate. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for different alkene coupling partners.

Materials and Reagents
  • 3-Bromo-N-(tert-butyl)benzenesulfonamide

  • n-Butyl acrylate (or other desired alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMAc, NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under vacuum or in an oven. B Add 3-Bromo-N-(tert-butyl)benzenesulfonamide, Pd(OAc)₂, and P(o-tol)₃ to the reaction flask. A->B C Evacuate and backfill the flask with inert gas (3x). B->C D Add anhydrous DMF, alkene, and base via syringe. C->D E Heat the reaction mixture to 80-100 °C with stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with ethyl acetate and filter through Celite®. G->H I Wash the organic layer with water and brine. H->I J Dry over anhydrous Na₂SO₄ and concentrate. I->J K Purify by flash column chromatography. J->K

Caption: A typical experimental workflow for the Heck reaction.

Step-by-Step Protocol:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Through a septum, add anhydrous DMF (5 mL), followed by the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Key Reaction Parameters and Rationale

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides a rationale for their selection in the context of the reaction with 3-Bromo-N-(tert-butyl)benzenesulfonamide.

ParameterRecommended Starting PointRationale
Palladium Catalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][10]
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃)A bulky, electron-rich phosphine ligand that can stabilize the palladium catalyst and promote oxidative addition.[6][14] Other phosphine ligands or N-heterocyclic carbenes (NHCs) can also be effective.[5][15]
Base Triethylamine (Et₃N)A common organic base that effectively neutralizes the HBr generated during the catalytic cycle.[1][10] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in polar solvents.[5][16]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that is well-suited for dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle.[5][16]
Temperature 80-100 °CThe reaction often requires heating to promote oxidative addition and other steps in the catalytic cycle, especially with aryl bromides.[5][6]
Alkene Electron-deficient alkenes (e.g., acrylates, styrenes)These alkenes are generally more reactive in the Heck reaction.[1][2]

Troubleshooting and Optimization

Should the initial reaction conditions prove suboptimal, the following troubleshooting guide may be of assistance:

  • Low Conversion:

    • Increase the reaction temperature in 10-20 °C increments.

    • Increase the catalyst and/or ligand loading (e.g., to 5 mol% Pd and 10 mol% ligand).

    • Screen alternative ligands (e.g., other triarylphosphines, Buchwald-type ligands, or NHCs).

    • Ensure all reagents and the solvent are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Formation of Side Products:

    • Lowering the reaction temperature may improve selectivity.

    • Screening different bases or solvents can sometimes minimize side reactions.

    • Consider using a different palladium precatalyst, such as Pd₂(dba)₃.

Conclusion

The Heck reaction of 3-Bromo-N-(tert-butyl)benzenesulfonamide provides a powerful and versatile strategy for the synthesis of a wide array of substituted benzenesulfonamide derivatives. These compounds hold significant potential as scaffolds for the development of novel therapeutic agents. The protocol and guidelines presented herein offer a solid foundation for researchers to explore this valuable transformation. Through careful optimization and a thorough understanding of the underlying mechanistic principles, the Heck reaction can be effectively harnessed to accelerate the discovery and development of new medicines.

References

  • Heck reaction - Wikipedia. [Link]
  • Heck Reaction Mechanism - BYJU'S. [Link]
  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. [Link]
  • Heck Reaction: easy Mechanism, applic
  • Chemistry Heck Reaction - S
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. [Link]
  • Heck Reaction—St
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC - NIH. [Link]
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • A new efficient palladium catalyst for Heck reactions of deactiv
  • 4-tert-Butylbenzenesulfonamide: Comprehensive Overview and Applic
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
  • Palladium-catalyzed heck-type coupling reactions: Applications in stereo-controlled synthesis of C-Aryl glycosides - ACS Fall 2025. [Link]
  • Heck Reaction - Chemistry LibreTexts. [Link]
  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google P
  • Heck Coupling | NROChemistry. [Link]
  • Discovery of new benzensulfonamide derivatives as tripedal ST
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Intro to Organometallics: The Heck Reaction - Odinity. [Link]

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Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-N-(tert-butyl)benzenesulphonamide. The N-aryl sulfonamide structural motif is a critical pharmacophore present in numerous FDA-approved drugs.[1][2][3] This protocol offers a robust and efficient method for the synthesis of N-aryl sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and discuss critical parameters influencing reaction success. Troubleshooting strategies and methods for product characterization are also addressed to ensure reliable and reproducible outcomes for researchers.

Introduction: The Significance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of bioactive molecules are nitrogen-containing heterocycles or arylamines.[4][5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of C-N bonds, largely superseding harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[4][6] This reaction's broad substrate scope and functional group tolerance have made it indispensable in the synthesis of complex molecules.[4]

The target transformation in this guide is the coupling of this compound with a primary or secondary amine. The resulting N-aryl sulfonamide products are of particular interest due to their prevalence in pharmaceuticals.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[7][8][9] Understanding this cycle is crucial for rational optimization of reaction conditions.

The key steps are:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[8][9]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[8] The choice of base is critical and can significantly influence the reaction rate and outcome.[10][11]

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl sulfonamide product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[8][9]

Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and reductive elimination steps, thereby increasing the efficiency of the catalytic cycle.[8]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Br)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(Br)(R2NH)L_n] Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex Ar-Pd(II)(NR2)L_n Amine Coordination->Palladium-Amido Complex + Base - H-Base+Br- Palladium-Amido Complex->Pd(0)L_n Product Ar-NR2 Palladium-Amido Complex->Product Reductive Elimination

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of N-Aryl-3-(N-tert-butylsulfamoyl)aniline Derivatives

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The specific amine, catalyst, ligand, base, and solvent may require optimization depending on the desired product.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableStarting aryl bromide.[12][13]
Amine (Primary or Secondary)Reagent GradeCommercially availableNucleophilic coupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially availableCommon palladium precursor.
XPhosLigand GradeCommercially availableA bulky, electron-rich phosphine ligand.
Sodium tert-butoxide (NaOt-Bu)≥98%Commercially availableStrong, non-nucleophilic base.
TolueneAnhydrousCommercially availableA common solvent for this reaction.[14]
Diethyl EtherAnhydrousCommercially availableFor workup and purification.
Saturated Sodium Bicarbonate SolutionACS GradeIn-house preparationFor aqueous workup.
BrineACS GradeIn-house preparationFor aqueous workup.
Anhydrous Magnesium SulfateACS GradeCommercially availableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Reaction Setup and Procedure

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl sulfonamide.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Bromide - Amine - Base - Pd(OAc)2 - XPhos solvent Add Anhydrous Toluene under Inert Atmosphere reagents->solvent heat Heat to 100°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter extract Aqueous Extraction filter->extract dry Dry and Concentrate extract->dry purify Flash Chromatography dry->purify

Sources

The Versatile Role of 3-Bromo-N-(tert-butyl)benzenesulfonamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block

In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures that underpin advancements in medicinal chemistry and materials science. Among the vast arsenal of synthetic intermediates, 3-Bromo-N-(tert-butyl)benzenesulfonamide has emerged as a particularly versatile and valuable building block. Its utility stems from the presence of three key structural features: a bromine atom, a synthetically tractable handle for a multitude of cross-coupling reactions; a sulfonamide moiety, a common pharmacophore and a powerful directing group; and a bulky tert-butyl group, which imparts favorable solubility and crystallinity characteristics.

This comprehensive guide provides an in-depth exploration of the applications of 3-Bromo-N-(tert-butyl)benzenesulfonamide, complete with detailed, field-proven protocols for its use in several cornerstone reactions of modern synthetic chemistry. The methodologies presented herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Applications: A Gateway to Molecular Diversity

The synthetic utility of 3-Bromo-N-(tert-butyl)benzenesulfonamide is primarily centered around two powerful strategies: palladium-catalyzed cross-coupling reactions that leverage the reactivity of the aryl-bromide bond, and directed ortho-metalation, where the N-(tert-butyl)sulfonamide group orchestrates regioselective functionalization of the aromatic ring.

G

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 3-Bromo-N-(tert-butyl)benzenesulfonamide is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[1][2] The reaction of 3-Bromo-N-(tert-butyl)benzenesulfonamide with various arylboronic acids provides a direct route to a diverse array of 3-aryl-N-(tert-butyl)benzenesulfonamides.

Representative Reaction Data

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.0)Toluene/H₂O (5:1)1001089
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)1,4-Dioxane1001678

Detailed Protocol: Synthesis of 3-Phenyl-N-(tert-butyl)benzenesulfonamide

  • Materials:

    • 3-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 mmol, 292 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Anhydrous 1,4-dioxane (8 mL)

    • Degassed deionized water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-Bromo-N-(tert-butyl)benzenesulfonamide, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 3-phenyl-N-(tert-butyl)benzenesulfonamide.

G start Reaction Setup (Substrates, Base) catalyst Add Catalyst (Pd(PPh₃)₄) start->catalyst solvent Add Solvents (Dioxane/H₂O) catalyst->solvent heat Heat to 90°C (12 h) solvent->heat workup Aqueous Workup (EtOAc/H₂O) heat->workup purify Column Chromatography workup->purify

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction provides a reliable method for the vinylation of aryl halides, leading to the formation of stilbene and cinnamate derivatives.[3][4] This transformation is particularly useful for introducing unsaturated moieties that can be further elaborated.

Representative Reaction Data

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF1001675
2n-Butyl acrylatePd(OAc)₂ (1)-NaOAc (2.0)NMP1402482
3CyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cy₂NMe (1.3)Cyclohexane802468

Detailed Protocol: Synthesis of (E)-N-(tert-butyl)-3-styrylbenzenesulfonamide

  • Materials:

    • 3-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 mmol, 292 mg)

    • Styrene (1.5 mmol, 173 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

    • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

    • Anhydrous dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In a Schlenk tube, combine 3-Bromo-N-(tert-butyl)benzenesulfonamide, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous DMF, styrene, and triethylamine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

    • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography (ethyl acetate/hexanes) to yield the product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are crucial components in many pharmaceuticals.[5][6] This reaction allows for the coupling of 3-Bromo-N-(tert-butyl)benzenesulfonamide with a wide range of primary and secondary amines.

Representative Reaction Data

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001892
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane1102481
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0)t-BuOH1001688

Detailed Protocol: Synthesis of N-(tert-butyl)-3-(morpholino)benzenesulfonamide

  • Materials:

    • 3-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 mmol, 292 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, add 3-Bromo-N-(tert-butyl)benzenesulfonamide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Remove the tube from the glovebox and add anhydrous toluene followed by morpholine via syringe under a positive pressure of inert gas.

    • Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 18 hours.

    • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by flash chromatography.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes which are versatile intermediates in organic synthesis.[7][8]

Representative Reaction Data

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THF60690
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)i-Pr₂NH (2.5)Toluene70885
31-HexynePd(dppf)Cl₂ (2)CuI (5)DBU (2.0)Acetonitrile801279

Detailed Protocol: Synthesis of N-(tert-butyl)-3-(phenylethynyl)benzenesulfonamide

  • Materials:

    • 3-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 mmol, 292 mg)

    • Phenylacetylene (1.1 mmol, 121 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

    • Anhydrous tetrahydrofuran (THF) (8 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 3-Bromo-N-(tert-butyl)benzenesulfonamide and dissolve it in anhydrous THF.

    • Add triethylamine to the solution.

    • Sequentially add copper(I) iodide and Pd(PPh₃)₂Cl₂.

    • Finally, add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at 60 °C for 6 hours.

    • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite®.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Part 2: Directed ortho-Metalation (DoM)

The N-(tert-butyl)sulfonamide group is a powerful directing metalation group (DMG) that facilitates the regioselective deprotonation of the ortho-positions of the aromatic ring.[9][10] This strategy allows for the introduction of a wide range of electrophiles at the C2 or C6 position, providing a complementary approach to the functionalization of the aromatic core.

G

Detailed Protocol: ortho-Iodination of N-(tert-butyl)benzenesulfonamide

  • Materials:

    • N-(tert-butyl)benzenesulfonamide (1.0 mmol, 213 mg)

    • n-Butyllithium (n-BuLi) (2.2 mmol, 2.5 M in hexanes)

    • Anhydrous tetrahydrofuran (THF) (10 mL)

    • Iodine (I₂) (1.2 mmol, 305 mg) in THF (5 mL)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a thermometer and under an argon atmosphere, dissolve N-(tert-butyl)benzenesulfonamide in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. The sulfonamide NH proton and one ortho proton will be deprotonated.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Slowly add the solution of iodine in THF dropwise, ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield N-(tert-butyl)-2-iodobenzenesulfonamide.

Conclusion and Future Outlook

3-Bromo-N-(tert-butyl)benzenesulfonamide stands as a testament to the power of strategic molecular design in organic synthesis. Its dual capacity for participation in a wide array of cross-coupling reactions and as a substrate for directed ortho-metalation makes it an exceptionally valuable tool for the construction of diverse and complex molecular entities. The protocols detailed in this guide offer a robust foundation for researchers to harness the full synthetic potential of this versatile building block, paving the way for innovations in drug discovery and materials science. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly further expand the applications of this and related sulfonamide-containing intermediates.

References

  • U.S. National Library of Medicine. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ResearchGate. (2025). Directed ortho Lithiation of N-tert-Butylbenzenesulfinamide.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with....
  • Royal Society of Chemistry. (2014). C–H functionalisation using a removable/modifiable or a traceless directing group strategy.
  • U.S. National Library of Medicine. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • PharmaCompass. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • U.S. National Library of Medicine. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions.
  • ChemRxiv. (2025). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature.
  • U.S. National Library of Medicine. (n.d.). Temporary or removable directing groups enable activation of unstrained C–C bonds.
  • Royal Society of Chemistry. (n.d.). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization.
  • U.S. National Library of Medicine. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • U.S. National Library of Medicine. (n.d.). 4-Aminobenzotriazole (ABTA) as Removable Directing Group for Palladium-Catalyzed Aerobic Oxidative C-H Olefination.
  • ResearchGate. (n.d.). Heck reactions between bromobenzene and styrene catalyzed by Pd....
  • ResearchGate. (2025). Heterogeneous catalysis in ionic liquids: The heck reaction of bromobenzene with styrene over palladium supported on mesoporous carbon.
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • U.S. National Library of Medicine. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
  • U.S. National Library of Medicine. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

Sources

3-Bromo-N-(tert-butyl)benzenesulfonamide: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tailored properties is insatiable. Central to this pursuit is the availability of versatile synthetic building blocks that serve as reliable platforms for the introduction of diverse functional groups. 3-Bromo-N-(tert-butyl)benzenesulfonamide has emerged as a particularly valuable reagent, offering a strategic combination of a readily functionalizable aryl bromide and a sterically demanding N-tert-butylsulfonamide moiety. This unique arrangement provides a powerful tool for chemists to construct complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The sulfonamide group can act as a directing group or be a critical pharmacophore in the final molecule, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth exploration of the applications of 3-Bromo-N-(tert-butyl)benzenesulfonamide, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application. Key properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide are summarized in the table below.[1][2][3]

PropertyValue
IUPAC Name 3-bromo-N-(tert-butyl)benzenesulfonamide
CAS Number 308283-47-8
Molecular Formula C₁₀H₁₄BrNO₂S
Molecular Weight 292.19 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Sealed in a dry environment at room temperature

Synthetic Applications: A Gateway to Novel Compounds

The synthetic utility of 3-Bromo-N-(tert-butyl)benzenesulfonamide primarily lies in its capacity to participate in a variety of palladium-catalyzed cross-coupling reactions. The presence of the bromine atom on the aromatic ring allows for the facile formation of new bonds, leading to the synthesis of a diverse array of substituted benzenesulfonamides. These products are of significant interest as they are prevalent in many biologically active compounds, including inhibitors of enzymes such as bromodomain and extra-terminal domain (BET) proteins and glycogen synthase kinase 3 (GSK-3).[4][5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[6] 3-Bromo-N-(tert-butyl)benzenesulfonamide serves as an excellent substrate for this reaction, enabling the synthesis of biaryl sulfonamides. These motifs are found in a range of pharmacologically active molecules.[7]

The general catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[6]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling reagents Combine: - 3-Bromo-N-(tert-butyl)benzenesulfonamide - Arylboronic Acid - Palladium Catalyst - Base setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add to flask reaction Heating & Stirring setup->reaction 2. Add solvent & heat workup Aqueous Workup & Extraction reaction->workup 3. Cool & extract purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate crude product product Biaryl Sulfonamide Product purification->product 5. Obtain pure product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[8][9] This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules. 3-Bromo-N-(tert-butyl)benzenesulfonamide can be effectively coupled with a variety of primary and secondary amines to generate N-aryl sulfonamides.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine product.[9]

Diagram: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow Key Steps in Buchwald-Hartwig Amination start Reactants: - 3-Bromo-N-(tert-butyl)benzenesulfonamide - Amine - Pd Catalyst & Ligand - Base oxidative_addition Oxidative Addition of Ar-Br to Pd(0) start->oxidative_addition amine_coordination Amine Coordination to Pd(II) Complex oxidative_addition->amine_coordination deprotonation Deprotonation by Base amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination product N-Aryl Sulfonamide Product reductive_elimination->product

Sources

Application Notes and Protocols for 3-Bromo-N-(tert-butyl)benzenesulphonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Bromo-N-(tert-butyl)benzenesulphonamide Scaffold

In the landscape of modern drug discovery, the benzenesulfonamide moiety is a privileged scaffold, recognized for its versatile biological activities and favorable physicochemical properties.[1] The strategic incorporation of a bromine atom and a bulky tert-butyl group, as seen in this compound, creates a highly valuable and versatile building block for medicinal chemists. This compound serves as a key intermediate, enabling the exploration of chemical space and the development of novel therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and neurological conditions.[2][3]

The core utility of this scaffold lies in its chemical architecture:

  • The Sulfonamide Group: This functional group is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, mimicking the carboxylic acid group and engaging in critical interactions with biological targets.[1]

  • The Bromine Atom: Positioned at the meta-position, the bromine atom is not merely a placeholder. It serves as a crucial synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling fine-tuning of a compound's pharmacological profile through Structure-Activity Relationship (SAR) studies.[2]

  • The N-(tert-butyl) Group: This bulky, lipophilic group provides significant steric hindrance.[4] In drug design, this can be leveraged to confer selectivity for a specific biological target, modulate metabolic stability by shielding adjacent functional groups from enzymatic degradation, and improve cell permeability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into detailed, field-proven protocols for its synthesis and its subsequent elaboration using cornerstone reactions of modern medicinal chemistry: the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Part 1: Synthesis of the Core Scaffold

The synthesis of this compound is a straightforward and robust process, typically achieved through the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile towards the nucleophilic amine.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related N-substituted benzenesulfonamides.

Reaction Scheme:

3-Bromobenzenesulfonyl chloride + tert-Butylamine → this compound

Materials and Equipment:

  • 3-Bromobenzenesulfonyl chloride

  • tert-Butylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of tert-butylamine (2.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred solution of the sulfonyl chloride over 15-20 minutes. Rationale: The excess amine serves both as the nucleophile and as a base to quench the HCl byproduct generated during the reaction. Alternatively, 1.1 equivalents of the amine can be used in conjunction with an external base like triethylamine (1.5 eq.).

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and unreacted sulfonyl chloride), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.

Visualization of the Synthetic Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve 3-bromobenzenesulfonyl chloride in DCM setup2 Cool to 0 °C setup1->setup2 reaction1 Add tert-butylamine solution dropwise setup2->reaction1 reaction2 Warm to RT and stir for 12-16h reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Aqueous Wash (NaHCO₃, H₂O, Brine) reaction3->workup1 workup2 Dry (Na₂SO₄) & Concentrate workup1->workup2 purification Flash Chromatography workup2->purification end end purification->end Pure Product

Caption: Workflow for the synthesis of the core scaffold.

Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the bromine-bearing position, providing access to a vast array of derivatives.[5]

Application 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl and heteroaryl-aryl scaffolds, which are prevalent in many FDA-approved drugs.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the key steps of oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water to dissolve both the organic substrates and the inorganic base.

Representative Protocol 2.1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Reaction Scheme:

This compound + Arylboronic Acid → 3-Aryl-N-(tert-butyl)benzenesulphonamide

Materials and Equipment:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Schlenk flask or sealed vial, condenser, inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Rationale: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (Pd(PPh₃)₄, 3 mol%). Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the bromo-compound) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C using a preheated oil bath. Stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure 3-aryl-N-(tert-butyl)benzenesulphonamide.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L₂)-Br Ar-Pd(II)(L₂)-Br Pd(0)L₂->Ar-Pd(II)(L₂)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L₂)-Ar' Ar-Pd(II)(L₂)-Ar' Ar-Pd(II)(L₂)-Br->Ar-Pd(II)(L₂)-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)(L₂)-Ar'->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L₂)-Ar'->Ar-Ar' Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Application 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7][8] It allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles, which is often challenging using classical methods.[5] This reaction is invaluable for creating aniline and heteroarylamine derivatives, which are key components of numerous pharmaceuticals.

Rationale for Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or biaryl phosphines like XPhos) are essential for efficient catalysis. They promote the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Representative Protocol 2.2: Buchwald-Hartwig Amination with a Secondary Amine

Reaction Scheme:

This compound + R₂NH → 3-(R₂N)-N-(tert-butyl)benzenesulphonamide

Materials and Equipment:

  • This compound (1.0 eq.)

  • Amine (e.g., morpholine, 1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or glovebox for inert atmosphere setup

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the base (NaOtBu, 1.4 eq.) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the palladium pre-catalyst (Pd₂(dba)₃, 1 mol%), the ligand (BINAP, 2 mol%), this compound (1.0 eq.), and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating and Monitoring: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Caution: The reaction is often rapid, and careful monitoring is advised.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Data Presentation and Characterization

Successful synthesis of derivatives requires rigorous characterization. The following table provides expected data for the starting material and representative products.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (CDCl₃, δ ppm)
This compound C₁₀H₁₄BrNO₂S292.19~8.1 (s, Ar-H), ~7.8 (d, Ar-H), ~7.6 (d, Ar-H), ~7.4 (t, Ar-H), ~4.9 (s, br, NH), ~1.2 (s, 9H, t-Bu)
3-(Phenyl)-N-(tert-butyl)benzenesulphonamide C₁₆H₁₉NO₂S289.40Aromatic region (m, 9H), NH proton (s, br), tert-butyl protons (s, 9H)
3-(Morpholin-4-yl)-N-(tert-butyl)benzenesulphonamide C₁₄H₂₂N₂O₃S314.41Aromatic region (m, 4H), NH proton (s, br), Morpholine protons (~3.8 t, 4H; ~3.2 t, 4H), tert-butyl protons (s, 9H)

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for drug discovery. The protocols detailed herein for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig couplings represent robust and scalable methods for generating diverse compound libraries. The inherent properties of the benzenesulfonamide scaffold, combined with the synthetic flexibility afforded by the bromine handle and the steric influence of the tert-butyl group, make this an invaluable tool in the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. Further exploration of this scaffold is likely to yield novel candidates for a variety of challenging disease targets.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. National Center for Biotechnology Information.
  • PharmaCompass. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chen, J. (2014). Method for synthesizing benzene sulfonamide compounds. CN103819369A.

Sources

Introduction: The Strategic Importance of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions involving 3-Bromo-N-(tert-butyl)benzenesulfonamide. This versatile building block is of significant interest in pharmaceutical and materials science research, and understanding its reactivity is crucial for the efficient synthesis of complex molecular architectures. This document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring both scientific rigor and practical applicability.

3-Bromo-N-(tert-butyl)benzenesulfonamide serves as a key synthetic intermediate. The bromine atom at the meta-position provides a reactive handle for palladium-catalyzed cross-coupling, a powerful set of reactions for forming carbon-carbon and carbon-nitrogen bonds. The N-(tert-butyl)benzenesulfonamide moiety is a common pharmacophore and also acts as an electron-withdrawing group, which influences the reactivity of the C-Br bond. This guide details three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling, providing researchers with the foundational knowledge and practical protocols to leverage this substrate effectively.

General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving a palladium complex. While specific intermediates may vary, the general mechanism consists of three fundamental steps: oxidative addition, transmetalation (or its equivalent in C-N couplings), and reductive elimination.[1][2][3][4]

  • Oxidative Addition : A low-valent Pd(0) complex reacts with the aryl bromide (Ar-X), inserting itself into the carbon-bromine bond. This forms a high-valent Pd(II) intermediate. The electron-withdrawing sulfonamide group on 3-bromo-N-(tert-butyl)benzenesulfonamide can facilitate this rate-limiting step.

  • Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling) :

    • In Suzuki and Sonogashira reactions, a second organic group (from an organoboron or organocopper species, respectively) is transferred to the palladium center, displacing the halide.

    • In Buchwald-Hartwig amination, the amine nucleophile coordinates to the palladium, followed by deprotonation with a base to form a palladium-amido complex.

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

General Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pda Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->pda Ar-X pdb Transmetalation or Amine Coordination Complex pda->pdb R-M or R₂NH + Base pdb->pd0 Reductive Elimination product Ar-Nu pdb->product caption General catalytic cycle for palladium-catalyzed cross-coupling reactions.

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds from 3-bromo-N-(tert-butyl)benzenesulfonamide.[3][5]

Causality and Experimental Choices : The reaction's success hinges on the activation of the organoboron species (typically a boronic acid) by a base.[5] This forms a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of palladium source, ligand, base, and solvent system is critical and must be optimized for the specific substrates. For electron-deficient aryl bromides like our topic substrate, standard catalyst systems are often highly effective.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective : To synthesize 3-(4-methoxyphenyl)-N-(tert-butyl)benzenesulfonamide.

Materials & Reagents :

  • 3-Bromo-N-(tert-butyl)benzenesulfonamide

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., PPh₃, SPhos)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Procedure :

  • To a flame-dried Schlenk flask, add 3-bromo-N-(tert-butyl)benzenesulfonamide (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst. If using a pre-catalyst like Pd(OAc)₂, also add the appropriate ligand. A typical loading is 1-5 mol% of the palladium source.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]

  • Add degassed solvents via syringe. A common ratio is a 4:1 mixture of 1,4-dioxane to water.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference Insight
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O85Good-ExcellentClassic, robust conditions.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O100ExcellentBuchwald ligands often give high turnovers.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O90Good-ExcellentEffective for a broad range of substrates.[7]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KF (3)THF25 (RT)Good-ExcellentFu's catalyst system allows for room temp couplings.[5][8]

graph "Suzuki_Workflow" {
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rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

A [label="1. Combine Reactants\n(Aryl Bromide, Boronic Acid, Base)"]; B [label="2. Add Catalyst\n(e.g., Pd(PPh₃)₄)"]; C [label="3. Inert Atmosphere\n(Evacuate/Backfill Ar)"]; D [label="4. Add Degassed Solvent\n(e.g., Dioxane/H₂O)"]; E [label="5. Heat & Stir\n(e.g., 90 °C)"]; F [label="6. Workup\n(Extraction)"]; G [label="7. Purification\n(Chromatography)"]; H [label="Final Product", fillcolor="#34A853"];

A -> B -> C -> D -> E -> F -> G -> H;

caption [label="Experimental workflow for Suzuki-Miyaura coupling.", shape=plaintext, fontsize=10, fontcolor="#202124"]; }

Experimental workflow for Suzuki-Miyaura coupling.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, replacing harsher classical methods.[1] It is particularly effective for coupling aryl halides with a wide array of primary and secondary amines, amides, and even ammonia equivalents.[9][10][11]

Causality and Experimental Choices : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or chelating ligands like Xantphos) are essential.[12][13] They promote the formation of a monoligated Pd(0) species, facilitate reductive elimination, and prevent catalyst decomposition pathways like β-hydride elimination.[1][13] The choice of base (typically a strong, non-nucleophilic one like sodium tert-butoxide or cesium carbonate) is also critical for deprotonating the amine in the catalytic cycle.[12]

Detailed Protocol: Buchwald-Hartwig Amination

Objective : To synthesize 3-(morpholino)-N-(tert-butyl)benzenesulfonamide.

Materials & Reagents :

  • 3-Bromo-N-(tert-butyl)benzenesulfonamide

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or a suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Standard inert atmosphere glassware

Procedure :

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

  • Seal the flask, evacuate, and backfill with argon. Add anhydrous toluene or dioxane. Stir for 5-10 minutes to form the active catalyst complex.

  • In a separate flask under argon, add 3-bromo-N-(tert-butyl)benzenesulfonamide (1.0 equiv) and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the amine (morpholine, 1.2 equiv) via syringe.

  • Transfer the pre-formed catalyst solution from the first flask to the second flask via cannula or syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and water, and proceed with an extractive workup as described for the Suzuki coupling.

  • Purify the product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Coupling PartnerReference Insight
Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (1.5)Dioxane100Secondary AmineXantphos is a general and effective ligand.[12]
Pd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)THF80Primary AmineBrettPhos is excellent for primary amines.[9]
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)t-BuOH100Hindered AmineBulky biarylphosphine ligands are key.
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene110Primary AmineEarly generation bidentate ligand.[1]

graph "Buchwald_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

A [label="1. Combine Aryl Bromide & Base\nunder Inert Atmosphere"]; B [label="2. Add Amine Nucleophile"]; C [label="3. Prepare Catalyst\n(Pd source + Ligand in solvent)"]; D [label="4. Transfer Catalyst\nto Reaction Mixture"]; E [label="5. Heat & Stir\n(e.g., 100 °C)"]; F [label="6. Quench & Workup"]; G [label="7. Purification"]; H [label="Final Product", fillcolor="#34A853"];

A -> B; C -> D; {B, D} -> E -> F -> G -> H;

caption [label="Experimental workflow for Buchwald-Hartwig amination.", shape=plaintext, fontsize=10, fontcolor="#202124"]; }

Experimental workflow for Buchwald-Hartwig amination.

Application 3: Sonogashira Coupling for Aryl Alkyne Synthesis

The Sonogashira reaction provides a direct and efficient route to couple terminal alkynes with aryl halides, forming valuable C(sp²)-C(sp) bonds.[14][15] These aryl alkyne products are versatile intermediates for further transformations.

Causality and Experimental Choices : The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to form a copper(I) acetylide intermediate.[14] This copper acetylide then undergoes transmetalation with the Pd(II) complex. An amine base (e.g., triethylamine, piperidine) is used both as the base and often as the solvent or co-solvent. Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[15][16] The electron-deficient nature of 3-bromo-N-(tert-butyl)benzenesulfonamide makes it an excellent substrate for this reaction.

Detailed Protocol: Sonogashira Coupling

Objective : To synthesize N-(tert-butyl)-3-(phenylethynyl)benzenesulfonamide.

Materials & Reagents :

  • 3-Bromo-N-(tert-butyl)benzenesulfonamide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard inert atmosphere glassware

Procedure :

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-N-(tert-butyl)benzenesulfonamide (1.0 equiv).

  • Dissolve the starting material in anhydrous THF and add the amine base (e.g., Et₃N, 3.0 equiv).

  • Sequentially add copper(I) iodide (2-5 mol%) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%).

  • Add the terminal alkyne (phenylacetylene, 1.1-1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion. The reaction is often rapid.

  • Monitor the reaction by TLC/LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and proceed with a standard aqueous workup as described previously.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference Insight
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF25-50ExcellentClassic Sonogashira conditions.[17]
Pd(PPh₃)₄ (3)CuI (5)Piperidine (3)DMF60ExcellentHighly effective for aryl bromides.
Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)DIPA (3)Toluene70Good-ExcellentIn situ catalyst generation.
Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)-Cs₂CO₃ (2)Dioxane80Good-ExcellentExample of a copper-free system.[16]

graph "Sonogashira_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="1. Combine Aryl Bromide & Base\nin Anhydrous Solvent"]; B [label="2. Add Catalysts\n(Pd Source & CuI)"]; C [label="3. Add Terminal Alkyne\n(under Inert Atmosphere)"]; D [label="4. Stir at RT or Heat Gently"]; E [label="5. Filter & Concentrate"]; F [label="6. Workup\n(Extraction)"]; G [label="7. Purification"]; H [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H;

caption [label="Experimental workflow for Sonogashira coupling.", shape=plaintext, fontsize=10, fontcolor="#202124"]; }

Experimental workflow for Sonogashira coupling.

Conclusion

3-Bromo-N-(tert-butyl)benzenesulfonamide is a highly tractable and versatile substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonamide group renders the C-Br bond susceptible to oxidative addition, making it an excellent partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate a diverse array of substituted benzenesulfonamides, providing rapid access to novel chemical entities for drug discovery and materials science. The protocols and principles outlined in this guide serve as a robust starting point for methodological development and application.

References

  • Chemistry LibreTexts. (2023).
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
  • Wikipedia. (n.d.).
  • Fukuda, T., Sudo, E., Shimokawa, K., & Iwao, M. (2008). Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins O, P, Q, and R. Tetrahedron, 64(2), 328-338.
  • Ghaffari, B., et al. (2019). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(10), 855-864. [Link]
  • Organic Syntheses. (n.d.).
  • Laasfeld, M., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 52(1), 128-130.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • MDPI. (2017).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • National Institutes of Health. (2023). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. [Link]
  • J&K Scientific LLC. (n.d.). Suzuki Cross-Coupling. [Link]
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • PubMed. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

Sources

3-Bromo-N-(tert-butyl)benzenesulphonamide: A Versatile Chemical Probe for Interrogating Enzyme Function and Cellular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the application of 3-Bromo-N-(tert-butyl)benzenesulphonamide as a chemical probe. While specific biological targets for this compound are still under active investigation, its structural features, shared with the broader class of benzenesulphonamides, suggest its potential as a modulator of key enzymatic activities and cellular processes. This guide outlines hypothesized mechanisms of action, detailed protocols for its use in enzymatic and cell-based assays, and a framework for data interpretation, empowering researchers to explore its utility in target validation and drug discovery.

Introduction: The Promise of Benzenesulphonamides in Chemical Biology

Chemical probes are indispensable tools in modern biomedical research, allowing for the acute and often reversible modulation of protein function.[1] This temporal control offers distinct advantages over genetic approaches, enabling the dissection of complex biological pathways and the validation of novel drug targets.[2] The benzenesulphonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Compounds bearing this motif are known to interact with a variety of enzymes, often through coordination with a metal cofactor in the active site or through hydrogen bonding and hydrophobic interactions.[4]

This compound (PubChem CID: 4820926) is a member of this versatile chemical class.[5] Its structure, featuring a bromine atom and a bulky tert-butyl group, suggests the potential for specific and potent interactions with biological targets.[6] The bromine atom can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design, while the tert-butyl group can confer metabolic stability and occupy hydrophobic pockets within a protein's active site.[6]

This application note will explore the potential of this compound as a chemical probe, drawing on the established activities of related benzenesulphonamide derivatives. We will provide detailed protocols for its application in assays targeting carbonic anhydrases and viral proteases, as well as in broader cell-based screens for anticancer activity.

Physicochemical Properties

A thorough understanding of a chemical probe's physical and chemical properties is crucial for its effective application.

PropertyValueReference
CAS Number 308283-47-8[5]
Molecular Formula C₁₀H₁₄BrNO₂S[5][7]
Molecular Weight 292.19 g/mol [5][7]
Appearance Solid[6]
Solubility Soluble in organic solvents[6]
XLogP3 2.8[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 3[7]

Hypothesized Mechanisms of Action and Potential Applications

Based on the extensive literature on benzenesulphonamide derivatives, we propose several potential applications for this compound as a chemical probe.

Carbonic Anhydrase Inhibition

Rationale: The sulphonamide group is a classic zinc-binding pharmacophore, making benzenesulphonamides potent inhibitors of carbonic anhydrases (CAs).[4][8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including pH regulation, glaucoma, and cancer.[9] The primary sulphonamide moiety can coordinate to the zinc ion in the active site of CAs, leading to potent inhibition.[10]

Proposed Mechanism of Action:

Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 This compound Zn(II) Zn(II) H2O_1 H₂O Zn(II)->H2O_1 H2O_2 H₂O Zn(II)->H2O_2 H2O_3 H₂O Zn(II)->H2O_3 His_1 His Zn(II)->His_1 His_2 His Zn(II)->His_2 His_3 His Zn(II)->His_3 Probe SO₂NH₂-R Probe->Zn(II) Displaces H₂O and coordinates to Zinc

Caption: Proposed binding of the sulphonamide to the active site zinc ion.

Modulation of Viral Replication (e.g., HIV-1)

Rationale: Certain benzenesulphonamide derivatives have been identified as inhibitors of HIV-1 capsid protein (CA) assembly and function.[11] The HIV-1 capsid is a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. Small molecules that bind to the capsid can disrupt these processes.

Proposed Application: Investigating the role of the HIV-1 capsid in viral replication by observing the phenotypic consequences of its modulation by this compound.

Anticancer Activity

Rationale: Sulphonamide-containing compounds have demonstrated promising anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases (which are overexpressed in many tumors), disruption of microtubule polymerization, and induction of apoptosis.[3][12] The structural features of this compound warrant its investigation as a potential anticancer agent.

Proposed Application: Screening for cytotoxic and cytostatic effects against a panel of cancer cell lines to identify potential therapeutic leads and to probe pathways involved in cancer cell proliferation and survival.

Experimental Protocols

The following protocols provide a starting point for investigating the biological activities of this compound.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the chemical probe against carbonic anhydrase.[9][13]

Materials:

  • Human or bovine carbonic anhydrase II (CA-II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound

  • Acetazolamide (positive control)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • CA-II Working Solution: Dilute stock CA-II in Tris-HCl buffer to the desired concentration.

    • p-NPA Substrate Solution: Dissolve p-NPA in a minimal amount of DMSO and dilute with Tris-HCl buffer.

    • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO and create serial dilutions. Do the same for acetazolamide.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank: Buffer only.

      • Negative Control (No Inhibitor): CA-II working solution and DMSO.

      • Positive Control: CA-II working solution and serial dilutions of acetazolamide.

      • Test Compound: CA-II working solution and serial dilutions of this compound.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

    • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.

Carbonic Anhydrase Assay Workflow prep Prepare Reagents (CA-II, p-NPA, Inhibitors) plate Plate Setup (Blank, Controls, Test Compound) prep->plate incubate Pre-incubate (15 min, RT) plate->incubate add_substrate Add p-NPA Substrate incubate->add_substrate measure Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC₅₀) measure->analyze

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Protocol 2: HIV-1 p24 Antigen Production Assay

This assay measures the production of the HIV-1 capsid protein p24, a marker of viral replication, in the presence of the chemical probe.[14]

Materials:

  • TZM-bl cells (or other susceptible cell line)

  • HIV-1 viral stock

  • This compound

  • A known HIV-1 inhibitor (e.g., a reverse transcriptase inhibitor) as a positive control

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 ELISA kit

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the chemical probe and the positive control in cell culture medium. Add the diluted compounds to the cells.

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plate at 37°C for 3-7 days.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of p24 production for each concentration of the probe.

    • Determine the EC₅₀ value by plotting the percent inhibition against the log of the probe concentration.

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol uses a standard MTT assay to assess the effect of the chemical probe on cancer cell viability.[15][16]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HeLa, A549)

  • This compound

  • Doxorubicin (or other cytotoxic drug) as a positive control

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the chemical probe and the positive control for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value by plotting cell viability against the log of the probe concentration.

Cell Viability Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Chemical Probe (24, 48, or 72 hours) seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC₅₀ read->analyze

Caption: Workflow for the MTT-based cell viability assay.

Data Interpretation and Best Practices

  • Controls are Critical: Always include appropriate positive and negative controls to ensure the validity of your results. For cell-based assays, a vehicle control (e.g., DMSO) is essential.

  • Dose-Response Curves: Generate full dose-response curves to accurately determine IC₅₀ or EC₅₀ values.

  • Orthogonal Assays: Confirm findings from primary assays with secondary, orthogonal assays to rule out artifacts. For example, if the probe shows activity in a p24 assay, a follow-up infectivity assay should be performed.[17]

  • Target Engagement: Whenever possible, demonstrate that the chemical probe directly interacts with its intended target in a cellular context.[18] This can be achieved through techniques such as cellular thermal shift assays (CETSA) or by using labeled versions of the probe.

  • Inactive Analogs: The use of a structurally similar but biologically inactive analog of the probe is highly recommended to control for off-target effects.

Conclusion

This compound represents a promising chemical probe with the potential to modulate the activity of a range of biological targets. Its benzenesulphonamide core suggests activity against enzymes such as carbonic anhydrases and viral proteases, while its broader structural class has shown utility in cancer research. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the biological activities of this compound and to leverage it as a tool for target validation and the discovery of new therapeutic strategies. As with any chemical probe, rigorous experimental design and careful data interpretation are paramount to generating robust and reproducible findings.[19]

References

  • Chemical probe - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Chemical_probe
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem. URL: https://www.benchchem.com/application-notes/in-vitro-carbonic-anhydrase-inhibition-assay
  • Application Notes and Protocols for Evaluating HIV-1 Inhibitor Efficacy. BenchChem. URL: https://www.benchchem.
  • Target Identification Using Chemical Probes. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28755490/
  • Target validation using chemical probes | Request PDF. ResearchGate. URL: https://www.researchgate.
  • Target validation using chemical probes. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23455178/
  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. URL: https://aacrjournals.org/cancerres/article/81/1/5/652077/Which-Small-Molecule-Selecting-Chemical-Probes
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38912781/
  • CAS 308283-47-8: 3-bromo-N-tert-butylbenzenesulfonamide. Cymit Química S.L. URL: https://www.cymitquimica.com/cas/308283-47-8
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem. URL: https://www.benchchem.
  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. URL: https://www.pharmacompass.com/pharma-intermediates/3-bromo-n-tert-butyl-benzene-sulphonamide
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4820926
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. URL: https://www.researchgate.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. URL: https://bitesizebio.com/22982/three-steps-for-setting-up-a-drug-screening-assay/
  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2019.1670830
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29648821/
  • Application Notes and Protocols: Cell-Based Assays for Anticancer Agent 219. BenchChem. URL: https://www.benchchem.com/application-notes/cell-based-assays-for-anticancer-agent-219
  • Buy 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide | 1020252-83-8. Smolecule. URL: https://www.smolecule.com/3-bromo-n-butyl-5-trifluoromethyl-benzenesulfonamide-cas-1020252-83-8.html
  • 3-Bromo-N-(tert-butyl)benzenesulfonamide | 308283-47-8. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh324ab772
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Usiena air. URL: https://usiena-air.unisi.it/retrieve/a06041a3-832f-410c-9943-718629910a39/Journal%20of%20Enzyme%20Inhibition%20and%20Medicinal%20Chemistry%2038%281%29%2C%202023%2C%202201402.pdf
  • 308283-47-8, 3-BROMO-N-TERT-BUTYLBENZENESULPHONAMIDE Formula. ECHEMI. URL: https://www.echemi.com/products/308283-47-8.html
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. URL: https://noblelifesci.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6162705/
  • (PDF) Guideline for anticancer assays in cells. ResearchGate. URL: https://www.researchgate.net/publication/375531557_Guideline_for_anticancer_assays_in_cells
  • Binding of Host Factors to Stabilized HIV-1 Capsid Tubes. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4968037/
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. URL: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric
  • First-in-Class HIV-1 Capsid Inhibitors: A Technical Guide to Their Mechanism of Action. BenchChem. URL: https://www.benchchem.com/application-notes/first-in-class-hiv-1-capsid-inhibitors-a-technical-guide-to-their-mechanism-of-action
  • Graphviz. Graphviz. URL: https://graphviz.org/
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  • Visualize graph, diagrams, and proces flows with graphviz.it. paulvanderlaken.com. URL: https://paulvanderlaken.com/2020/01/24/visualize-graph-diagrams-and-proces-flows-with-graphviz-it/
  • Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4440498/
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak404
  • Antiviral Properties of HIV-1 Capsid Inhibitor GSK878. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10086881/
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  • Guide to Flowcharts in Graphviz. Sketchviz. URL: https://sketchviz.com/graphviz-flowcharts
  • Drawing Flow Diagrams with GraphViz. LornaJane. URL: https://lornajane.net/posts/2011/drawing-flow-diagrams-with-graphviz
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00634/full
  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents. URL: https://patents.google.

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Application Notes and Protocols for the N-Alkylation of 3-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols for the N-alkylation of 3-bromobenzenesulfonamide, a key transformation in the synthesis of various biologically active compounds and functional materials. We delve into the mechanistic underpinnings of different alkylation strategies, offering field-proven insights to guide researchers in selecting and optimizing the most suitable method for their specific needs. This document is intended for researchers, scientists, and drug development professionals, providing a blend of theoretical principles and practical, step-by-step instructions to ensure reliable and reproducible outcomes.

Introduction: The Significance of N-Alkylated Sulfonamides

N-alkylated sulfonamides are a cornerstone of modern medicinal chemistry and materials science. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The N-alkylation of sulfonamides allows for the fine-tuning of their physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug efficacy and safety. Furthermore, the introduction of diverse alkyl groups provides a powerful tool for exploring structure-activity relationships (SAR) in drug discovery programs.

3-Bromobenzenesulfonamide serves as a versatile building block in organic synthesis. The presence of the bromine atom offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This guide will focus on the initial, yet crucial, step of N-alkylation, providing a solid foundation for the subsequent elaboration of this valuable scaffold.

Choosing Your N-Alkylation Strategy: A Comparative Overview

Several methods exist for the N-alkylation of sulfonamides, each with its own set of advantages and limitations. The choice of method will depend on factors such as the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the starting materials. Here, we present two robust and widely applicable protocols: a classical approach using an alkyl halide and a strong base, and the Mitsunobu reaction for the use of alcohols as alkylating agents.

Method Alkylating Agent Key Reagents Advantages Disadvantages
Classical N-Alkylation Alkyl Halides (I > Br > Cl)Strong Base (e.g., NaH, K₂CO₃)Cost-effective, straightforward setup, wide range of alkyl halides available.Requires strong base, potential for over-alkylation (N,N-dialkylation), not suitable for base-sensitive substrates.
Mitsunobu Reaction Alcohols (Primary & Secondary)Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD)Mild reaction conditions, proceeds with inversion of stereochemistry at the alcohol center, suitable for base-sensitive substrates.[1]Stoichiometric amounts of phosphine and azodicarboxylate reagents are required, generating byproducts that can complicate purification.[1]
Buchwald-Hartwig Amination Not directly for alkylation, but for N-arylationPalladium catalyst, phosphine ligand, baseExcellent for forming C-N bonds with aryl halides.[2][3][4]More complex catalyst system, primarily for arylation, not alkylation.
"Borrowing Hydrogen" Catalysis AlcoholsTransition metal catalyst (e.g., Mn, Ir)Atom-economical, environmentally friendly (water is the main byproduct).[5][6][7]Requires a specific catalyst, may require higher temperatures.

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of 3-bromobenzenesulfonamide using a generic alkyl halide and sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the sulfonamide nitrogen, which has a pKa of around 10. NaH is an excellent choice as it irreversibly deprotonates the sulfonamide, and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[8]

  • Anhydrous Dimethylformamide (DMF): A polar aprotic solvent is crucial for this reaction.[9][10] DMF effectively solvates the sodium cation of the sulfonamide salt, leaving the nitrogen anion more nucleophilic and available to attack the alkyl halide. Its high boiling point also allows for a wide range of reaction temperatures. It is imperative to use an anhydrous solvent as NaH reacts violently with water.[11][12][13][14]

  • Reaction Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is typically allowed to proceed at room temperature to ensure a reasonable reaction rate without promoting side reactions.

G cluster_setup Reaction Setup cluster_alkylation Alkylation cluster_workup Work-up & Purification A Dissolve 3-bromobenzenesulfonamide in anhydrous DMF under N₂ B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir at 0 °C for 30 min C->D E Add alkyl halide dropwise at 0 °C D->E F Warm to room temperature E->F G Stir for 12-24 h (Monitor by TLC) F->G H Quench with saturated aq. NH₄Cl at 0 °C G->H I Extract with ethyl acetate H->I J Wash with H₂O and brine I->J K Dry over Na₂SO₄, filter, and concentrate J->K L Purify by column chromatography K->L M N-alkyl-3-bromobenzenesulfonamide L->M

Caption: Workflow for classical N-alkylation.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 3-bromobenzenesulfonamide (1.0 eq).

    • Under a positive pressure of nitrogen, add anhydrous dimethylformamide (DMF) to dissolve the sulfonamide (a concentration of 0.1-0.5 M is typical).[8]

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[11][12][13][14]

    • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Slowly add the alkyl halide (1.05-1.2 eq) dropwise to the reaction mixture via syringe at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C with an ice bath.

    • Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x the volume of DMF).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfonamides using primary or secondary alcohols.[1][8] This reaction is particularly advantageous for substrates that are sensitive to the strongly basic conditions of the classical method. The reaction proceeds with an inversion of configuration at the chiral center of the alcohol.

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): This pair of reagents forms the core of the Mitsunobu reaction.[1] They react in situ to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the sulfonamide anion.

  • Anhydrous Tetrahydrofuran (THF): THF is a common solvent for the Mitsunobu reaction as it is aprotic and can dissolve the reagents and intermediates.[8] It is crucial to use anhydrous THF to prevent the quenching of the reactive intermediates.

  • Reaction Temperature: The reaction is typically carried out at 0 °C to room temperature to control the exothermic nature of the initial steps and to maintain the stability of the intermediates.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-bromobenzenesulfonamide, alcohol, and PPh₃ in anhydrous THF under N₂ B Cool to 0 °C A->B C Add DEAD or DIAD dropwise at 0 °C B->C D Warm to room temperature C->D E Stir for 4-12 h (Monitor by TLC) D->E F Concentrate the reaction mixture E->F G Purify directly by column chromatography F->G H N-alkyl-3-bromobenzenesulfonamide G->H

Caption: Workflow for Mitsunobu N-alkylation.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromobenzenesulfonamide (1.0 eq), the alcohol (1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).

    • Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) to dissolve the solids (a concentration of 0.1-0.5 M is typical).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-12 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide and the hydrazine byproduct can be separated from the desired product during chromatography.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or No Conversion Insufficiently strong base (Protocol 1). Inactive Mitsunobu reagents. Low reaction temperature.Use a stronger base like NaH. Ensure DEAD/DIAD are fresh. Increase the reaction temperature.
Formation of N,N-Dialkylated Byproduct Excess alkylating agent. High concentration of the deprotonated secondary sulfonamide.Use a stoichiometric amount of the alkylating agent (1.0-1.05 eq). Add the alkylating agent slowly to the reaction mixture.[15]
Difficult Purification Presence of triphenylphosphine oxide and hydrazine byproduct (Protocol 2). Residual DMF (Protocol 1).Optimize chromatography conditions. Consider alternative purification methods like crystallization. Ensure thorough washing with water and brine to remove DMF.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 3-Bromobenzenesulfonamide: May cause skin, eye, and respiratory irritation.[16][17] Handle with care and avoid inhalation of dust.

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[11][12][13][14] It is also corrosive and can cause severe skin burns and eye damage.[12] Handle under an inert atmosphere and away from any sources of water or ignition.

  • Alkyl Halides: Many alkyl halides are toxic, flammable, and/or carcinogenic.[18][19] Consult the specific Safety Data Sheet (SDS) for the alkyl halide being used.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[20][21][22] Harmful if inhaled or in contact with skin and may damage an unborn child.[20][21][22][23] It is also a suspected carcinogen. Use in a well-ventilated fume hood and avoid exposure.

  • Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction.

  • DEAD and DIAD: These reagents are toxic, flammable, and potentially explosive. Handle with extreme care.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
  • Benchchem. (n.d.). Application Notes and Protocols for the N-Alkylation and N-Arylation of 4-Cyanobenzenesulfonamide.
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  • Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Merck. (n.d.). Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (n.d.). Sodium hydride - Safety Data Sheet.
  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
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  • Chemius. (n.d.). Dimethylformamide (DMF).
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  • Benchchem. (n.d.). Technical Support Center: N-Alkylation of Methanesulfonamide.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET: Dimethylformamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide.
  • Benchchem. (n.d.). Troubleshooting side reactions in sulfonamide alkylation.
  • SynQuest Labs. (n.d.). 3-Bromobenzenesulfonamide.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N,N-Dimethylformamide.
  • Government of Canada. (2022). Alkyl Halides Group - information sheet.
  • ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromobenzenesulfonamide.
  • Spectrum Chemical. (2019). SAFETY DATA SHEET: BROMOBENZENE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Allyl bromide.

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large-scale synthesis of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Introduction and Significance

3-Bromo-N-(tert-butyl)benzenesulfonamide (CAS No: 308283-47-8) is a key chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive bromine atom and a sterically hindered sulfonamide group, makes it a versatile building block for the synthesis of more complex target molecules, particularly in the development of novel therapeutic agents. The robust and scalable synthesis of this intermediate is therefore of critical importance for drug discovery and development pipelines.

This application note provides a detailed, field-proven protocol for the large-scale synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide. It is intended for researchers, chemists, and process development professionals, offering in-depth explanations of the synthetic strategy, step-by-step procedures, safety considerations, and analytical quality control.

Compound Properties:

  • Molecular Formula: C₁₀H₁₄BrNO₂S[3]

  • Molecular Weight: 292.19 g/mol [1][3]

  • Appearance: White to light yellow solid

  • Melting Point: 68-70 °C[4]

Recommended Synthetic Strategy

The most reliable and widely adopted method for the synthesis of sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine.[5][6] This nucleophilic substitution reaction is typically high-yielding and amenable to large-scale production.

For the target molecule, the optimal strategy is the direct reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine . A non-nucleophilic base such as triethylamine (TEA) is included to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Dichloromethane (DCM) is selected as the solvent due to its excellent solubility for the reactants and its inertness under the reaction conditions.

The overall reaction is depicted below:

reactant1 3-Bromobenzenesulfonyl Chloride reaction_arrow reaction_arrow reactant1->reaction_arrow + reactant2 tert-Butylamine reactant2->reaction_arrow + base Triethylamine (Base) base->reaction_arrow + product 3-Bromo-N-(tert-butyl)benzenesulfonamide byproduct Triethylammonium Chloride product->byproduct + reaction_arrow->product  DCM, 0°C to RT reactant1_struct reactant2_struct product_struct G A 1. Reagent Charging - Charge reactor with tert-butylamine, TEA, and DCM. B 2. Reaction Initiation - Cool to 0-5 °C. - Slowly add 3-bromobenzenesulfonyl chloride solution. A->B Cooling C 3. Reaction Completion - Allow to warm to room temperature. - Stir for 12-16 hours. B->C Stirring D 4. Aqueous Work-up - Quench with water. - Wash with 2M HCl. - Wash with NaHCO₃ solution. - Wash with Brine. C->D Phase Separation E 5. Isolation - Separate organic layer. - Dry with MgSO₄. - Filter and concentrate under vacuum. D->E Drying & Concentration F 6. Purification - Recrystallize crude solid from Heptane/Ethyl Acetate. E->F Crystallization G 7. Final Product - Dry purified solid under vacuum. - Characterize (NMR, HPLC, MP). F->G Drying & Analysis

Caption: Experimental workflow for synthesis and purification.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with dichloromethane (1.5 L), tert-butylamine (127 mL, 1.2 mol), and triethylamine (181 mL, 1.3 mol).

  • Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller. The use of low temperature is crucial to control the initial exotherm of the reaction.

  • Substrate Addition: In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (255.5 g, 1.0 mol) in dichloromethane (1.0 L). Transfer this solution to the dropping funnel.

  • Add the 3-bromobenzenesulfonyl chloride solution dropwise to the stirred amine solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Slow addition is critical for safety and to minimize side-product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25 °C). Stir for an additional 12-16 hours to ensure the reaction goes to completion. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Aqueous Work-up:

    • Cool the mixture to 10-15 °C and slowly add 1 L of water to quench the reaction.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • 1 L of 2M HCl (aq) to remove triethylamine and excess tert-butylamine.

      • 1 L of saturated NaHCO₃ (aq) to neutralize any residual acid.

      • 1 L of brine to reduce the solubility of organic material in the aqueous phase and facilitate separation. [7]8. Product Isolation:

    • Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate (~50 g).

    • Filter off the drying agent and wash the filter cake with a small amount of DCM.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Transfer the crude solid to a suitable flask for recrystallization.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid, followed by the slow addition of heptane until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight.

  • Expected Outcome: Yields for this reaction are typically in the range of 85-95%. The final product should be a white crystalline solid with a purity of >98% as determined by HPLC.

Process Safety and Hazard Analysis

All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure by personnel trained in handling hazardous chemicals.

  • 3-Bromobenzenesulfonyl Chloride: This compound is highly corrosive and causes severe skin burns and eye damage. [8][9][10]It is also moisture-sensitive and will react with water to release corrosive HCl gas. Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory. [11]* tert-Butylamine: This is a flammable, corrosive, and toxic liquid. It should be handled with appropriate engineering controls to prevent inhalation and skin contact.

  • Triethylamine: A flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.

  • Dichloromethane: A volatile solvent with potential health risks. Minimize exposure through proper handling and ventilation.

  • Reaction Hazards: The reaction is exothermic, and the addition of the sulfonyl chloride must be carefully controlled. The generation of triethylammonium chloride salt may cause the reaction mixture to become a thick slurry; ensure the mechanical stirrer is robust enough to maintain adequate agitation.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analysis TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.95-7.85 (m, 2H), 7.60-7.50 (m, 1H), 7.35-7.25 (m, 1H), 4.85 (s, 1H, NH), 1.25 (s, 9H, C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃)δ 143.1, 135.5, 130.4, 129.8, 125.7, 122.9, 54.1, 30.0.
HPLC Purity>98% area.
Mass Spec (ESI) [M+H]⁺Expected: 292.00, 294.00 (due to Br isotopes); Observed: 292.0, 294.0.
Melting Point Range68-70 °C [4]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time. Confirm reagent quality and stoichiometry. Ensure anhydrous conditions.
Loss during work-up/recrystallization.Optimize recrystallization solvent system and volumes. Ensure pH is correct during washes.
Product is Oily/Gummy Impurities present (e.g., unreacted starting material).Re-purify by recrystallization or column chromatography if necessary. Ensure work-up was thorough.
Reaction Stalls Poor quality reagents.Use freshly opened or purified starting materials. Ensure solvent is anhydrous.

References

  • ResearchGate. (n.d.). Nucleophilic substitution of 3 with tert-butylamine.
  • Wu, J., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Roy, T., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4).
  • Barceló-García, M., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie.
  • Alfa Aesar. (2025). Safety Data Sheet: 2-Bromobenzenesulfonyl chloride.
  • PharmaCompass. (n.d.). 3-bromo-N-(t-butyl)benzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. PubChem Compound Database.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PharmaCompass. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). m-Bromobenzenesulphonyl chloride. PubChem Compound Database.
  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.

Sources

Application Notes and Protocols for Investigating the Biological Activity of 3-Bromo-N-(tert-butyl)benzenesulphonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the biological activities of 3-Bromo-N-(tert-butyl)benzenesulphonamide and its derivatives. This document offers detailed protocols for the synthesis, purification, and biological evaluation of this class of compounds, with a focus on their potential as carbonic anhydrase inhibitors, cytotoxic agents, and antimicrobial compounds. The methodologies described herein are designed to be robust and reproducible, enabling a thorough investigation of the therapeutic potential of these novel chemical entities.

Introduction: The Therapeutic Potential of Sulphonamides

Sulphonamides are a well-established class of compounds with a broad spectrum of biological activities.[1] Their derivatives have been successfully developed as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2] The sulphonamide moiety (–SO₂NH–) is a key pharmacophore that can interact with various biological targets. The biological activity can be fine-tuned by modifying the substituents on the benzene ring and the sulphonamide nitrogen.

The subject of this guide, this compound, is a synthetic compound featuring a bromine atom at the meta-position of the benzene ring and a sterically hindering tert-butyl group on the nitrogen atom.[3] The presence of the bromine, a halogen, can influence the compound's lipophilicity and its ability to form halogen bonds, potentially enhancing its binding affinity to target proteins.[4] The tert-butyl group can affect the compound's solubility and pharmacokinetic properties.[4] Given the known activities of other brominated and N-substituted benzenesulphonamides, it is hypothesized that this compound derivatives may exhibit significant activity as carbonic anhydrase inhibitors, cytotoxic agents against cancer cell lines, and antimicrobial agents.

This guide provides the necessary protocols to synthesize and evaluate these potential biological activities in a laboratory setting.

Part 1: Synthesis and Characterization

A fundamental first step in the investigation of any novel compound is its efficient synthesis and rigorous characterization to ensure purity and structural integrity.

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of a positional isomer and is a standard method for the formation of N-substituted sulphonamides.[5]

Principle: The synthesis involves the reaction of 3-bromobenzenesulphonyl chloride with tert-butylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Materials:

  • 3-Bromobenzenesulphonyl chloride

  • tert-Butylamine

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulphate (MgSO₄) or sodium sulphate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve 3-bromobenzenesulphonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the solution with stirring.

  • In a separate flask, dissolve tert-butylamine (1.1 equivalents) in anhydrous DCM.

  • Add the tert-butylamine solution dropwise to the cooled solution of 3-bromobenzenesulphonyl chloride and pyridine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow for Synthesis

Synthesis Workflow cluster_synthesis Synthesis of this compound start Start reactants Dissolve 3-Bromobenzenesulphonyl chloride and pyridine in DCM start->reactants addition Add tert-butylamine solution dropwise at 0°C reactants->addition reaction Stir at room temperature for 12-24h addition->reaction workup Aqueous Workup: Wash with HCl, NaHCO₃, Brine reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, Mass Spec purification->characterization end_product Pure Product characterization->end_product

Caption: Workflow for the synthesis and purification of this compound.

Part 2: Biological Activity Evaluation

The following protocols outline the key in vitro assays to determine the potential biological activities of the synthesized this compound derivatives.

Carbonic Anhydrase Inhibition Assay

Rationale: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[3] Many sulphonamide derivatives are potent CA inhibitors.[6] This assay will determine if the title compound can inhibit CA activity.

Principle: The assay is based on the esterase activity of carbonic anhydrase.[6] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm.[3] In the presence of an inhibitor, the reaction rate decreases.

Materials:

  • Human or bovine carbonic anhydrase II (hCA II or bCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (a known CA inhibitor for positive control)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Tris-HCl buffer. Aliquot and store at -20°C.

    • CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Tris-HCl buffer just before use.

    • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.

    • Test Compound and Control Solutions: Prepare stock solutions of this compound and acetazolamide in DMSO. Prepare serial dilutions in Tris-HCl buffer.

  • Assay Procedure:

    • In a 96-well plate, add 158 µL of Tris-HCl buffer to the appropriate wells.

    • Add 2 µL of the test compound dilutions or acetazolamide dilutions. For the maximum activity control, add 2 µL of DMSO.

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation:

CompoundIC₅₀ (nM) against hCA II
This compoundTo be determined
Acetazolamide (Positive Control)Example: 12 nM
Cytotoxicity Assay (MTT Assay)

Rationale: Many novel sulphonamide derivatives are being investigated for their anticancer properties.[7] The MTT assay is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, IGR39 for melanoma)[7]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium.

    • Remove the old medium from the wells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plates for 72 hours.

  • Cell Viability Assessment:

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation:

Cell LineIC₅₀ (µM) of this compound
MDA-MB-231To be determined
IGR39To be determined
Antimicrobial Activity Assay (Broth Microdilution)

Rationale: Sulphonamides were the first class of synthetic antimicrobial agents, and new derivatives are continually being explored to combat antibiotic resistance. This assay will determine the minimum inhibitory concentration (MIC) of the title compound against various bacterial strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.

Data Presentation:

Bacterial StrainMIC (µg/mL) of this compound
Staphylococcus aureusTo be determined
Escherichia coliTo be determined

Workflow for Biological Assays

Biological Assays Workflow cluster_assays Biological Activity Screening cluster_ca Carbonic Anhydrase Inhibition cluster_cyto Cytotoxicity cluster_am Antimicrobial Activity start Synthesized Compound ca_assay p-NPA Assay start->ca_assay cyto_assay MTT Assay on Cancer Cell Lines start->cyto_assay am_assay Broth Microdilution start->am_assay ca_data Determine IC₅₀ ca_assay->ca_data cyto_data Determine IC₅₀ cyto_assay->cyto_data am_data Determine MIC am_assay->am_data

Caption: General workflow for the biological evaluation of this compound derivatives.

Conclusion

The protocols detailed in these application notes provide a solid framework for the synthesis and comprehensive biological evaluation of this compound and its derivatives. By systematically applying these methodologies, researchers can elucidate the potential of these compounds as novel therapeutic agents. The data generated from these assays will be crucial for establishing structure-activity relationships and guiding the future design of more potent and selective sulphonamide-based drugs.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (2025). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • BenchChem. (2025).
  • BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • Journal of Chemical and Pharmaceutical Research. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
  • MDPI. (2023).
  • PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
  • Cymit Química S.L. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide.
  • MDPI. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. [Link]
  • PubMed. (2010). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. [Link]
  • PubMed. (2007). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. [Link]
  • PubMed Central. (2019).
  • PubMed Central. (2017). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-Bromo-N-(tert-butyl)benzenesulfonamide. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for troubleshooting and optimizing the recrystallization of this key intermediate. Our goal is to move beyond simple procedural lists, offering insights into the causality behind experimental choices to ensure reproducible, high-purity results.

Compound Profile: 3-Bromo-N-(tert-butyl)benzenesulfonamide

A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy. The presence of a polar sulfonamide group, a nonpolar benzene ring, and the bulky tert-butyl group dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO₂S[1][2][3]
Molecular Weight 292.19 g/mol [1][2][3]
Appearance Solid
Topological Polar Surface Area 54.6 Ų[1][2]
XLogP3 2.8[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 3[1][2]

Note: The XLogP3 value indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique predicated on the differential solubility of a compound in a given solvent at varying temperatures. An ideal solvent for 3-Bromo-N-(tert-butyl)benzenesulfonamide will exhibit high solubility at its boiling point and low solubility at reduced temperatures (e.g., 0-5 °C).[4][5] This temperature-dependent solubility gradient is the driving force for crystallization. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable via hot filtration).[4]

The structural features of our compound—a polar sulfonamide head and a nonpolar aromatic tail—often make a single solvent suboptimal. Therefore, a mixed-solvent system (e.g., ethanol/water, isopropanol/water) is frequently the most effective choice, allowing for fine-tuning of the solution's polarity.[6]

Experimental Protocol: Recrystallization Workflow

This protocol outlines a robust method for the purification of 3-Bromo-N-(tert-butyl)benzenesulfonamide.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Start with Crude Solid solvent_select Select Solvent System (e.g., Isopropanol/Water) start->solvent_select dissolve Add Minimum Amount of Hot Isopropanol to Dissolve solvent_select->dissolve add_water Add Hot Water Dropwise until Cloud Point (Turbidity) dissolve->add_water re_dissolve Add Hot Isopropanol to Re-dissolve add_water->re_dissolve hot_filter Perform Hot Filtration (if insoluble impurities exist) re_dissolve->hot_filter cool_slow Cool Slowly to Room Temp. hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization Workflow Diagram.

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent system. Alcohols like ethanol or isopropanol, often mixed with water, are excellent starting points for sulfonamides.[6][7] For this guide, we will use an isopropanol/water system.

  • Dissolution:

    • Place the crude 3-Bromo-N-(tert-butyl)benzenesulfonamide in an appropriately sized Erlenmeyer flask.

    • Heat a beaker of isopropanol on a hot plate. Add the minimum amount of hot isopropanol to the flask in portions to dissolve the solid completely.[6][8] Using excessive solvent is the most common cause of low yield.[6][9][10]

    • Once dissolved, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the solution is saturated.

    • Add a few more drops of hot isopropanol until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored, add a small amount (spatula tip) of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb colored impurities.[6] Use sparingly, as it can also adsorb the product.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[6][11] This step is crucial to prevent premature crystallization in the funnel.[6][11]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[12] Slow cooling is essential for the formation of large, high-purity crystals.[12][13]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[12]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent mixture to remove any remaining soluble impurities from the crystal surfaces.[10]

    • Allow the crystals to dry completely under vacuum.

Troubleshooting Guide

This guide addresses specific issues encountered during the experimental process in a question-and-answer format.

G p1 Problem: No Crystals Formed q1 Is the solution clear? p1->q1 a1_yes Supersaturation Likely q1->a1_yes Yes a1_no Solution is Cloudy/Oily q1->a1_no No s1 Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Cool in a colder bath. a1_yes->s1 q2 Still no crystals after induction? s1->q2 s2 Compound is 'Oiling Out'. Warm to re-dissolve, add a small amount of good solvent, and cool very slowly. a1_no->s2 s3 Too much solvent used. Evaporate a portion of the solvent and attempt cooling again. q2->s3 Yes

Caption: Troubleshooting Decision Tree for Crystallization Failure.

Q: My product yield is very low. What went wrong?

A: Low recovery is a frequent issue and can be attributed to several factors:

  • Excessive Solvent: This is the most common culprit.[6][9] Using too much solvent to dissolve the crude product will leave a significant portion in the mother liquor upon cooling.

    • Solution: Before discarding the filtrate, evaporate a small sample. If a solid residue forms, your compound is still in solution. Reduce the total filtrate volume by evaporation (e.g., rotary evaporator) and attempt a second crystallization to recover more product.[6]

  • Premature Crystallization: If the product crystallizes during hot filtration, it indicates the solution cooled too quickly.[6]

    • Solution: Ensure all glassware for filtration is pre-heated (e.g., in an oven or by rinsing with hot solvent) and perform the filtration as rapidly as possible.[6][11]

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for the compound even at low temperatures.[6]

    • Solution: Re-evaluate your solvent system with small-scale tests. The goal is a large solubility difference between hot and cold conditions.[4][5]

Q: Instead of crystals, an oil is forming at the bottom of my flask. What is "oiling out" and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[11][12]

  • Immediate Steps: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent (isopropanol in our example) to decrease saturation slightly.

  • Preventative Measures: The key is to ensure crystallization begins at a temperature below the compound's melting point. This is achieved by:

    • Slowing the Cooling Rate: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. This gives molecules time to orient into a crystal lattice.[9][12]

    • Adjusting Solvent Composition: Using a slightly less polar solvent system may help.

    • Seeding: If available, add a single seed crystal to the solution as it cools to provide a nucleation point.[9][14]

Q: My recrystallized product is still colored. How can I remove the color?

A: If colored impurities are soluble, they should remain in the mother liquor. If the crystals themselves are colored, the impurity has co-precipitated.

  • Solution: Redissolve the product in the minimum amount of hot solvent and add a small quantity of activated charcoal.[6] The charcoal has a high surface area that adsorbs large, colored impurity molecules. Boil for 5-10 minutes, then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[6]

Frequently Asked Questions (FAQs)

Q1: What is the single best solvent for recrystallizing 3-Bromo-N-(tert-butyl)benzenesulfonamide?

A1: There is no universal "best" solvent. The ideal choice depends on the specific impurities present. However, due to the molecule's dual polarity, solvent mixtures are often superior to single solvents.[6] Alcohols (ethanol, isopropanol) mixed with water are highly effective for sulfonamides.[6][7] The key is to experimentally find a system where the compound is highly soluble when hot and poorly soluble when cold.[4][5]

Q2: How much solvent should I use?

A2: The guiding principle is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[6] Adding solvent in small, hot portions until the solid just dissolves is the best practice.[8] This ensures the solution is saturated and will yield the maximum amount of crystals upon cooling.

Q3: My crystals are very fine, like a powder. How can I get larger crystals?

A3: Fine, powdery crystals are typically the result of rapid crystallization, where molecules "crash out" of solution too quickly to form an ordered lattice.[12]

  • Solution: The most critical factor is to reduce the cooling rate .[12][13] Let the flask cool to room temperature undisturbed on an insulated surface for several hours before moving it to a cold bath. Slower cooling promotes the growth of larger, more perfect crystals.

Q4: Can I reuse the mother liquor from a recrystallization?

A4: Yes, absolutely. The mother liquor contains dissolved product.[6] It is common practice, especially in scaled-up processes, to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

References

  • 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information. (n.d.). PharmaCompass.com.
  • Problems with Recrystallisations. (n.d.). University of York.
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S. (n.d.). PubChem.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Information. (n.d.). PharmaCompass.com.
  • Recrystallization. (n.d.). University of Massachusetts.
  • Recrystallization - Part 2. (n.d.). Diablo Valley College.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
  • Why is the choice of solvent important in recrystallization? (2021). Quora.
  • Finding the best solvent for recrystallisation. (2021). RSC Education.

Sources

Technical Support Center: 3-Bromo-N-(tert-butyl)benzenesulfonamide Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 3-Bromo-N-(tert-butyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and optimize experimental outcomes.

Introduction

3-Bromo-N-(tert-butyl)benzenesulfonamide is a key building block in medicinal chemistry and materials science.[1][2] Its successful incorporation into target molecules often relies on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.[3][4][5][6][7] While powerful, these methods are not without their challenges. This guide provides an in-depth analysis of common side reactions and offers practical solutions to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect when using 3-Bromo-N-(tert-butyl)benzenesulfonamide in a cross-coupling reaction?

A1: The most frequently encountered side reactions are:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.[8][9][10]

  • Homocoupling: Dimerization of the 3-Bromo-N-(tert-butyl)benzenesulfonamide starting material.[11][12][13]

  • Catalyst Decomposition: Formation of inactive palladium or copper species.

Q2: My reaction yield is low, and I see a significant amount of N-(tert-butyl)benzenesulfonamide in my crude NMR. What is the likely cause?

A2: This points towards hydrodehalogenation as the primary side reaction. This occurs when the aryl halide substrate is reduced instead of undergoing the desired coupling. Potential sources of the hydride include the solvent, base, or even trace water in the reaction mixture.[8][10]

Q3: I've isolated a high molecular weight impurity that appears to be a dimer of my starting material. What is this and how can I avoid it?

A3: You are likely observing the homocoupling byproduct. This side reaction is often promoted by elevated temperatures and certain catalyst systems, particularly in Ullmann-type reactions.[11][12] Adjusting the catalyst-to-ligand ratio and lowering the reaction temperature can often minimize this impurity.

Troubleshooting Guides

Issue 1: Predominant Hydrodehalogenation

Symptoms:

  • Low yield of the desired coupled product.

  • Significant presence of N-(tert-butyl)benzenesulfonamide in the reaction mixture.

  • Incomplete consumption of the starting aryl bromide.

Causality: Hydrodehalogenation can occur through various mechanisms. In palladium-catalyzed reactions, a palladium-hydride species can be generated, which then reductively eliminates to form the dehalogenated arene.[9][14] The source of the hydride can be β-hydrogens on the base, residual water, or certain solvents.[8][9]

Troubleshooting Strategies:

Parameter Observation/Problem Recommended Action & Rationale
Base Using bases with β-hydrogens (e.g., sodium tert-butoxide).Switch to a base lacking β-hydrogens, such as K3PO4 or Cs2CO3. This minimizes a key pathway for palladium-hydride formation.[15][16][17]
Solvent Use of protic solvents or presence of water.Ensure the use of anhydrous solvents and rigorously dry reaction setup. Water can be a proton source leading to hydrodehalogenation.[8][10]
Ligand Inefficient ligand for the specific coupling.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). These promote the desired reductive elimination over competing side reactions.[18][19][20]
Temperature Reaction run at elevated temperatures.Lower the reaction temperature. Higher temperatures can sometimes favor side reactions like hydrodehalogenation.

Experimental Protocol: Minimizing Hydrodehalogenation in a Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask, add 3-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).

  • Add a base without β-hydrogens (e.g., K3PO4, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Stir the reaction at a controlled, lower temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

Issue 2: Significant Homocoupling

Symptoms:

  • Formation of 3,3'-bis(N-(tert-butyl)sulfamoyl)biphenyl as a major byproduct.

  • Reduced yield of the desired cross-coupled product.

Causality: Homocoupling typically proceeds through a mechanism where two molecules of the aryl halide react with the catalyst.[12] In palladium catalysis, this can involve the formation of an Ar-Pd(II)-Ar intermediate, which then undergoes reductive elimination.[12] In Ullmann reactions, this is a common side reaction, especially at higher temperatures.[5]

Troubleshooting Strategies:

Parameter Observation/Problem Recommended Action & Rationale
Catalyst System High catalyst loading or inappropriate ligand.Optimize the catalyst and ligand loading. A higher ligand-to-metal ratio can sometimes suppress homocoupling. For Ullmann couplings, consider using a ligand like a diamine to stabilize the copper catalyst.[5]
Temperature Reaction conducted at high temperatures (>120 °C).Reduce the reaction temperature. Homocoupling is often more prevalent at higher temperatures.
Reaction Type Ullmann condensation is prone to homocoupling.If feasible, consider switching to a palladium-catalyzed reaction like Buchwald-Hartwig, which often exhibits higher selectivity for cross-coupling.[4][5]

Experimental Protocol: Mitigating Homocoupling in a Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 3-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., Na2CO3, 2.0 equiv.).

  • Add a degassed solvent system (e.g., toluene/ethanol/water).

  • Purge the mixture with an inert gas.

  • Heat the reaction to a moderate temperature (e.g., 90 °C) and monitor its progress.

Visualizing Reaction Pathways

Buchwald-Hartwig Catalytic Cycle and Side Reactions

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Ligand_Exch Ligand Exchange PdII_ArX->Ligand_Exch H_2NR' / Base Hydrodehalogenation Hydrodehalogenation PdII_ArX->Hydrodehalogenation Homocoupling Homocoupling PdII_ArX->Homocoupling + Ar-X PdII_Ar_Amine Ar-Pd(II)(NHR')L_n Ligand_Exch->PdII_Ar_Amine Red_Elim Reductive Elimination PdII_Ar_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR' (Desired Product) Red_Elim->Product PdH L_nPd(H)X Hydrodehalogenation->PdH [H] source Arene Ar-H (Byproduct) PdH->Arene Dimer Ar-Ar (Byproduct) Homocoupling->Dimer

Caption: Catalytic cycle of Buchwald-Hartwig amination and competing side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Analyze Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Analyze LowYield Low Yield of Desired Product? Analyze->LowYield Hydrodehalogenation Hydrodehalogenation Suspected LowYield->Hydrodehalogenation Yes, with Ar-H byproduct Homocoupling Homocoupling Suspected LowYield->Homocoupling Yes, with Ar-Ar byproduct Other Other Issues (e.g., Catalyst Decomposition) LowYield->Other No clear major byproduct OptimizeBase Optimize Base (non-β-H) Hydrodehalogenation->OptimizeBase OptimizeTemp Adjust Temperature Homocoupling->OptimizeTemp DrySolvent Ensure Anhydrous Conditions OptimizeBase->DrySolvent OptimizeLigand Optimize Ligand (Bulky, Electron-Rich) DrySolvent->OptimizeLigand OptimizeCatalyst Optimize Catalyst/Ligand Ratio OptimizeTemp->OptimizeCatalyst ConsiderAlternative Consider Alternative Coupling Method OptimizeCatalyst->ConsiderAlternative

Caption: A systematic workflow for troubleshooting common coupling reaction issues.

References

  • Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
  • Homocouplings of aryl halides in water. Reaction conditions.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System.
  • Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Semantic Scholar.
  • Role of the Base in Buchwald–Hartwig Amin
  • Role of the base in Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • A Comparative Guide to Phosphine Ligands in Cross-Coupling C
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 3-Bromo-N-(tert-butyl)benzenesulfonamide. Sigma-Aldrich.
  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis.
  • Ullmann condens
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
  • Suzuki reaction. Wikipedia.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide. PubChem.
  • 3-bromo-N-tert-butylbenzenesulfonamide. PharmaCompass.com.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH.
  • Application Notes and Protocols for Suzuki-Miyaura Reaction with 3-tert-butylphenylboronic Acid. Benchchem.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann Reaction. Organic Chemistry Portal.
  • managing side reactions of 3-tert-butylphenylboronic acid. Benchchem.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Application Notes and Protocols for the Use of 3-Bromo-1-butene in Cross-Coupling Reactions. Benchchem.

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Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-N-(tert-butyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this challenging transformation. The significant steric hindrance posed by the tert-butyl group presents unique hurdles in achieving high yields and purity, making catalyst selection and loading a critical optimization parameter.

Introduction: The Challenge of Steric Hindrance

The synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide typically involves the coupling of 3-bromobenzenesulfonyl chloride with tert-butylamine. While seemingly straightforward, the bulky tert-butyl group sterically shields the nitrogen atom, significantly impeding its nucleophilic attack on the sulfonyl chloride.[1] This steric impediment can lead to slow reaction rates or complete reaction failure under standard conditions.[1] Consequently, catalytic methods, such as the Buchwald-Hartwig amination or Ullmann condensation, are often necessary to facilitate this C-N bond formation. Optimizing the catalyst loading in these systems is a delicate balance: too little catalyst results in low conversion, while too much can lead to increased side products, difficult purification due to residual metal, and unnecessary cost.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low to no conversion. What is the first parameter I should investigate?

A1: Before increasing catalyst loading, first ensure your foundational reaction conditions are optimal.

  • Base Selection: The choice of base is critical. For sterically hindered amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to efficiently deprotonate the sulfonamide or amine, facilitating its entry into the catalytic cycle.[2][3] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures or more active catalyst systems.[1][2]

  • Solvent Choice: Anhydrous, degassed aprotic polar solvents like toluene, dioxane, or THF are standard for these coupling reactions. Poor solubility of any reactant or the base can severely hinder the reaction.[2]

  • Anhydrous Conditions: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[4] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]

Q2: I am observing a significant amount of 3-bromobenzene (hydrodehalogenation) as a byproduct. What causes this and how can I minimize it?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings. It often occurs when the desired reductive elimination step is slow, which is common with sterically hindered substrates.

  • Ligand Choice: This is the most critical factor. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are designed to accelerate the C-N reductive elimination step, outcompeting hydrodehalogenation.[2][5] If you are using a less bulky ligand, switching to one of these is the first recommended step.

  • Base Strength: Stronger bases can sometimes promote this side reaction. Consider switching to a slightly weaker base like K₃PO₄, although this may require a higher reaction temperature to maintain a good rate.[2]

  • Catalyst Loading: Excessively high catalyst loading can sometimes increase the rate of side reactions. This should be optimized once other parameters are set.

Q3: What is a typical starting catalyst loading for a Buchwald-Hartwig amination of this type?

A3: For challenging substrates involving sterically hindered amines, a typical starting palladium catalyst loading is between 1-3 mol% of the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a 1:2 to 1:4 ratio of Pd:Ligand.[2][6] If you are using a pre-formed palladium-ligand complex (a pre-catalyst), a loading of 1-3 mol% is also a reasonable starting point.[2]

Q4: When should I consider increasing the catalyst loading?

A4: Increasing the catalyst loading should be considered a secondary optimization step after ligand, base, and solvent have been explored. Consider increasing the loading (e.g., incrementally from 2 mol% to 5 mol%) if you observe sluggish or incomplete conversion of your starting materials despite having an optimized ligand and base system.[2] For particularly difficult couplings, higher loadings may be necessary, but be aware of the potential for increased side products and purification challenges.[2]

Q5: Can copper catalysts be used for this reaction?

A5: Yes, copper-catalyzed Ullmann-type reactions are an alternative to palladium-based systems for C-N bond formation.[7] These reactions often require ligands such as 1,10-phenanthroline or amino acids.[7] While traditionally requiring harsh conditions (high temperatures), modern ligand-accelerated protocols can operate at lower temperatures (80-120 °C).[1] Catalyst loading for copper systems, like CuI, is often higher, typically in the range of 5-20 mol%.

Troubleshooting Guide: Low Yield & Purity Issues

Problem Potential Cause(s) Suggested Solutions & Rationale
Low Conversion (<50%) 1. Inactive Catalyst: The active Pd(0) species is oxygen-sensitive. The pre-catalyst may not have been efficiently reduced to the active form.[2]1a. Use a reliable palladium pre-catalyst (e.g., an XPhos-Pd-G3 palladacycle) to ensure consistent generation of the active Pd(0) species.[2] 1b. Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[2]
2. Suboptimal Ligand: The ligand is not bulky/electron-rich enough to promote the difficult oxidative addition or reductive elimination with the hindered tert-butylamine.[5]2a. Screen bulky biarylphosphine ligands. Start with XPhos or RuPhos, which are often effective for hindered substrates.[2] The ligand's structure is paramount to overcoming the steric barrier.
3. Insufficient Base Strength/Solubility: The amine/sulfonamide is not being efficiently deprotonated, preventing it from entering the catalytic cycle.[3]3a. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[2] 3b. If using an inorganic base like K₃PO₄, ensure it is finely powdered to maximize surface area and solubility.[2]
Reaction Stalls 1. Catalyst Decomposition: At elevated temperatures, the catalyst can decompose over time, especially with insufficient ligand protection.1a. Consider a lower reaction temperature with a longer reaction time. 1b. Ensure an adequate ligand-to-metal ratio (typically 2:1 or greater for monodentate ligands) to stabilize the catalytic species.
2. Product Inhibition: The product, 3-Bromo-N-(tert-butyl)benzenesulfonamide, may coordinate to the palladium center, inhibiting further turnover.2a. Try a slightly higher catalyst loading to overcome the inhibition. 2b. If possible, running the reaction at a higher concentration may favor the desired reaction pathway over inhibitory binding.
Multiple Byproducts 1. High Temperature: Forcing conditions can lead to decomposition of starting materials or the desired product.[1]1a. Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a slightly higher catalyst loading. A more active ligand may allow for milder conditions.
2. Excessive Catalyst Loading: While increasing catalyst can improve conversion, it can also accelerate side reaction pathways.[2]2a. Once reasonable conversion is achieved, perform a catalyst loading optimization study to find the minimum amount required for an efficient reaction.
3. N,N-dialkylation (if starting from primary sulfonamide): The product can be deprotonated and react again.3a. This is less likely with the extremely hindered tert-butyl group but can be suppressed by using a minimal excess of the alkylating agent and controlled addition.

Data Presentation: Catalyst Loading Optimization

The optimal catalyst loading is highly dependent on the chosen ligand, base, and solvent system. A systematic approach is recommended.

Table 1: Example Catalyst System Screening for Buchwald-Hartwig Amination

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100Low
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene100Moderate
3XPhos-Pd-G3 (2)-NaOtBu (1.5)Toluene100High
4XPhos-Pd-G3 (1)-NaOtBu (1.5)Toluene100Moderate
5 XPhos-Pd-G3 (2) - LHMDS (1.5) Toluene 100 High
6XPhos-Pd-G3 (2)-K₃PO₄ (2.0)Dioxane110Low

Note: This table is illustrative, based on principles for hindered amine coupling. Actual yields will vary.[2][5]

Table 2: General Guidance on Catalyst Loading

Catalyst SystemTypical Loading Range (mol%)Considerations
Palladium / Biarylphosphine 0.5 - 5Lower loadings (0.5-1%) are possible with highly active pre-catalysts and optimized conditions.[6] Higher loadings (2-5%) may be needed for challenging substrates.[2]
Copper / N,N-Ligand 5 - 20Ullmann couplings often require higher catalyst loadings than their palladium counterparts. Ligand choice is crucial for achieving lower loadings and milder conditions.[1]
Zirconium/Hafnium Tetrachloride 1 - 10 (mass %)A patent for the non-brominated analog suggests this range for a different catalytic approach. Applicability to this specific substrate requires investigation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Bromobenzenesulfonyl Chloride with tert-Butylamine

This protocol is a starting point for optimization, leveraging a highly active palladium pre-catalyst.

  • Preparation: In a glovebox, add 3-bromobenzenesulfonyl chloride (1.0 equiv.), a palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[2]

  • Reagent Addition: Remove the tube from the glovebox, and under a positive flow of argon, add anhydrous, degassed toluene. Then, add tert-butylamine (1.2 equiv.) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an argon blanket.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst Loading Optimization Screen
  • Setup: Arrange a parallel array of reaction vials (e.g., in a heating block).

  • Stock Solutions: Prepare stock solutions of 3-bromobenzenesulfonyl chloride, tert-butylamine, and the base in the chosen anhydrous solvent to ensure accurate dispensing.

  • Catalyst Addition: To each vial, add the desired amount of the palladium catalyst/pre-catalyst (e.g., screen loadings of 0.5, 1.0, 2.0, and 4.0 mol%).

  • Reaction Initiation: Add the stock solutions of reactants and base to each vial, seal under an inert atmosphere, and begin heating and stirring.

  • Analysis: After a fixed time (e.g., 16 hours), quench a small, accurately measured aliquot from each reaction and analyze by a quantitative method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the conversion and yield for each catalyst loading. This data will reveal the optimal loading for your specific conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Start Low or No Yield Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents Confirm Reagent Purity (Amine, Sulfonyl Chloride, Base) Check_Inert->Check_Reagents Conditions OK Optimize_Base Optimize Base (e.g., NaOtBu, LHMDS) Check_Reagents->Optimize_Base Reagents OK Optimize_Ligand Screen Bulky Ligands (e.g., XPhos, RuPhos) Optimize_Base->Optimize_Ligand Base Optimized Optimize_Temp Adjust Temperature (Incrementally) Optimize_Ligand->Optimize_Temp Ligand Optimized Optimize_Loading Optimize Catalyst Loading (e.g., 1-5 mol%) Optimize_Temp->Optimize_Loading Temp Optimized Success High Yield Achieved Optimize_Loading->Success Loading Optimized

Caption: Troubleshooting decision tree for low yield reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

BuchwaldHartwigCycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Complex Pd0->OxiAdd + Ar-X AmineCoord Amine Coordination OxiAdd->AmineCoord + Amine + Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 - Product Product Product ArX 3-Br-ArSO₂Cl Amine tBuNH₂ Base Base

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Coupling for Diarylamine Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig...
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Tert-butylnonan-5-amine.
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  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuOnso | Organic Letters.
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  • ResearchGate. (n.d.). Comparison of frequency of reported yield values for Buchwald-Hartwig...
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  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides.
  • Teo, Y.-C., & He, Y. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.

Sources

Technical Support Center: 3-Bromo-N-(tert-butyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Temperature in Sulfonamide Synthesis

Welcome to the technical support guide for the synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide. This molecule is a valuable building block in medicinal chemistry and materials science. The formation of the sulfonamide bond, typically via the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine, is a cornerstone transformation.[1][2] However, the steric hindrance of the tert-butyl group and the reactivity of the sulfonyl chloride make this reaction highly sensitive to thermal conditions.

This guide provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions, structured to empower researchers to overcome common hurdles and achieve optimal reaction outcomes. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice.

Core Synthesis Pathway

The standard synthesis involves the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride, displacing the chloride. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[1][3] Often, a slight excess of tert-butylamine is used to serve as both the nucleophile and the acid scavenger.[4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, with a focus on temperature-related solutions.

Q1: My reaction yield is consistently low. What are the primary temperature-related factors I should investigate?

A1: Low yield is a frequent challenge. Before making drastic changes, it's crucial to distinguish between a slow/incomplete reaction and one plagued by side reactions. Temperature is a key lever for controlling both.

  • Initial Temperature Control: The reaction between a sulfonyl chloride and an amine is often exothermic. Starting the reaction at a reduced temperature (e.g., 0 °C) is critical to control the initial rate and prevent localized overheating, which can degrade reactants.[3]

  • Insufficient Thermal Energy: Tert-butylamine is a sterically hindered primary amine, making it less nucleophilic than simpler amines.[5] Consequently, the reaction may be sluggish at room temperature. If you observe a significant amount of unreacted 3-bromobenzenesulfonyl chloride after several hours (monitor by TLC or LC-MS), gentle heating may be required to drive the reaction to completion.[3][5]

  • Excessive Heat and Side Reactions: Conversely, too much heat can be detrimental. High temperatures can promote side reactions or lead to the thermal degradation of the product or starting materials.[3] For some sensitive sulfonamide syntheses, temperatures as low as -78 °C have been proven optimal to maximize yield by minimizing side-product formation.[6]

Our Recommendation: Start the addition of the sulfonyl chloride to the amine solution at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and monitor for 2-4 hours. Only apply gentle heat (e.g., 40-50 °C) if the reaction has stalled.

Q2: I'm observing a significant new impurity spot on my TLC plate when I heat the reaction. What could it be and how can I avoid it?

A2: The formation of impurities is often a direct consequence of excessive reaction temperature. While the exact structure of the impurity would require isolation and characterization, we can propose chemically plausible side reactions.

  • Elimination: The tert-butyl group is susceptible to elimination reactions (forming isobutylene gas) under harsh conditions (e.g., high heat, strong base). This would lead to the formation of 3-bromobenzenesulfonamide (the primary, de-alkylated product).

  • Thermal Decomposition: N-tert-butyl substituted sulfur-nitrogen compounds can be thermally unstable. Studies on related compounds, such as tert-butylsulfinamides, have shown they are unstable above room temperature and can undergo complex rearrangements.[7][8] While the sulfonamide is more stable, this highlights the inherent thermal sensitivity of the N-tert-butyl moiety.

  • Hydrolysis: The most common impurity is 3-bromobenzenesulfonic acid, which arises from the reaction of the starting sulfonyl chloride with trace amounts of water in the solvent or on the glassware.[3] While not directly temperature-dependent, running the reaction for extended times at high temperatures increases the window of opportunity for this to occur.

Mitigation Strategy: The best approach is to find the Minimum Effective Temperature—the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe. This minimizes the energy available to activate unwanted reaction pathways. See the Experimental Protocol for Temperature Optimization section below for a detailed method.

Q3: The reaction with tert-butylamine is extremely slow, even at room temperature. What can I do besides increasing the heat?

A3: If you are hesitant to increase the temperature due to impurity concerns, you can modify other reaction parameters:

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are excellent choices as they can solvate the charged intermediates without interfering with the reaction.

  • Base Selection: If you are using tert-butylamine as both reactant and base, the reaction medium will become increasingly acidic as the tert-butylammonium hydrochloride salt forms. This can slow the reaction. Adding a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) can maintain a more favorable basic environment.

  • Concentration: Ensure the reaction is not too dilute. Increasing the concentration of reactants will increase the reaction rate according to collision theory.

Q4: How can I effectively monitor the reaction to determine the optimal temperature and endpoint?

A4: Active monitoring is the key to a self-validating protocol. Do not simply rely on a fixed reaction time.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting materials (3-bromobenzenesulfonyl chloride and tert-butylamine). The reaction is complete when the sulfonyl chloride spot has completely disappeared. A common eluent system is Hexane/Ethyl Acetate.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is ideal. It can be used to determine the precise point at which the starting material is consumed and can also quantify the formation of impurities relative to the desired product.[9] This data is invaluable for true optimization.

Experimental Protocol for Temperature Optimization

This protocol uses a One-Factor-at-a-Time (OFAT) approach to screen for the optimal reaction temperature.

Objective: To determine the temperature that provides the best balance of reaction rate and product purity for the synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide.

Methodology:

  • Setup: Arrange four identical small-scale reaction vessels (e.g., 25 mL round-bottom flasks), each equipped with a magnetic stir bar and sealed under an inert atmosphere (Nitrogen or Argon).[3]

  • Reagent Preparation:

    • Prepare a stock solution of 3-bromobenzenesulfonyl chloride in anhydrous Dichloromethane (DCM).

    • In each flask, add tert-butylamine (2.2 equivalents) and anhydrous DCM.

  • Temperature Control: Place each flask in a controlled temperature bath:

    • Flask 1: 0 °C (ice-water bath)

    • Flask 2: 25 °C (room temperature water bath)

    • Flask 3: 40 °C (thermostatically controlled heating mantle/bath)

    • Flask 4: 55 °C (thermostatically controlled heating mantle/bath)

  • Reaction Initiation: While stirring, add the 3-bromobenzenesulfonyl chloride solution (1.0 equivalent) dropwise to each flask.

  • Monitoring: At time points T=1h, 2h, 4h, and 8h, withdraw a small aliquot from each reaction. Quench the aliquot with a drop of water and analyze by both TLC and HPLC.

  • Data Analysis: For each temperature, record the time required for >99% conversion of the starting sulfonyl chloride and the purity of the product at that time point as determined by HPLC area percentage.

Data Presentation: Example Optimization Results
Temperature (°C)Time for >99% Conversion (h)Product Purity by HPLC (%)Observations
0> 24 hN/AReaction is too slow to be practical.
256 h98.5%Clean conversion, acceptable rate.
402 h98.2%Faster rate with negligible impurity increase.
551 h94.1%Rapid conversion but significant increase in a major impurity.

Visual Diagrams

Workflow: Troubleshooting Low Reaction Yield

This flowchart provides a logical path for diagnosing issues with the synthesis.

Troubleshooting_Workflow start Low Yield Observed reagent_check Verify Reagent Quality (Anhydrous? Pure?) start->reagent_check temp_check Analyze Temperature Profile reagent_check->temp_check Yes fix_reagents ACTION: Use Fresh/Dry Reagents & Anhydrous Solvent reagent_check->fix_reagents No stalled Is Reaction Stalled? (SM still present) temp_check->stalled impurity Are Impurities Present? temp_check->impurity increase_temp ACTION: Increase Temp Incrementally (e.g., to 40 °C) stalled->increase_temp Yes decrease_temp ACTION: Decrease Temperature (e.g., to RT or 0 °C) impurity->decrease_temp Yes Temperature_Effect Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases ► Side Side Products Temp->Side Increases ► Desired Desired Product Rate->Desired Forms Purity Product Purity Side->Purity ◄ Decreases

Caption: The relationship between temperature, reaction rate, and product purity.

References

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03730
  • Arava, V. R., et al. (2011). Thermal rearrangement of tert-butylsulfinamide. Beilstein Journal of Organic Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3028921/
  • D. A. Smith, D. B. (Ed.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: https://books.google.com/books?hl=en&lr=&id=d8IVEDa8Y1kC&oi=fnd&pg=PA260&dq=synthesis+of+3-Bromo-N-(tert-butyl)benzenesulfonamide&ots=5_q2iWn4fO&sig=6B7T3eO5n2o8kQp7L9g9wWq8rU8
  • Arava, V. R., et al. (2011). Thermal rearrangement of tert-butylsulfinamide. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/21286388/
  • Riley, J., et al. (n.d.). Nucleophilic substitution of 3 with tert-butylamine. ResearchGate. Available at: https://www.researchgate.net/figure/Nucleophilic-substitution-of-3-with-tert-butylamine-a_tbl2_379373979
  • Barabe, F., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: https://onlinelibrary.wiley.com/doi/10.1002/anie.202108781
  • Unknown Author. (n.d.). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc00155a
  • Wikipedia contributors. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)
  • Various Authors. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: https://www.researchgate.
  • Willis, M. C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9236111/
  • BenchChem. (2024). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem. Available at: https://www.benchchem.
  • BenchChem. (2024). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem. Available at: https://www.benchchem.
  • Unknown Inventor. (2019). Synthesis method of N-tert-butyl benzene sulfonamide. Google Patents. Available at: https://patents.google.
  • Unknown Author. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: https://discovery.ucl.ac.uk/id/eprint/1317926/
  • Sigma-Aldrich. (n.d.). 3-Bromo-N-(tert-butyl)benzenesulfonamide. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/ambh324ab772
  • Senanayake, C. H., et al. (2012). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v89p0342
  • Unknown Author. (n.d.). Supporting Information. Available at: https://www.med.unc.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-N-(tert-butyl)benzenesulphonamide. Available at: https://www.scbt.com/p/3-bromo-n-tert-butyl-benzenesulphonamide-308283-47-8
  • Sigma-Aldrich. (n.d.). 3-Bromobenzenesulfonyl chloride. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/545716
  • Unknown Inventor. (2008). Technique for synthesizing tert-butylamine. Google Patents. Available at: https://patents.google.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ResearchGate. Available at: https://www.researchgate.net/publication/346610052_Primary_Sulfonamide_Synthesis_Using_the_Sulfinylamine_Reagent_N-Sulfinyl-O-tert-butylhydroxylamine_t-BuONSO
  • Wisthaler, A., et al. (n.d.). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Available at: https://acp.copernicus.org/preprints/acp-2018-1111/acp-2018-1111.pdf
  • Pearson, D. E. (n.d.). Bromine-t-Butylamine. ResearchGate. Available at: https://www.researchgate.

Sources

troubleshooting failed reactions with 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-N-(tert-butyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. My goal is to provide you with not just solutions, but a deeper understanding of the causality behind experimental outcomes, enabling you to proactively design robust reaction protocols and effectively troubleshoot challenges.

We will explore common failure modes encountered during reactions with this substrate, focusing primarily on palladium-catalyzed cross-coupling reactions and manipulations of the sulfonamide moiety.

Part 1: Understanding Your Reagent: Core Characteristics

Before troubleshooting a reaction, it is imperative to understand the properties of your starting material. 3-Bromo-N-(tert-butyl)benzenesulfonamide (CAS 308283-47-8) is more than just an aryl bromide; its functionality dictates its behavior.[1][2]

PropertyValue / DescriptionSignificance in Synthesis
Molecular Formula C₁₀H₁₄BrNO₂S[2][3]Provides the elemental composition.
Molecular Weight 292.19 g/mol [3][4]Essential for calculating molar quantities.
Appearance White to off-white solid[5]A significant deviation (e.g., dark brown) may indicate impurity.
Melting Point 68-70 °C[3][5]Can be used as a preliminary check for purity.
Solubility Generally soluble in organic solvents like THF, Dioxane, Toluene, DCM.[6]Crucial for selecting appropriate reaction and purification solvents.
Storage Room Temperature, sealed in dry conditions.The compound is generally stable, but moisture should be avoided.

Key Structural Features & Their Implications:

  • Aryl Bromide : The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • Sulfonamide Group (-SO₂NH-): This is a strong electron-withdrawing group, which deactivates the aromatic ring. This deactivation makes the oxidative addition step in Pd-catalyzed cycles more challenging compared to electron-rich or neutral aryl bromides.

  • N-(tert-butyl) Group: This bulky group serves two purposes: it provides steric hindrance around the sulfonamide nitrogen and acts as a protecting group. It is stable to many reaction conditions but can be removed with strong acid. This stability, however, is not absolute and is a key point in troubleshooting.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this substrate. Low yield, no reaction, or the formation of multiple byproducts are frequent complaints.

FAQ 1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield. What are the primary causes?

This is a classic problem often rooted in the challenging nature of the substrate. The electron-withdrawing sulfonamide group makes the C-Br bond less reactive towards oxidative addition.

Answer: The root cause can typically be traced to one of three areas: an insufficiently active catalyst system, competing side reactions, or suboptimal reaction parameters.

Logical Troubleshooting Workflow:

G start Low Yield / Stalled Reaction catalyst 1. Catalyst System Inactive? start->catalyst side_reactions 2. Competing Side Reactions? start->side_reactions conditions 3. Suboptimal Conditions? start->conditions ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand Ineffective Ligand precatalyst Use Pre-formed Catalyst (e.g., G3/G4 Precatalysts) catalyst->precatalyst Poor Pd(0) Formation deboronation Protodeboronation of Boronic Acid? side_reactions->deboronation dehalogenation Dehalogenation of Aryl Bromide? side_reactions->dehalogenation base Base Ineffective? conditions->base solvent Solvent/Temp Issue? conditions->solvent solution Successful Reaction ligand->solution precatalyst->solution debor_sol Use Boronic Ester (Pinacol) or Anhydrous Conditions deboronation->debor_sol dehal_sol Re-evaluate Base/Solvent Combination dehalogenation->dehal_sol debor_sol->solution dehal_sol->solution base_sol Screen Stronger/Weaker Bases (K3PO4, Cs2CO3, KOtBu) base->base_sol solvent_sol Increase Temperature or Switch Solvent (Toluene, Dioxane) solvent->solvent_sol base_sol->solution solvent_sol->solution

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Detailed Breakdown:

  • Expertise & Causality:

    • Catalyst & Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this electron-poor substrate. The oxidative addition of the Ar-Br bond to the Pd(0) center is the rate-limiting step. You need a ligand that makes the palladium center more electron-rich and reactive. Bulky biarylphosphine ligands (e.g., Buchwald ligands) excel here. They promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to attack the C-Br bond.[7][8]

    • Base Selection: The base's role is to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. The choice is critical and can be substrate-dependent.[9] A base that is too weak (e.g., Na₂CO₃) may not facilitate transmetalation efficiently, while an overly strong base can promote side reactions. Potassium phosphate (K₃PO₄) is often an excellent starting point for challenging couplings.[7][8]

    • Side Reactions:

      • Protodeboronation: This is the replacement of the -B(OH)₂ group on your coupling partner with a hydrogen atom, effectively destroying it. It is often promoted by excess water or certain bases.[7] If you see your boronic acid starting material disappearing without product formation, this is a likely culprit.

      • Dehalogenation: This is the replacement of the bromine atom on your substrate with hydrogen. This side reaction can be promoted by certain phosphine ligands in the presence of base and trace water.

Trustworthiness (Self-Validating Protocol):

A screening approach is the most reliable way to solve the problem. Do not change multiple variables at once.

Experimental Protocol: Suzuki Coupling Reaction Screening
  • Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add 3-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Prepare stock solutions of the desired palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos) in an anhydrous solvent (e.g., toluene). Add the appropriate amounts to each vial to achieve the target catalyst loading (typically 1-2 mol % Pd).

  • Solvent Addition: Add the degassed reaction solvent (e.g., Toluene, Dioxane, or a mixture with water) to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and identify byproducts.

ParameterCondition 1 (Starting Point)Condition 2 (More Forcing)Condition 3 (Alternative)
Pd Source Pd₂(dba)₃ (1 mol %)Pd(OAc)₂ (2 mol %)XPhos Pd G3 (2 mol %)
Ligand SPhos (2.2 mol %)XPhos (4.4 mol %)(Internal to precatalyst)
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)K₂CO₃ (3 equiv)
Solvent Toluene/H₂O (10:1)1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C
FAQ 2: My Buchwald-Hartwig amination is failing. I'm trying to couple a primary/secondary amine and see only starting material or decomposition.

Answer: Similar to the Suzuki coupling, the challenge lies in the oxidative addition step. However, for amination, the subsequent C-N reductive elimination step can also be problematic. Furthermore, the amine substrate itself can act as a ligand for the palladium, leading to catalyst inhibition.[7][10]

Causality and Solutions:

  • Problem: Catalyst Inhibition by Amine/Sulfonamide.

    • Why: The nitrogen lone pairs on your amine substrate or the sulfonamide moiety of the product can coordinate to the palladium center, creating a stable, off-cycle complex that is catalytically inactive.

    • Solution: Use very bulky ligands. Ligands like XPhos, RuPhos, or tBuXPhos create a sterically crowded pocket around the palladium atom. This steric shield physically blocks the amine or sulfonamide from coordinating but still allows the smaller aryl halide to approach for oxidative addition.[7][11]

  • Problem: Base Mismatch.

    • Why: The base deprotonates the amine to form the palladium-amido complex, which is necessary for reductive elimination. A weak base will not do this effectively. Conversely, a base that is too strong, like an alkyllithium, can have undesired side reactions.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices for Buchwald-Hartwig aminations.[12]

Catalytic Cycle Visualization:

Buchwald_Hartwig cluster_failures Common Failure Points pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product arbr Ar-Br (Your Substrate) arbr->oa_complex amine HNR'R'' (Amine) amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex fail_oa 1. Slow Oxidative Addition (Use bulky, e⁻-rich ligand) fail_re 2. Slow Reductive Elimination (Use bulky ligand)

Caption: Key steps and failure points in the Buchwald-Hartwig catalytic cycle.

Part 3: Issues with the N-(tert-butyl)sulfonamide Group

This functional group is not merely a spectator. Its stability and reactivity are crucial considerations.

FAQ 3: I am observing an unexpected byproduct with a mass corresponding to my starting material plus ~56 amu. What is happening?

Answer: You are likely observing Friedel-Crafts tert-butylation of an aromatic ring in your reaction mixture.[13]

  • Causality: The N-(tert-butyl) group can be cleaved under acidic conditions to form a tert-butyl cation ((CH₃)₃C⁺). This highly reactive electrophile will then attack any electron-rich aromatic ring present, a classic Friedel-Crafts alkylation. This can happen to your starting material, product, or even solvent molecules like toluene.

  • Trigger: The "acidic conditions" can be subtle. They may not be from added acid but could arise from:

    • Lewis acidic impurities in reagents.

    • Hydrolysis of other reagents that generate HBr in situ.

    • Using a Lewis acidic catalyst system.

  • Solution:

    • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.

    • Scavengers: Add a non-nucleophilic base or a proton sponge to neutralize any adventitious acid.

    • Reaction Conditions: Avoid conditions known to be strongly Lewis acidic.

FAQ 4: How do I remove the N-(tert-butyl) protecting group to get the primary sulfonamide? My reaction is not going to completion.

Answer: The standard method for deprotection is treatment with a strong acid, most commonly trifluoroacetic acid (TFA). Incomplete reactions are usually due to insufficient acid or time.

  • Causality: The deprotection is an equilibrium-driven process. The tert-butyl cation formed must be trapped or removed to drive the reaction to completion.

  • Troubleshooting:

    • Increase TFA Stoichiometry: Instead of catalytic TFA, use it as the solvent or co-solvent (e.g., a 1:1 mixture of TFA:DCM).

    • Add a Cation Scavenger: Including a scavenger like anisole or thioanisole in the reaction mixture can trap the tert-butyl cation, preventing it from re-reacting or causing side reactions.

    • Increase Temperature/Time: While often run at room temperature, gentle heating (40-50 °C) can accelerate the deprotection. Monitor by TLC or LC-MS until all starting material is consumed.

    • Alternative Reagents: For sensitive substrates where TFA is too harsh, boron trichloride (BCl₃) has been reported as a milder and more selective reagent for this deprotection.

Experimental Protocol: N-tert-butyl Deprotection
  • Setup: Dissolve the N-(tert-butyl)sulfonamide substrate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). Add a cation scavenger, such as anisole (2.0-5.0 equiv).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 equiv, or use as a 1:1 co-solvent with DCM).

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: The resulting primary sulfonamide can often be purified by recrystallization or silica gel chromatography.[14]

Part 4: Purification Challenges
FAQ 5: My product is difficult to purify by column chromatography. Are there other methods?

Answer: Yes. Sulfonamides, being somewhat polar and acidic, can sometimes streak on silica gel. Recrystallization is often a highly effective alternative for obtaining high-purity material.

  • Expertise: The key to successful recrystallization is finding a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Recommended Solvents:

    • Isopropanol/Water: A patent on sulfonamide purification highlights the use of aqueous isopropanol (e.g., 70% isopropanol in water) as an excellent solvent system.[14]

    • Ethanol/Water: Similar to isopropanol/water.

    • Toluene/Heptane: For less polar products, dissolving in a good solvent like toluene and then slowly adding a poor solvent (anti-solvent) like heptane until turbidity is observed can induce crystallization upon cooling.

References
  • Sulfonamide purification process.
  • Boron trichloride as an efficient and selective agent for deprotection of tert-butyl aryl sulfonamides. Tetrahedron Letters. [Link]
  • 3-Bromo-N-(tert-butyl)benzenesulfonamide | CAS 308283-47-8. Chemical-Suppliers.com. [Link]
  • Deprotection of the t-butyl ester group.
  • Method for preparing high-purity sulfonamide compound, and intermediate thereof.
  • tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. The Journal of Organic Chemistry. [Link]
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC, NIH. [Link]
  • Buchwald–Hartwig amin
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides.... PMC, NIH. [Link]
  • The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage.... University of Bristol Research Portal. [Link]
  • How can I solve my problem with Suzuki coupling?.
  • 3-bromo-N-tert-butylbenzenesulfonamide | Drug Inform
  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Inform
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction.... Organic Syntheses Procedure. [Link]
  • Buchwald-Hartwig Amin
  • Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. [Link]
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide. PubChem. [Link]
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. [Link]
  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • 3-bromo-N-(t-butyl)
  • Substitution Reactions of Benzene and Other Aromatic Compounds.

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Technical Support Center: 3-Bromo-N-(tert-butyl)benzenesulphonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-N-(tert-butyl)benzenesulphonamide. It is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges, focusing on the identification and mitigation of common byproducts. Our approach is rooted in mechanistic principles to empower users to not only solve immediate issues but also to proactively enhance the robustness of their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture shows multiple spots on the TLC plate, closely clustered around the main product spot. What are these likely impurities?

This is a common observation, particularly if the synthesis of the 3-bromobenzenesulfonyl chloride intermediate was not optimized. The most probable byproducts are positional isomers generated during the electrophilic aromatic substitution step.

  • Causality: The synthesis of the key intermediate, 3-bromobenzenesulfonyl chloride, is typically achieved via chlorosulfonation of bromobenzene. While bromine is an ortho, para-directing group, it is also deactivating. The reaction conditions can lead to a mixture of isomers.

  • Likely Byproducts:

    • 2-Bromo-N-(tert-butyl)benzenesulphonamide: Arises from the 2-bromobenzenesulfonyl chloride isomer.

    • 4-Bromo-N-(tert-butyl)benzenesulphonamide: Arises from the 4-bromobenzenesulfonyl chloride isomer.

  • Troubleshooting:

    • Intermediate Purification: It is highly recommended to purify the 3-bromobenzenesulfonyl chloride intermediate by vacuum distillation or chromatography before reacting it with tert-butylamine.

    • Reaction Control: Running the initial chlorosulfonation reaction at a controlled, low temperature can improve the regioselectivity towards the meta-product.

    • Analytical Confirmation: The identity of these isomers can be confirmed by careful analysis of the aromatic region in the ¹H NMR spectrum, where distinct splitting patterns will be observed for each substitution pattern.

Q2: After the reaction with tert-butylamine, I have a significant amount of a highly polar, water-soluble impurity that complicates my work-up. What is it, and how can I avoid it?

The impurity is almost certainly 3-bromobenzenesulfonic acid. Its presence indicates the hydrolysis of the highly reactive 3-bromobenzenesulfonyl chloride starting material.

  • Causality: Sulfonyl chlorides are extremely susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in the reaction solvent, reagents, or glassware can lead to significant hydrolysis, reducing the yield of the desired sulfonamide.

  • Mechanism of Formation: R-SO₂Cl + H₂O → R-SO₃H + HCl

  • Prevention & Mitigation:

    • Anhydrous Conditions: Employ rigorous anhydrous techniques. Use freshly distilled, dry solvents (e.g., dichloromethane, THF), dry the tert-butylamine if necessary, and flame-dry all glassware under an inert atmosphere (Nitrogen or Argon).

    • Work-up Strategy: This acidic byproduct can be easily removed during the work-up. A wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the sulfonic acid, rendering it highly water-soluble and easily separable in the aqueous layer.[3][4]

Q3: My mass spectrometry analysis shows a peak at M+16, suggesting an oxygen addition. What could this be?

This observation is also related to the hydrolysis of the sulfonyl chloride. The peak at M+16 relative to your desired product's mass corresponds to the mass of 3-bromobenzenesulfonic acid.

  • Analysis:

    • Expected Product (this compound): C₁₀H₁₄BrNO₂S, Molecular Weight: 292.19 g/mol .[5][6]

    • Hydrolysis Byproduct (3-Bromobenzenesulfonic acid): C₆H₅BrO₃S, Molecular Weight: 237.07 g/mol .

    • The mass difference between the product and the sulfonic acid is not +16. However, if the comparison is being made to the sulfonyl chloride starting material (C₆H₄BrClO₂S, MW: 255.52 g/mol )[7], the hydrolysis product (sulfonic acid) has a mass difference that can be misinterpreted. It's crucial to compare the observed mass to a table of expected masses for all potential species.

The most direct way to confirm this is via LC-MS, where the sulfonic acid will have a much shorter retention time on a reverse-phase column due to its high polarity.

Q4: I've observed a minor byproduct with a mass roughly double that of the product. What is the likely structure?

This high-molecular-weight impurity is likely the N,N-disulfonylated byproduct, N-(tert-butyl)-N-(3-bromophenylsulfonyl)-3-bromobenzenesulfonamide.

  • Causality: This byproduct can form if the initially formed product, this compound, acts as a nucleophile and attacks another molecule of 3-bromobenzenesulfonyl chloride. The sulfonamide N-H proton is acidic, and in the presence of excess base or prolonged reaction times, it can be deprotonated to form a nucleophilic anion.

  • Prevention:

    • Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is fully consumed.

    • Controlled Amine Addition: Add the 3-bromobenzenesulfonyl chloride solution slowly to the solution of tert-butylamine and base. This maintains a low concentration of the electrophile and minimizes the chance of it reacting with the product.

Visualizing the Synthetic and Side-Reaction Pathways

The following diagrams illustrate the intended synthesis and the formation pathways of the key byproducts discussed.

Synthesis_Pathway A Bromobenzene B 3-Bromobenzenesulfonyl Chloride (Intermediate) A->B + ClSO3H (Chlorosulfonation) C This compound (Target Product) B->C + tert-Butylamine, Base (Sulfonamide Formation) Step 2 D tert-Butylamine D->C

Caption: Intended synthetic pathway for the target molecule.

Byproduct_Formation Start 3-Bromobenzenesulfonyl Chloride Product Target Product Start->Product + tert-Butylamine Byproduct1 3-Bromobenzenesulfonic Acid (Hydrolysis) Start->Byproduct1 Byproduct3 N,N-Disulfonylated Byproduct Product->Byproduct3 + Starting Material Byproduct2 Isomeric Sulfonamides (2-Bromo & 4-Bromo) Water H₂O (Moisture) Water->Start Nucleophilic Attack Isomer_Precursor Isomeric Sulfonyl Chlorides Isomer_Precursor->Byproduct2 + tert-Butylamine

Caption: Formation pathways of common synthesis byproducts.

Data Summary: Product vs. Potential Byproducts

The following table summarizes key data to aid in the differentiation of the target product from its most common impurities.

CompoundMolecular FormulaMol. Weight ( g/mol )Key ¹H NMR Feature (Aromatic Region)
This compound C₁₀H₁₄BrNO₂S292.19[5]Four distinct multiplets/signals.
2-Bromo-N-(tert-butyl)benzenesulphonamideC₁₀H₁₄BrNO₂S292.19Complex multiplet pattern, different from 3-isomer.
4-Bromo-N-(tert-butyl)benzenesulphonamideC₁₀H₁₄BrNO₂S292.19Two doublets (AA'BB' system).
3-Bromobenzenesulfonic AcidC₆H₅BrO₃S237.07Four aromatic signals; no tert-butyl singlet.
N,N-Disulfonylated ByproductC₁₆H₁₈Br₂NO₄S₂524.26Two sets of aromatic signals; one tert-butyl singlet.

Experimental Protocols

Protocol 1: Work-up and Purification to Remove Acidic Byproducts

This protocol is designed to remove the 3-bromobenzenesulfonic acid impurity and isolate the crude product.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, ~2-3 volumes).

  • Aqueous Wash (Acid Removal): Transfer the diluted mixture to a separatory funnel. Wash with 1M HCl (1 volume) to remove excess base and unreacted tert-butylamine.

  • Neutralization Wash (Byproduct Removal): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 1 volume).[3] Caution: Vent the funnel frequently to release CO₂ gas pressure. This step will extract the acidic 3-bromobenzenesulfonic acid into the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 volume) to remove residual water.[3]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography.

Protocol 2: Analytical Method for Impurity Profiling by LC-MS

This general method can be adapted to identify and quantify the purity of the final product and detect the presence of byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometer (ESI+ and ESI- modes).

  • Expected Elution Order:

    • 3-Bromobenzenesulfonic Acid (most polar, earliest elution).

    • This compound (Target Product) .

    • Isomeric Byproducts (similar retention time to the product).

    • N,N-Disulfonylated Byproduct (least polar, latest elution).

References

  • Baran, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • King, J. F., & Fung, N. Y. M. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
  • Synthesis and derivatization of sulfonamides. (n.d.). ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. PubChem Compound Database.
  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). ResearchGate.
  • The reaction of benzenesulfonyl chloride and the primary amine group of.... (n.d.). ResearchGate.
  • CRO SPLENDID LAB. (n.d.). 3-Bromobenzenesulfonyl Chloride.
  • Taylor, D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. YouTube.
  • Quartara, L., et al. (2025). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate.
  • PharmaCompass. (n.d.). 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE.
  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Organic Syntheses. (n.d.). Procedure.
  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism. YouTube.
  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube.

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stability of 3-Bromo-N-(tert-butyl)benzenesulphonamide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-N-(tert-butyl)benzenesulphonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in your experiments. Here, we address common questions and challenges regarding its stability and reactivity under various reaction conditions.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a reactive aryl bromide moiety makes it an excellent substrate for a variety of cross-coupling reactions, while the N-(tert-butyl)sulfonamide group can influence solubility and act as a directing or protecting group. Understanding its stability is paramount to achieving successful and reproducible synthetic outcomes. This guide provides a comprehensive overview of its stability profile under commonly encountered reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

Answer: this compound is a solid that should be stored in a cool, dry place.[1] It is advisable to keep the container tightly sealed to prevent moisture absorption, which could potentially lead to slow hydrolysis over extended periods, especially if acidic or basic impurities are present.

Q2: How stable is the N-(tert-butyl)sulfonamide group under acidic conditions?

Answer: The N-(tert-butyl)sulfonamide group is susceptible to cleavage under acidic conditions. The sulfonyl-nitrogen bond can be cleaved under mild acidic conditions, which is a known method for the deprotection of sulfonamides.[2] Therefore, prolonged exposure to strong acids, such as concentrated mineral acids or refluxing in strong organic acids, should be avoided if the integrity of the sulfonamide group is desired. For reactions requiring acidic catalysts, it is recommended to use the mildest possible conditions and monitor the reaction closely for any signs of decomposition.

Q3: Can I use this compound in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination?

Answer: Yes, the aryl bromide moiety of this compound is well-suited for palladium-catalyzed cross-coupling reactions. The N-(tert-butyl)sulfonamide group is generally stable under the conditions typically employed for these transformations. These reactions often utilize mild bases such as potassium carbonate, cesium carbonate, or sodium tert-butoxide, and are conducted in common organic solvents at temperatures ranging from room temperature to around 100-120 °C. The sulfonamide group is not expected to interfere with the catalytic cycle of these reactions.[3]

Q4: What is the expected thermal stability of this compound?
Q5: Is the sulfonamide group susceptible to hydrolysis under basic conditions?

Answer: Sulfonamides are generally resistant to hydrolysis under basic conditions.[6] Studies on the hydrolysis of various sulfonamides have shown that they are stable at pH 9.0.[7] The alkaline hydrolysis of sulfonamides is significantly slower than that of amides.[8] Therefore, this compound is expected to be stable in the presence of common inorganic bases like potassium carbonate and cesium carbonate, as well as organic bases like triethylamine, especially at or below room temperature. However, prolonged exposure to strong hydroxide bases at elevated temperatures could potentially lead to slow hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low yield or incomplete conversion in a palladium-catalyzed cross-coupling reaction.
  • Potential Cause: While the sulfonamide group is generally stable, its steric bulk, combined with the substitution pattern on the aromatic ring, might influence the reaction kinetics.

  • Troubleshooting Steps:

    • Ligand Selection: For sterically hindered substrates, the choice of phosphine ligand is crucial. Consider using bulky, electron-rich ligands such as those from the Buchwald or Hartwig series to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Catalyst Loading: Increase the palladium catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%) to see if it improves the conversion.

    • Temperature and Reaction Time: Gradually increase the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and potential side product formation.

    • Base Selection: The choice of base can significantly impact the outcome of a cross-coupling reaction. If using a carbonate base, consider switching to a stronger, non-nucleophilic base like sodium tert-butoxide, or a more soluble one like cesium carbonate.[9]

Issue 2: Observation of unexpected side products, suggesting decomposition of the starting material.
  • Potential Cause: The reaction conditions might be too harsh, leading to the degradation of the N-(tert-butyl)sulfonamide group.

  • Troubleshooting Steps:

    • Acidic Contaminants: Ensure all reagents and solvents are free from acidic impurities. If an acidic workup is necessary, perform it quickly and at low temperatures.

    • Thermal Stress: If the reaction is run at high temperatures, consider if a lower temperature for a longer duration could achieve the desired transformation without decomposition.

    • Hydrolysis: If the reaction is run in the presence of water and a strong base at elevated temperatures, hydrolysis of the sulfonamide is a possibility, although generally slow. If suspected, minimize the amount of water in the reaction or switch to anhydrous conditions.

Stability Profile Summary

The following table summarizes the stability of this compound under various conditions, based on the known reactivity of the N-(tert-butyl)sulfonamide functional group.

Condition CategoryReagent/ConditionStabilityComments
Acidic Strong Acids (e.g., HCl, H₂SO₄, TFA)Low Prone to cleavage of the N-tert-butyl group.[2]
Mild Acids (e.g., Acetic Acid)Moderate May be tolerated for short periods at low temperatures.
Basic Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃)High Generally stable under typical cross-coupling conditions.[9]
Strong Bases (e.g., NaOH, KOH)Moderate to High Stable at room temperature, but may undergo slow hydrolysis at elevated temperatures.[7]
Non-nucleophilic bases (e.g., NaOtBu)High Stable under typical cross-coupling conditions.
Reductive Standard Hydrogenation (e.g., H₂, Pd/C)High The sulfonamide is generally stable. The C-Br bond may be susceptible to reduction.
Strong Hydride Reagents (e.g., LiAlH₄)Low The sulfonamide group can be cleaved.[6]
Oxidative Common Oxidants (e.g., m-CPBA, H₂O₂)High The sulfonamide group is generally stable.
Thermal Up to 150 °CHigh Expected to be stable based on data for benzenesulfonamide.[5]
Above 150 °CModerate to Low Potential for decomposition. Caution is advised.
Palladium Catalysis Suzuki, Heck, Buchwald-Hartwig conditionsHigh The N-(tert-butyl)sulfonamide group is generally a spectator in these reactions.[3]

Experimental Workflow Diagrams

The following diagrams illustrate key decision-making processes and potential reaction pathways when using this compound.

experimental_workflow start Start with This compound cross_coupling Palladium-Catalyzed Cross-Coupling? start->cross_coupling acidic_cond Acidic Conditions? cross_coupling->acidic_cond No proceed_coupling Proceed with standard conditions (e.g., Suzuki, Heck). Sulfonamide is stable. cross_coupling->proceed_coupling Yes basic_cond Basic Conditions? acidic_cond->basic_cond No caution_acid High risk of N-tert-butyl cleavage. Use mild conditions and monitor reaction. acidic_cond->caution_acid Yes thermal_cond High Temperature (>150 °C)? basic_cond->thermal_cond No proceed_basic Generally stable. Avoid prolonged heating with strong hydroxides. basic_cond->proceed_basic Yes caution_thermal Potential for decomposition. Conduct small-scale test. thermal_cond->caution_thermal Yes end Successful Transformation thermal_cond->end No proceed_coupling->end caution_acid->end proceed_basic->end caution_thermal->end

Caption: Decision workflow for using this compound.

degradation_pathways start This compound acid_cleavage Strong Acid (e.g., TFA, HCl) start->acid_cleavage reductive_cleavage Strong Reducing Agent (e.g., LiAlH4) start->reductive_cleavage product_acid 3-Bromobenzenesulfonamide + Isobutylene acid_cleavage->product_acid product_reduction 3-Bromoaniline reductive_cleavage->product_reduction

Caption: Potential degradation pathways under harsh conditions.

References

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. ([Link])
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. ([Link])
  • Hydrolysis of sulphonamides in aqueous solutions.
  • Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins O, P, Q, and R. OUCI. ([Link])
  • Methanesulfonyl chloride. Wikipedia. ([Link])
  • Tert-butylsulfonamide.
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE. PharmaCompass. ([Link])
  • 3-bromo-N-(t-butyl)benzenesulfonamide. PharmaCompass. ([Link])
  • Benzenesulfonamide. NIST WebBook. ([Link])
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. ([Link])
  • Thermogravimetric analysis. Wikipedia. ([Link])
  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide. PubChem. ([Link])
  • Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Cheméo. ([Link])
  • Protecting Groups. Organic Chemistry Portal. ([Link])
  • Thermogravimetric Analyzer (TGA). NETZSCH. ([Link])
  • Palladium-C
  • Caesium carbon
  • Mass vs. temperature trace determined via thermal gravimetric analysis...
  • Benzenesulfonamide. NIST WebBook. ([Link])
  • Boc-Protected Amino Groups. Organic Chemistry Portal. ([Link])
  • Extraction Property of p-tert-Butylsulfonylcalix[7]arene Possessing Irradiation Stability towards Cesium(I) and Strontium(II). MDPI. ([Link])
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. ([Link])
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. ([Link])
  • Sodium tert-butoxide. Wikipedia. ([Link])
  • ChemInform Abstract: Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry.
  • Cesium carbonate as a mediated inorganic base in some organic transformations.
  • (PDF) CsCO3 2.
  • (PDF) Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
  • Why is a Thermogravimetric Balance Ideal for Thermal Analysis?. XRF Scientific. ([Link])
  • 31.1: Thermogravimetry. Chemistry LibreTexts. ([Link])
  • Boosting stability of K>2>CO>3> granules for thermochemical heat storage applications through innovative membrane encapsulation.
  • SODIUM ALCOHOLATES Sodium-tert.-Butylate [STB]. Suparna Chemicals Ltd. ([Link])
  • Solubility of Cesium Carbonate in Five Pure Solvents and Two Binary Solvents from 278.15 to 323.15 K.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. ([Link])
  • mono-tert-butyl carbon
  • A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. Organic Chemistry Portal. ([Link])

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Technical Support Center: Purification of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-N-(tert-butyl)benzenesulphonamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Chemistry: Synthesis and Impurity Profile

This compound is typically synthesized by the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. This nucleophilic substitution reaction, while generally efficient, can lead to several predictable impurities that must be removed.

cluster_reaction Synthesis Reaction reactant1 3-Bromobenzenesulfonyl Chloride product This compound (Desired Product) reactant1->product + tert-Butylamine impurity1 3-Bromobenzenesulfonic Acid (Hydrolysis Product) reactant1->impurity1 + H2O (Moisture) impurity2 Unreacted 3-Bromobenzenesulfonyl Chloride reactant1->impurity2 Incomplete Reaction reactant2 tert-Butylamine reactant2->product impurity3 Unreacted tert-Butylamine (Excess Reagent) reactant2->impurity3 Excess impurity4 Di-sulfonated tert-butylamine (Side Product) product->impurity4 + 3-Bromobenzenesulfonyl Chloride (Excess)

Caption: Synthetic route and common impurity formation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is common when the compound is impure or when the cooling rate is too fast.

  • Causality: The high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid. Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool or a beaker of warm water. Avoid direct transfer to an ice bath.

    • Solvent System Modification: If the issue persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling. Ethanol/water mixtures are often effective for sulfonamides.[1]

    • Pre-Purification: For highly impure samples, a preliminary purification by flash column chromatography may be necessary before recrystallization.

Q2: I have a low yield after recrystallization. How can I improve it?

A2: Low recovery is a common problem in recrystallization and can be attributed to several factors.

  • Causality: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Premature crystallization during a hot filtration step can also lead to product loss.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize the Solvent System: The ideal solvent should have high solubility for your compound at elevated temperatures and low solubility at room temperature or below.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

    • Prevent Premature Crystallization: If performing a hot filtration, ensure all glassware is pre-heated to prevent the product from crystallizing on the filter paper or funnel.

Q3: No crystals are forming even after the solution has cooled completely. What is the problem?

A3: The absence of crystal formation is typically due to either the solution not being sufficiently saturated or the presence of a kinetic barrier to nucleation.

  • Causality: If too much solvent was used, the solution will not be supersaturated upon cooling. Alternatively, the solution may be supersaturated, but the initial formation of crystal nuclei is not occurring.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystallization.

    • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No induce->crystals_form reheat Re-heat and Evaporate Solvent induce->reheat If induction fails reheat->cool end_fail Re-evaluate Solvent reheat->end_fail If still no crystals

Caption: Troubleshooting workflow for recrystallization.

Column Chromatography Issues

Q4: My compound is not separating well from an impurity on a silica gel column. What can I do?

A4: Poor separation in column chromatography is often due to an inappropriate mobile phase composition.

  • Causality: If the eluent is too polar, both the desired compound and impurities will travel quickly up the column with little separation. If the eluent is not polar enough, the compounds will remain adsorbed to the silica gel.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will give a retention factor (Rf) of around 0.2-0.4 for the desired compound and a significant difference in Rf values between the compound and the impurities. For N-tert-butyl benzenesulfonamide analogs, solvent systems based on hexane and ethyl acetate are common starting points.

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity by adding more of a polar solvent. This can help to separate compounds with similar polarities.

    • Change the Stationary Phase: If separation on silica gel is still problematic, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

ParameterRecommendation for this compound
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Starting Point) 10-30% Ethyl Acetate in Hexane
Detection UV light at 254 nm

Table 1: Recommended Starting Conditions for Column Chromatography.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. Here are guidelines for common analytical techniques.

Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and for developing a solvent system for column chromatography.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A starting point is 20-30% ethyl acetate in hexane. The polarity can be adjusted to achieve optimal separation.

  • Visualization: The aromatic ring in the molecule allows for easy visualization under a UV lamp at 254 nm, where it will appear as a dark spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying the purity of the final product. A reverse-phase method is typically suitable for this compound.

ParameterSuggested Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Elution Isocratic or gradient elution, depending on the impurity profile
Detection UV at 254 nm
Purity Standard A Certificate of Analysis for a similar compound showed a purity of 99.48% by HPLC.[2]

Table 2: Suggested HPLC Method Parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the structure of the purified compound and for identifying any remaining impurities.

  • Expected Chemical Shifts (in CDCl₃):

    • Aromatic Protons (4H): ~7.5-8.0 ppm (complex multiplet).

    • N-H Proton (1H): A broad singlet, the chemical shift of which can vary depending on concentration and residual water.

    • tert-Butyl Protons (9H): A sharp singlet around 1.2-1.4 ppm.

  • Impurity Identification:

    • Unreacted 3-bromobenzenesulfonyl chloride: Will show characteristic aromatic signals but will lack the tert-butyl and N-H signals.

    • Unreacted tert-butylamine: Will show a singlet for the tert-butyl group at a slightly different chemical shift and a signal for the -NH₂ protons.

    • Solvent Residues: Common solvents like ethyl acetate, hexane, or dichloromethane have characteristic signals that can be identified.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on the properties of similar sulfonamides, ethanol, isopropanol, or a mixture of ethyl acetate and hexane are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the compound when recrystallization is ineffective.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

References

  • BenchChem. (2025).
  • Leyan. (2023). Certificate of Analysis: 3-Bromo-N-(tert-butyl)benzenesulfonamide.
  • Sigma-Aldrich. 3-Bromobenzenesulfonyl chloride 96%.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.
  • Ajinomoto Co., Inc. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • Supporting Information for an unspecified article, providing examples of purification by column chrom
  • Santa Cruz Biotechnology. This compound.
  • PrepChem. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
  • PharmaCompass. 3-bromo-N-tert-butylbenzenesulfonamide.
  • PharmaCompass. 3-bromo-N-(t-butyl)benzenesulfonamide.
  • Sigma-Aldrich. 3-Bromo-N-(tert-butyl)benzenesulfonamide.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. University of Oxford.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ChemicalBook. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • BenchChem. (2025).
  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide.
  • Liu, et al. (2024).
  • BenchChem. (2025).
  • Fisher Scientific. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, TRC 100 mg.
  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380.

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Technical Support Center: Navigating the Scale-Up of 3-Bromo-N-(tert-butyl)benzenesulphonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of 3-Bromo-N-(tert-butyl)benzenesulphonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common obstacles in this synthetic process. Our focus is on the practical application of chemical principles to ensure a safe, efficient, and reproducible scale-up.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical research endeavors, typically proceeds via the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. While this reaction appears straightforward on a laboratory scale, its transition to pilot plant or industrial production presents a unique set of challenges. These include managing the reactivity and stability of the sulfonyl chloride, controlling the reaction exotherm, handling solid by-products, and ensuring product purity on a larger scale. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield when scaling up this reaction?

A1: The primary culprit for low yields in sulfonamide synthesis is the hydrolysis of the 3-bromobenzenesulfonyl chloride starting material.[1][2] Sulfonyl chlorides are highly susceptible to moisture, which converts them into the unreactive 3-bromobenzenesulfonic acid. This issue is often exacerbated during scale-up due to longer reaction and work-up times, and greater difficulty in maintaining strictly anhydrous conditions in larger vessels.

Q2: How critical is temperature control during the addition of tert-butylamine?

A2: Temperature control is paramount. The reaction between a sulfonyl chloride and an amine is exothermic.[3] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, degradation of the product and reactants, and in a worst-case scenario, a runaway reaction.[1] A slow, controlled addition of the amine to the sulfonyl chloride solution at a reduced temperature (e.g., 0-10 °C) is crucial for safety and to maximize yield.

Q3: A thick precipitate forms during the reaction. What is it and how should it be handled?

A3: The precipitate is most likely tert-butylammonium bromide, the salt formed from the reaction of the tert-butylamine with the hydrogen bromide that can be generated, or more commonly, the hydrochloride salt if a base like triethylamine is used to scavenge the HCl produced. While its formation is expected, on a larger scale it can lead to poor mixing and hinder heat transfer. The choice of solvent and reaction concentration can influence the solubility of this salt. In some cases, a co-solvent may be added to improve solubility, or vigorous mechanical stirring is required to maintain a mobile slurry.

Q4: Are there safer alternatives to preparing 3-bromobenzenesulfonyl chloride on a large scale?

A4: The traditional synthesis of aryl sulfonyl chlorides often involves hazardous reagents like chlorosulfonic acid or phosphorus pentachloride under harsh conditions. For larger-scale operations, a modified Sandmeyer reaction, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst, can be a safer alternative. Additionally, continuous flow manufacturing is emerging as a safer and more scalable method for producing aryl sulfonyl chlorides, as it allows for better control over reaction parameters and minimizes the accumulation of hazardous intermediates.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield 1. Hydrolysis of 3-bromobenzenesulfonyl chloride.[1][2] 2. Incomplete reaction. 3. Formation of bis-sulfonated by-products (less likely with tert-butylamine).1. Ensure all glassware and solvents are rigorously dried. Work under an inert atmosphere (Nitrogen or Argon).[1] Use freshly prepared or properly stored sulfonyl chloride. 2. Monitor the reaction by TLC or HPLC to confirm completion. A slight excess of tert-butylamine (1.1-1.2 equivalents) can drive the reaction to completion.[1] 3. While sterically hindered, ensure controlled addition of the amine to avoid localized high concentrations.
Poor Product Purity (Discoloration, Oily Product) 1. Side reactions due to poor temperature control. 2. Degradation of starting material or product. 3. Inefficient removal of by-products during work-up.1. Maintain a low reaction temperature (0-10 °C) during the addition of tert-butylamine. Ensure efficient stirring to dissipate localized heat. 2. Avoid prolonged reaction times at elevated temperatures. 3. Implement a thorough aqueous work-up with acidic and basic washes to remove unreacted amine and sulfonic acid.
Difficult Filtration of Product 1. Formation of very fine crystals or an amorphous solid. 2. "Oiling out" during crystallization.1. Optimize the crystallization solvent and cooling rate. Slow cooling generally affords larger, more easily filterable crystals. 2. "Oiling out" occurs when the product separates as a liquid before crystallizing. This can be mitigated by using a more dilute solution, a different solvent system, or by seeding the solution with a small crystal of the pure product.
Inconsistent Results Batch-to-Batch 1. Variability in the quality of 3-bromobenzenesulfonyl chloride. 2. Inconsistent moisture control. 3. Poor control over addition rates and temperature profiles.1. Use a consistent source of the sulfonyl chloride or re-purify it before use. 2. Standardize procedures for drying solvents and equipment. 3. On a larger scale, utilize automated dosing pumps and reactor temperature control systems for better reproducibility.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Illustrative 100g Scale)

Objective: To synthesize approximately 100g of this compound with good yield and purity, addressing key scale-up challenges.

Materials:

  • 3-Bromobenzenesulfonyl chloride (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or Isopropanol for recrystallization

Procedure:

  • Reactor Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel, charge 3-bromobenzenesulfonyl chloride and anhydrous DCM.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Amine Addition: In a separate flask, dissolve tert-butylamine and triethylamine in anhydrous DCM.

  • Controlled Addition: Add the amine solution to the dropping funnel and add it dropwise to the stirred sulfonyl chloride solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Troubleshooting "Oiling Out" during Crystallization

Objective: To obtain a crystalline solid from a product that has "oiled out" during the initial crystallization attempt.

Procedure:

  • Re-dissolution: If the product has oiled out, re-heat the mixture to dissolve the oil completely.

  • Dilution: Add more of the crystallization solvent to create a more dilute solution.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help achieve a slower cooling rate.

  • Seeding: If available, add a single, small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

  • Anti-Solvent Addition: Alternatively, dissolve the oil in a good solvent (e.g., dichloromethane) and slowly add a miscible anti-solvent (e.g., hexane) in which the product is insoluble, until turbidity is observed. Allow the mixture to stand for crystallization to occur.

Visualization of Key Processes

Diagram 1: Key Steps in Scale-Up Synthesis

Workflow for Scale-Up Synthesis reagents 1. Reagent Preparation (Anhydrous Solvents, High Purity Starting Materials) reaction 2. Controlled Reaction (Inert Atmosphere, 0-10°C, Slow Amine Addition) reagents->reaction Charge Reactor monitoring 3. In-Process Control (TLC/HPLC Monitoring) reaction->monitoring Sample & Analyze workup 4. Aqueous Work-up (Acid/Base Washes) monitoring->workup Reaction Complete purification 5. Crystallization (Solvent Selection, Controlled Cooling) workup->purification Isolate Crude product 6. Pure Product (this compound) purification->product Isolate & Dry

Caption: A typical workflow for the scaled-up synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_temp Review Temperature Control During Addition check_reagents->check_temp Reagents OK solution Yield Improved check_reagents->solution Issue Found & Corrected check_stoichiometry Confirm Stoichiometry (Slight Excess of Amine) check_temp->check_stoichiometry Temp Control OK check_temp->solution Issue Found & Corrected optimize_workup Optimize Work-up to Minimize Losses check_stoichiometry->optimize_workup Stoichiometry OK check_stoichiometry->solution Issue Found & Corrected optimize_workup->solution

Caption: A decision tree for systematically troubleshooting low yields in the synthesis.

References

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation.
  • PubChem. (2024). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. National Center for Biotechnology Information.
  • Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213.
  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • ACS Publications. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.

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preventing decomposition of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 3-Bromo-N-(tert-butyl)benzenesulphonamide (CAS No. 308283-47-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application in your experiments. The sulphonamide functional group, while robust, can be susceptible to specific environmental and chemical stressors that may lead to decomposition, compromising experimental outcomes. This document provides in-depth, evidence-based answers to common challenges, explains the causality behind our procedural recommendations, and offers validated protocols to prevent compound degradation.

Quick Reference Data Table
ParameterRecommended ConditionRationale & References
CAS Number 308283-47-8N/A[1][2]
Molecular Formula C₁₀H₁₄BrNO₂SN/A[1][2]
Physical Form White to off-white solidN/A[3]
Long-Term Storage Room Temperature, Sealed in Dry ConditionsPrevents hydrolytic and thermal decomposition.[4]
Working Solutions Prepare fresh. If storage is needed, use anhydrous aprotic solvents, store at -20°C under inert gas (N₂ or Ar).Minimizes hydrolysis and solvent-mediated degradation.
pH Sensitivity Avoid strongly acidic or basic aqueous media.Sulphonamides can undergo acid- and base-catalyzed hydrolysis.[5][6]
Light Sensitivity Store in amber vials or protect from direct light.UV radiation can induce photodegradation in sulphonamides.[7][8]
Common Solvents Sparingly soluble in ethyl acetate, slightly soluble in chloroform.[4]Use appropriate anhydrous solvents for stock solutions.
Incompatible Materials Strong oxidizing agents.Risk of hazardous reactions.[9]

Troubleshooting and FAQs

This section addresses specific issues you may encounter. The answers are structured to not only solve the immediate problem but also to provide the underlying scientific reasoning.

General Handling and Storage

Question 1: My compound has degraded during storage, what is the most likely cause?

The most common cause of degradation during storage is exposure to atmospheric moisture, leading to hydrolysis. The manufacturer's recommendation is to store this compound sealed in a dry environment at room temperature. If the original container seal is compromised, the compound can adsorb water from the air, initiating slow decomposition. For long-term stability, storing the tightly sealed container inside a desiccator is a best practice.

Question 2: I've observed discoloration (e.g., yellowing) of the solid compound over time. What does this indicate?

Discoloration often indicates the formation of degradation products. This could be due to slow, long-term exposure to a combination of factors such as light, air (oxidation), and trace moisture. While sulphonamides are generally stable as dry solids, photodegradation is a known decomposition pathway for this class of compounds[7][8]. We strongly recommend storing the material in an amber glass vial and inside a cabinet to protect it from light.

Hydrolytic Decomposition (pH-Related Issues)

Question 3: My compound seems to be decomposing in my aqueous buffer (pH 5.5). I thought sulphonamides were stable.

While many sulphonamides are relatively stable around neutral pH, their stability can decrease in both acidic and basic conditions[6]. The S-N bond in the sulphonamide group is susceptible to acid-catalyzed hydrolysis[5][10]. Under acidic conditions, the nitrogen or an oxygen atom of the sulphonyl group can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage. Although pH 5.5 is only mildly acidic, degradation can still occur over time, especially at elevated temperatures.

Causality Explained: Hydrolysis Mechanisms

  • Acid-Catalyzed: Involves protonation of the amide, followed by the expulsion of a neutral amide and the formation of a sulfonyliminium ion, which is then attacked by water[5].

  • Base-Catalyzed: Typically involves the direct nucleophilic attack of a hydroxide ion. For sulphonamides with an N-H group, an alternative mechanism involving ionization of the sulphonamide can occur[5].

Recommendation: For experiments in aqueous buffers, always prepare the solution fresh. If the experiment runs for an extended period, consider running a parallel control to quantify the rate of degradation under your specific conditions.

Photochemical Decomposition

Question 4: I am running a high-throughput screen and my results are inconsistent. Could light be an issue?

Yes, absolutely. Photodegradation is a significant and often overlooked factor. Sulphonamides can absorb UV radiation, leading to the formation of reactive intermediates and subsequent degradation products[7]. This is particularly problematic in high-throughput screening (HTS) environments where compounds in clear microplates may be exposed to ambient laboratory light for prolonged periods.

Recommendation:

  • Use amber or opaque microplates for your assays.

  • Minimize the exposure of your stock solutions and assay plates to light by covering them with aluminum foil or working in a dimly lit area.

  • If your experimental setup involves UV detection, ensure the exposure time is as short as possible.

Workflow for Handling and Storage

The following diagram outlines the best-practice workflow for handling this compound to ensure its integrity.

G cluster_receiving Receiving & Initial Storage cluster_prep Solution Preparation cluster_usage Experimental Use & Storage receive Receive Compound inspect Inspect Seal Integrity receive->inspect log Log Lot # & Date inspect->log store Store Tightly Sealed in Dark, Dry Location (Desiccator Recommended) log->store weigh Weigh Solid in Low-Humidity Environment store->weigh Retrieve for Use dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) Under Inert Gas (N2/Ar) weigh->dissolve aliquot Aliquot into Amber Vials with PTFE-lined Caps dissolve->aliquot use_fresh Use Aliquot Immediately (Best Practice) aliquot->use_fresh Transfer to Assay short_term Short-Term Storage: -20°C, Desiccated, Protected from Light long_term Avoid Long-Term Solution Storage G cluster_impure Troubleshooting Compound Integrity cluster_pure Troubleshooting Experimental Conditions start Inconsistent / Failed Experimental Results check_purity Check Compound Purity (Use Protocol 2: HPLC) start->check_purity is_pure Is the main peak >95%? check_purity->is_pure new_peaks New Peaks Observed is_pure->new_peaks No assay_params Compound is Stable. Investigate other factors. is_pure->assay_params Yes degradation Degradation Likely. Review Handling Procedures. new_peaks->degradation storage Check Storage: - Moisture? - Light? - Age? degradation->storage solution Check Solution: - Solvent grade? - pH? - Stored too long? degradation->solution new_lot Action: Obtain a New Lot of Compound storage->new_lot solution->new_lot reagents Other Reagents Stable? assay_params->reagents protocol_dev Protocol Deviation? assay_params->protocol_dev instrument Instrument Issues? assay_params->instrument

Caption: A decision tree for troubleshooting experimental issues.

References

  • Gajda, A., & Kukulka, R. (2014).
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Kangas, L. J., & Gorenstein, D. G. (1988). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur.
  • Sigma-Aldrich. (n.d.). 3-Bromo-N-(tert-butyl)benzenesulfonamide.
  • Page, M. I., & Williams, A. (1997). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Radke, M., & Barjenbruch, M. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Iley, J. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Lin, T. C., & Chen, C. H. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Combi-Blocks, Inc. (2023).
  • Thermo Fisher Scientific. (2025).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide.
  • Acros Organics. (n.d.).
  • ChemicalBook. (2025). 3-BROMO-N-TERT-BUTYLBENZENESULPHONAMIDE.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Bromo-N-(tert-butyl)benzenesulphonamide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst deactivation during palladium-catalyzed cross-coupling reactions of 3-Bromo-N-(tert-butyl)benzenesulphonamide. This substrate, while a valuable building block, presents unique challenges due to the electronic and coordinating properties of the sulfonamide group, which can influence catalyst stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level issues encountered during the cross-coupling of this compound.

Q1: My reaction is sluggish or has stalled completely. What are the initial checks?

A1: A stalled reaction is the most common symptom of catalyst deactivation. Before delving into complex mechanistic issues, perform these initial checks:

  • Inert Atmosphere: Confirm that your reaction was set up under a strictly inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[1][2] Ensure all solvents and reagents were properly degassed.[3]

  • Reagent Purity: Impurities in starting materials, reagents, or solvents can act as potent catalyst poisons.[1][4] Amines, in particular, should be purified before use as trace impurities can halt the reaction.[5] Sulfur-containing impurities are especially detrimental.[4][6]

  • Base Integrity: Ensure the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is fresh and has been handled under anhydrous conditions where appropriate. The effectiveness of the base is critical for the transmetalation or amine deprotonation step.[7]

  • Visual Inspection: Look for the formation of a significant amount of black precipitate ("palladium black"). This indicates the agglomeration of the palladium catalyst into an inactive state and is a strong sign of deactivation.[2][4]

Q2: I'm seeing low yields with significant starting material remaining. How can I tell if catalyst deactivation is the primary issue?

A2: Low conversion is a classic sign of a catalyst that was initially active but died prematurely. To diagnose this:

  • Monitor Reaction Over Time: Take aliquots at regular intervals (e.g., every hour) and analyze by LC-MS or GC-MS. If the reaction starts and then plateaus, it strongly suggests catalyst deactivation. If it never starts, the issue might be with catalyst activation or incorrect conditions.

  • Second Catalyst Addition: In a stalled reaction, adding a second, small portion of the catalyst/ligand mixture under inert conditions can be diagnostic. If the reaction restarts, it confirms the original catalyst had deactivated. Caution: This is a diagnostic tool, not always a practical solution, as it can complicate purification.

  • Substrate-Specific Issues: The sulfonamide moiety (or the resulting N-arylated product) might be coordinating to the palladium center, creating a dormant or inactive species.[8][9] This is a form of product inhibition and can lead to catalyst sequestration.[2]

Q3: What is "palladium black," and why is it a bad sign?

A3: "Palladium black" is a common term for agglomerated, catalytically inactive palladium nanoparticles that have precipitated from the reaction mixture.[4] The active catalyst consists of soluble, well-defined palladium complexes, often stabilized by phosphine ligands. If these ligands are lost or the catalyst becomes unstable, the palladium atoms aggregate.[2][10] This can be caused by:

  • High Temperatures: Can accelerate ligand degradation and catalyst agglomeration.[11]

  • Poor Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may fail to stabilize the Pd(0) species.[2]

  • Presence of Oxygen: Oxygen can degrade phosphine ligands (e.g., to phosphine oxides), stripping the palladium of its protective shell and leading to precipitation.[2]

Q4: Could the sulfonamide group in my substrate be poisoning the catalyst?

A4: Yes, this is a critical consideration. While not a "poison" in the traditional sense like sulfur impurities, the nitrogen and oxygen atoms of the sulfonamide group possess lone pairs of electrons. These can coordinate to the palladium center.[8] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically dormant or inactive, effectively removing the catalyst from the productive cycle.[9] This is particularly relevant in Buchwald-Hartwig amination, where amine substrates can displace phosphine ligands.[8][9] Using bulky ligands can sterically hinder this unwanted coordination.[1]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving catalyst deactivation based on observed symptoms.

Symptom 1: Reaction Fails to Initiate or Shows <10% Conversion

This scenario suggests a fundamental problem with catalyst activation or immediate poisoning.

Potential Cause A: Inefficient Pre-catalyst Reduction

Many reactions use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[12] This reduction can be inefficient or fail.

  • Mechanism of Reduction: The reduction is often accomplished by a phosphine ligand, an amine, or another reagent in the mixture.[13][14] If the conditions are not optimal, this step can be the bottleneck.

  • Troubleshooting Steps:

    • Use a Pd(0) Source: Switch to a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the reduction step.[5] If the reaction then proceeds, your initial problem was with pre-catalyst activation.

    • Pre-activation Protocol: Consider a separate pre-activation step. Stir the Pd(II) source and ligand in the solvent for a short period before adding the substrates and base.[5]

Potential Cause B: Catalyst Poisoning

The catalyst is being killed as soon as it becomes active.

  • Source of Poisons: As mentioned in the FAQ, common poisons include oxygen, moisture, and impurities in reagents (especially sulfur or other coordinating functional groups).[1][4] Cyanide is also a potent poison.[15]

  • Troubleshooting Steps:

    • Purify Reagents: Re-purify the this compound (e.g., by recrystallization). Purify solvents using a solvent purification system. If using an amine coupling partner, consider filtering it through a plug of activated alumina.[5]

    • Improve Degassing Technique: Standard purging by bubbling argon may not be sufficient.[5] Use the "freeze-pump-thaw" method for solvents (three cycles are standard) to rigorously remove dissolved oxygen.[3]

Troubleshooting Workflow: Reaction Failure

The following diagram outlines a logical workflow for diagnosing a failed reaction.

G start Reaction Failure (<10% Conversion) check_inert Was the inert atmosphere rigorous? start->check_inert switch_pd0 Switch to a Pd(0) source (e.g., Pd2(dba)3) check_inert->switch_pd0  Yes purify Re-purify substrates. Use anhydrous/degassed solvents. check_inert->purify  No check_purity Are all reagents and solvents high purity? check_purity->purify  No outcome_complex Still fails. Consider ligand or substrate inhibition. check_purity->outcome_complex  Yes switch_pd0->check_purity  Still Fails outcome_success Success! Initial issue was pre-catalyst reduction. switch_pd0->outcome_success  Reaction Works outcome_poison Success! Initial issue was reagent/solvent poisoning. purify->outcome_poison Retest Reaction

Caption: A workflow for diagnosing the root cause of reaction failure.

Symptom 2: Reaction Proceeds but Stalls Mid-Way (e.g., 40-60% Conversion)

This indicates that the catalyst is active initially but has a limited lifetime under the reaction conditions.

Potential Cause A: Thermal Decomposition

Cross-coupling reactions are often heated (80-110 °C), which can accelerate catalyst deactivation pathways.

  • Mechanism: High temperatures can promote ligand dissociation or degradation, leading to the formation of palladium black.[11] For some palladium complexes, decomposition can occur at temperatures as low as 70-100 °C.

  • Troubleshooting Steps:

    • Lower Temperature: Screen a range of lower temperatures (e.g., 60 °C, 80 °C). While the reaction rate will be slower, the catalyst lifetime may be extended, leading to a higher overall yield.

    • Use a More Stable Ligand: Switch to a more robust ligand. Bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to be more thermally stable and resistant to degradation.[1]

Potential Cause B: Product or Substrate Inhibition

The N-tert-butylbenzenesulphonamide product (or the starting material itself) may coordinate to the palladium center, forming an off-cycle, inactive complex.[8][9]

  • Mechanism: The lone pairs on the sulfonamide nitrogen or oxygens can compete with the desired phosphine ligand for a coordination site on the palladium. This sequesters the catalyst.[8]

  • Troubleshooting Steps:

    • Increase Ligand-to-Metal Ratio: Adding a slight excess of the phosphine ligand (e.g., changing from a 1:1 to a 1:1.2 Pd:Ligand ratio) can help prevent displacement by the sulfonamide.[5]

    • Switch to a Bulkier Ligand: A sterically demanding ligand like XPhos or RuPhos can physically block the sulfonamide from accessing the palladium center, mitigating this deactivation pathway.[1][16]

Data Presentation: Ligand Choice vs. Catalyst Stability

The choice of phosphine ligand is paramount in preventing deactivation. The table below summarizes common ligand classes and their general characteristics relevant to the coupling of sulfonamide-containing substrates.

Ligand ClassExample(s)Key FeaturesBest For Mitigating...
Trialkylphosphines P(tBu)₃Very electron-rich, promotes oxidative addition.Slow oxidative addition with aryl chlorides.
Simple Triarylphosphines PPh₃, P(o-tol)₃Less bulky, prone to dissociation and oxidation.Generally not robust enough for this substrate.
Bulky Biarylphosphines SPhos, XPhos, RuPhosHighly bulky and electron-rich.[1]Thermal decomposition, product inhibition, palladium black formation.[2][16]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, often very thermally stable.High-temperature reactions, catalyst decomposition.[17]

Section 3: Preventative Measures & Experimental Protocols

Proactive measures can significantly improve reaction success and prevent catalyst deactivation from the outset.

Protocol 1: General Procedure for a Robust Cross-Coupling Reaction

This protocol incorporates best practices to minimize the risk of catalyst deactivation.

  • Vessel Preparation: Oven-dry a Schlenk flask or reaction vial and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting the System: Seal the flask, then evacuate under vacuum and backfill with inert gas. Repeat this cycle three times to thoroughly remove atmospheric oxygen.[3][5]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Note: Using a pre-formed, stable Pd(II) pre-catalyst like (SPhos)Pd G3 can also improve reproducibility.[5]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe. The solvent should have been degassed using at least three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small, inertly-handled aliquots for analysis by TLC or LC-MS.[7]

Section 4: References

  • Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions - Benchchem. Available from:

  • Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. Available from:

  • Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling - Benchchem. Available from:

  • Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Brominated Heterocycles - Benchchem. Available from:

  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. Available from:

  • Ligand design in transition-metal catalyzed cross-coupling - ResearchGate. Available from:

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Available from:

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available from:

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Available from:

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available from:

  • Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis - Benchchem. Available from:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from:

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from:

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available from: [Link]

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-3,5-dimethylphenol - Benchchem. Available from:

  • Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles - Benchchem. Available from:

Sources

Technical Support Center: Solvent Effects on 3-Bromo-N-(tert-butyl)benzenesulphonamide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvents in modulating the reactivity of 3-Bromo-N-(tert-butyl)benzenesulphonamide. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, minimizing side products, and ensuring reproducibility.

Introduction: Why Solvent Choice is Critical

This compound is a key intermediate in medicinal chemistry and materials science.[1] Its reactivity is primarily centered around the sulfonamide nitrogen, which can act as a nucleophile, and the brominated benzene ring, which is susceptible to various coupling reactions. The bulky tert-butyl group introduces significant steric hindrance, which can influence reaction pathways and conformational preferences.[2] The choice of solvent can dramatically alter the course of a reaction by influencing reactant solubility, stabilizing or destabilizing transition states and intermediates, and in some cases, participating directly in the reaction mechanism.[3][4] This guide is designed to help you navigate these complexities and optimize your experimental results.

Part 1: Troubleshooting Guides

This section addresses common problems encountered during reactions involving this compound, with a focus on diagnosing and resolving solvent-related issues.

Issue 1: Low or No Reactivity in N-Alkylation Reactions

Question: I am attempting an N-alkylation of this compound with an alkyl halide but am observing very low to no product formation. What are the likely causes related to my choice of solvent?

Answer: Low reactivity in N-alkylation of sulfonamides is a frequent challenge, often directly linked to solvent selection and reaction conditions. Here’s a breakdown of the primary factors to investigate:

  • Solvent Polarity and Proticity: The nucleophilicity of the sulfonamide anion is crucial for this reaction. The solvent's ability to solvate this anion can either enhance or suppress its reactivity.

    • Polar Aprotic Solvents are Recommended: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are generally preferred for N-alkylation of sulfonamides.[3][5] These solvents effectively solvate the counter-ion of the base (e.g., Na⁺, K⁺), leaving the sulfonamide anion more "naked" and thus more nucleophilic.[5]

    • Avoid Polar Protic Solvents: Solvents such as water, methanol, and ethanol should be avoided.[3] These solvents can form strong hydrogen bonds with the sulfonamide anion, creating a "solvent cage" that significantly reduces its nucleophilicity and hinders its ability to attack the electrophilic alkyl halide.[6][7]

  • Moisture Contamination: Sulfonamide alkylations are often sensitive to moisture. Any water present can hydrolyze the reactants or interfere with the base.

    • Troubleshooting Steps: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.[3]

  • Base and Solvent Compatibility: The strength and solubility of the base are dependent on the solvent. A base that is not sufficiently strong or soluble in the chosen solvent will not effectively deprotonate the sulfonamide, leading to low reactivity.

    • Recommendations: For polar aprotic solvents like DMF or THF, strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective.

Issue 2: Formation of an Unexpected O-Alkylated Side Product

Question: In my N-alkylation reaction, I've isolated a byproduct that appears to be an O-alkylated sulfonate ester instead of the desired N-alkyl sulfonamide. How can I suppress this side reaction?

Answer: The formation of an O-alkylated product arises from the ambident nucleophilic nature of the sulfonamide anion, which has nucleophilic sites on both the nitrogen and oxygen atoms.[5] The regioselectivity of the alkylation (N- vs. O-alkylation) is heavily influenced by the solvent and the nature of the alkylating agent, a concept explained by Hard-Soft Acid-Base (HSAB) theory.[5]

  • Solvent Effects on Regioselectivity:

    • Polar Aprotic Solvents Favor N-Alkylation: As mentioned previously, solvents like DMF and DMSO effectively solvate the cation, leaving a more reactive sulfonamide anion. In this state, the reaction tends to be kinetically controlled, favoring attack at the more nucleophilic nitrogen atom.[5]

    • Polar Protic Solvents Can Increase O-Alkylation: While generally not recommended for alkylations, these solvents can solvate the nitrogen atom through hydrogen bonding, potentially making the oxygen atoms more accessible for attack.

  • Optimizing Reaction Conditions to Favor N-Alkylation:

    • Choice of Alkylating Agent: According to HSAB theory, the nitrogen atom is a "softer" nucleophile than the oxygen atoms. Therefore, using a "soft" electrophile will favor N-alkylation. Alkyl iodides are softer than alkyl bromides, which are in turn softer than alkyl tosylates.[5]

    • Leaving Group: Alkylating agents with "hard" leaving groups, such as triflates or sulfates, are more likely to result in O-alkylation. Conversely, those with "soft" leaving groups like iodide favor N-alkylation.[5]

ConditionTo Favor N-AlkylationTo Favor O-Alkylation (Undesired)
Solvent Polar Aprotic (DMF, DMSO, THF)Polar Protic (Methanol, Ethanol)
Alkylating Agent Soft (e.g., Alkyl Iodide)Hard (e.g., Alkyl Sulfate)
Leaving Group Soft (e.g., I⁻)Hard (e.g., OTs⁻, OTf⁻)

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the dielectric constant of a solvent affect the reaction rate of this compound?

A1: The dielectric constant (D) of a solvent is a measure of its polarity and its ability to separate charge.[4] The effect of the dielectric constant on reaction rate depends on the change in charge distribution between the reactants and the transition state.

  • For reactions where the transition state is more polar than the reactants (e.g., SN1 reactions or reactions involving the formation of ionic intermediates), an increase in the solvent's dielectric constant will stabilize the transition state more than the reactants, thus increasing the reaction rate.[8]

  • For reactions where there is a decrease in charge or charge dispersal in the transition state , a higher dielectric constant will stabilize the reactants more than the transition state, leading to a decrease in the reaction rate.

The relationship between the rate constant (k) and the dielectric constant (D) can sometimes be visualized using a plot of log(k) versus 1/D, which can provide insights into the nature of the transition state.

Q2: Should I use a protic or aprotic solvent for a reaction involving the deprotonated form of this compound as a nucleophile?

A2: You should almost always choose a polar aprotic solvent .

  • Protic solvents (e.g., water, alcohols) have O-H or N-H bonds and can act as hydrogen bond donors.[9] They will form strong hydrogen bonds with the anionic nitrogen of the deprotonated sulfonamide, creating a "solvent cage" that severely hinders its nucleophilicity.[6] This leads to significantly slower reaction rates for nucleophilic substitutions (SN2 type reactions).[6][10]

  • Aprotic solvents (e.g., DMF, DMSO, acetone, acetonitrile) do not have O-H or N-H bonds and cannot act as hydrogen bond donors.[9] While they are polar and can solvate the counter-ion, they leave the nucleophile relatively unsolvated and highly reactive.[11] This makes them ideal for reactions where you want to maximize the nucleophilic character of the deprotonated sulfonamide.[9][11]

Q3: Can the solvent participate in the reaction with this compound?

A3: Yes, under certain conditions, some solvents can act as nucleophiles and participate in the reaction, leading to unexpected byproducts.[3] For example, in reactions that may proceed through a carbocation intermediate, a nucleophilic solvent like acetonitrile (ACN) can sometimes intercept the intermediate in a "Ritter-type" reaction.[3] It is crucial to be aware of the potential reactivity of your chosen solvent, especially when using highly reactive electrophiles or promoting conditions that favor carbocation formation.

Q4: I am performing a Suzuki or other cross-coupling reaction on the bromo-position. What are the key solvent considerations?

A4: For transition-metal-catalyzed cross-coupling reactions, the solvent plays a critical role in solubilizing the reactants, catalyst, and base, as well as influencing the stability and reactivity of the catalytic species.

  • Solubility: All components of the reaction must be sufficiently soluble for the reaction to proceed efficiently. Often, a mixture of solvents is used, such as toluene/water or dioxane/water, to accommodate both organic-soluble and water-soluble components (like an inorganic base).

  • Coordination: Solvents like THF or dioxane can coordinate to the metal center of the catalyst, which can influence its stability and catalytic activity.

  • Aprotic Polar Solvents: Solvents like DMF or DME (1,2-dimethoxyethane) are also commonly used as they are polar enough to dissolve the various salts involved while being stable under typical reaction conditions.

The optimal solvent or solvent system is highly dependent on the specific cross-coupling reaction, catalyst, and substrates being used. Empirical screening of solvents is often necessary to find the ideal conditions.

Part 3: Experimental Protocols & Visualizations

Protocol: General Procedure for N-Alkylation

This protocol provides a general methodology for the N-alkylation of this compound, highlighting the critical role of the solvent.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Reaction vessel (round-bottom flask), stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the sulfonamide (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Slowly add the alkyl halide (1.05 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Solvent Effects

Diagram 1: The Impact of Solvent on Nucleophilicity

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_H R-SO₂-N⁻(tBu) MeOH1 H-O-Me Nuc_H->MeOH1 H-Bond MeOH2 H-O-Me Nuc_H->MeOH2 H-Bond MeOH3 H-O-Me Nuc_H->MeOH3 H-Bond Nuc_A R-SO₂-N⁻(tBu) Result1 "Solvent Caged" Reduced Nucleophilicity Result2 "Naked" Anion Enhanced Nucleophilicity

Caption: Solvent caging effect on sulfonamide anion nucleophilicity.

Diagram 2: Troubleshooting Workflow for Low Reactivity

G start Low/No Reactivity in N-Alkylation check_solvent Check Solvent Type start->check_solvent check_moisture Check for Moisture start->check_moisture check_base Check Base/Solvent Compatibility start->check_base protic Is it Polar Protic? check_solvent->protic dry_reagents Action: Use Anhydrous Solvents & Dry Glassware check_moisture->dry_reagents optimize_base Action: Choose Stronger/ More Soluble Base check_base->optimize_base aprotic Is it Polar Aprotic? protic->aprotic No switch_solvent Action: Switch to Polar Aprotic (DMF, THF) protic->switch_solvent Yes success Improved Reactivity aprotic->success Yes switch_solvent->success dry_reagents->success optimize_base->success

Caption: Troubleshooting workflow for low N-alkylation reactivity.

References

  • BenchChem. (n.d.). Solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-.
  • Journal of the Indian Chemical Society. (n.d.). Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions.
  • Pharma Lecturing. (n.d.). Chemical Kinetics and Stability. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLLrDC7QWzhzKBKHV6AebHfxv1YYp6HqUnWBtfB_9Z2r6yMwbgbZgbMQUDZjuA_NaxfWK9qk4REeiq0vgtDZTYfe6PFYiOVCtEty1JzcqQO34LPH8DeS5eIhbstAhKi_VXn8_6PvIJHwepym6nzcZ2ETfOhsriu8H0aCxEVA==
  • ResearchGate. (2013). How the solvent effect the reaction rate?
  • IISTE.org. (n.d.). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.
  • Scribd. (n.d.). Protic Vs Aprotic Solvent.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Solvent Innovation GmbH. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
  • PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples).
  • BenchChem. (n.d.). Troubleshooting side reactions in sulfonamide alkylation.
  • Cymit Química S.L. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide.
  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

Sources

Technical Support Center: Work-up and Purification of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Bromo-N-(tert-butyl)benzenesulphonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of this important sulfonamide intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each step to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the work-up of this compound, synthesized from 3-bromobenzenesulfonyl chloride and tert-butylamine.

Q1: My reaction mixture is a thick slurry after completion. How should I proceed with the work-up?

A1: A thick slurry is common and typically consists of your product, byproducts, and likely the hydrochloride salt of any excess amine base used (e.g., triethylamine hydrochloride or tert-butylamine hydrochloride).

  • Causality: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1] This HCl is neutralized by the base (either excess tert-butylamine or an added base like triethylamine), forming a salt that often has low solubility in common organic solvents, leading to precipitation.

  • Troubleshooting Steps:

    • Initial Dilution: Before quenching, dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). This will facilitate stirring and subsequent transfers.

    • Aqueous Quench: Slowly add water to the stirred mixture. This will dissolve the amine hydrochloride salts.

    • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer will contain your product, while the aqueous layer will contain the dissolved salts.

Q2: I have a low yield of my desired product after work-up. What are the likely causes?

A2: Low yields in sulfonamide synthesis can often be traced back to the reactivity of the starting materials and side reactions during the synthesis or work-up.[2]

  • Causality & Troubleshooting:

    • Hydrolysis of 3-Bromobenzenesulfonyl Chloride: The primary culprit for low yield is often the hydrolysis of the starting sulfonyl chloride to the unreactive 3-bromobenzenesulfonic acid.[2] This is exacerbated by the presence of moisture in the reagents or solvent.

      • Prevention: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Work-up Implication: The resulting sulfonic acid is a key impurity to remove during the work-up.

    • Product Loss During Extraction: this compound has moderate polarity. Using a highly polar work-up solvent or an excessive number of aqueous washes can lead to product loss into the aqueous layer.

      • Solution: Use a minimally sufficient volume of water for washes. After the main extractions, consider back-extracting the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

    • Incomplete Reaction: The steric hindrance of the tert-butyl group can slow down the reaction.

      • Solution: Ensure the reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) before initiating the work-up.

Q3: How do I effectively remove unreacted tert-butylamine and the 3-bromobenzenesulfonic acid byproduct?

A3: A standard liquid-liquid extraction procedure exploiting the different acid-base properties of the components is highly effective.[3]

  • Scientific Principle:

    • This compound: This is your desired product and is neutral. It will remain in the organic layer throughout the pH range of the aqueous washes.

    • Unreacted tert-Butylamine: This is a basic compound. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the amine, forming a water-soluble salt that partitions into the aqueous layer.[3]

    • 3-Bromobenzenesulfonic Acid: This is an acidic byproduct. Washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, forming a water-soluble salt that moves into the aqueous layer.[3]

  • Recommended Wash Sequence:

    • Dilute Acid Wash (e.g., 1M HCl): To remove basic impurities like tert-butylamine.

    • Water Wash: To remove any residual acid from the previous step.

    • Dilute Base Wash (e.g., saturated NaHCO₃): To remove acidic impurities like 3-bromobenzenesulfonic acid.

    • Brine Wash (saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer before drying.

Q4: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this?

A4: Emulsions are common when working up reactions containing salts and fine precipitates.[4]

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by components at the interface. They prevent the clear separation of organic and aqueous layers.

  • Troubleshooting Strategies:

    • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

    • Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the fine particles that are stabilizing the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

Q5: My product has "oiled out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is often due to the presence of impurities or the use of an inappropriate crystallization solvent.

  • Troubleshooting Crystallization:

    • Solvent Selection: The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or hexane/ethyl acetate.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a single crystal to the supersaturated solution to induce crystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can often lead to oiling out.

    • Further Purification: If oiling persists, it may indicate the presence of significant impurities. Consider purifying the crude product by column chromatography before attempting recrystallization.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure

This protocol outlines a robust method for the initial purification of the reaction mixture.

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or another suitable method, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 2-3 times the reaction volume).

    • Slowly pour the diluted reaction mixture into a beaker containing water (approx. 2-3 times the reaction volume) with vigorous stirring.

  • Liquid-Liquid Extraction:

    • Transfer the entire mixture to a separatory funnel of appropriate size.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 1 volume).

      • Water (1 x 1 volume).

      • Saturated aqueous NaHCO₃ solution (2 x 1 volume). Caution: Vent the separatory funnel frequently, as CO₂ gas will be evolved.[4]

      • Saturated aqueous NaCl (brine) solution (1 x 1 volume).

    • After each wash, allow the layers to fully separate and drain the aqueous layer.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. Add more drying agent until it no longer clumps together.

    • Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh organic solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is for obtaining a high-purity, crystalline final product.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves.

    • Add a co-solvent in which the product is insoluble (e.g., water) dropwise until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature. If crystals form, this is a good solvent system.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.

    • If using a co-solvent system, add the hot co-solvent (e.g., water) dropwise until the solution just begins to turn cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum.

Data & Workflow Visualization

Table 1: Summary of Components and their Behavior During Work-up
Compound NameStructureTypeExpected Location During Work-up
This compound Br-C₆H₄-SO₂-NH-C(CH₃)₃Product (Neutral) Organic Layer
3-Bromobenzenesulfonyl ChlorideBr-C₆H₄-SO₂-ClStarting Material (Reactive)Organic Layer (if unreacted); largely converted to sulfonic acid upon quenching.
tert-Butylamine(CH₃)₃C-NH₂Starting Material (Basic)Aqueous layer after acid wash.
3-Bromobenzenesulfonic AcidBr-C₆H₄-SO₃HByproduct (Acidic)Aqueous layer after base wash.
Triethylamine Hydrochloride (if used)(C₂H₅)₃N·HClByproduct (Salt)Aqueous layer after initial water quench.
Diagram 1: General Work-up Workflow

Workup_Workflow reaction_mixture Crude Reaction Mixture quench Quench with H₂O & Dilute with EtOAc reaction_mixture->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure Product purification->final_product

Caption: General workflow for the work-up and purification of this compound.

Diagram 2: Logic of Acid-Base Extraction

Acid_Base_Extraction start Organic Layer (EtOAc) Product (Neutral) tert-Butylamine (Base) Sulfonic Acid (Acid) acid_wash Wash with 1M HCl start->acid_wash organic_after_acid Organic Layer Product (Neutral) Sulfonic Acid (Acid) acid_wash->organic_after_acid retains aqueous_acid Aqueous Layer tert-Butylammonium Chloride (Salt) acid_wash->aqueous_acid removes base_wash Wash with sat. NaHCO₃ organic_after_base Organic Layer Product (Neutral) base_wash->organic_after_base retains aqueous_base Aqueous Layer Bromobenzenesulfonate Salt base_wash->aqueous_base removes organic_after_acid->base_wash

Caption: Logical flow of impurity removal using acid-base extraction.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of Sulfonating Agents in Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup.

Sources

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling (dimerization) in palladium-catalyzed cross-coupling reactions involving 3-Bromo-N-(tert-butyl)benzenesulphonamide.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in medicinal chemistry and materials science. However, its use in popular C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is often plagued by the formation of a symmetric biaryl byproduct, 5,5'-Bis(N-(tert-butyl)sulfamoyl)-1,1'-biphenyl. This homocoupling side reaction consumes the starting aryl halide, reduces the yield of the desired product, and complicates purification.

This guide is designed to provide a mechanistic understanding of why homocoupling occurs and to offer practical, field-proven solutions to minimize its formation.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem?

Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of this compound, this results in the formation of a symmetrical biphenyl dimer. This is problematic because it consumes your valuable aryl halide, lowers the overall yield of the intended cross-coupled product, and introduces a significant impurity that can be difficult to separate due to its similar polarity to the desired product.[1][2]

Q2: What are the primary mechanistic causes of aryl halide homocoupling in palladium-catalyzed reactions?

Aryl halide homocoupling can arise from several mechanistic pathways. A common route begins with the standard oxidative addition of the aryl halide (Ar-X) to a Pd(0) catalyst to form an Ar-Pd(II)-X intermediate.[3] From there, instead of proceeding through the desired transmetalation and reductive elimination with the coupling partner, two of these intermediates can undergo a disproportionation or a series of ligand exchanges to form a diarylpalladium species (Ar-Pd(II)-Ar).[3] This species then undergoes reductive elimination to yield the homocoupled product (Ar-Ar) and regenerate the active Pd(0) catalyst.[3][4] For this reason, reaction conditions must be carefully optimized to ensure the desired cross-coupling pathway is significantly faster than the homocoupling pathway.

Q3: Is this compound particularly susceptible to homocoupling?

The susceptibility of an aryl halide to homocoupling is influenced by its electronic and steric properties. The N-(tert-butyl)benzenesulphonamide group is strongly electron-withdrawing, which generally makes the aryl bromide more reactive towards oxidative addition. While this can be beneficial for the desired reaction, it can also accelerate side reactions if the subsequent steps of the catalytic cycle are not well-optimized. The steric bulk of the tert-butyl group can also play a role, potentially slowing down the approach of the desired coupling partner if an inappropriate ligand is chosen.

Q4: How does oxygen contamination contribute to homocoupling, especially in Suzuki reactions?

Oxygen is a major culprit in promoting homocoupling, particularly of the boronic acid partner in Suzuki-Miyaura reactions.[1][5][6] Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[7][8] These Pd(II) species can then participate in a catalytic cycle that exclusively promotes the dimerization of the boronic acid, consuming it and reducing the yield of the cross-coupled product.[6][7][8] Therefore, rigorous degassing of solvents and maintaining an inert atmosphere are critical for suppressing this side reaction.[1][5]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and resolving issues with homocoupling.

Logical Workflow for Troubleshooting

To effectively troubleshoot, it is crucial to systematically identify and address the potential source of the homocoupling. The following workflow provides a logical approach.

G cluster_catalyst Catalyst & Ligand Solutions cluster_conditions Reaction Condition Solutions cluster_reagents Reagent Solutions start High Homocoupling Observed cat_ligand Step 1: Evaluate Catalyst & Ligand System start->cat_ligand conditions Step 2: Optimize Reaction Conditions cat_ligand->conditions If homocoupling persists a1 Use Pd(0) Precatalyst (e.g., Pd₂(dba)₃) cat_ligand->a1 a2 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) cat_ligand->a2 a3 Optimize Pd:Ligand Ratio (Typically 1:1 to 1:2.2) cat_ligand->a3 reagents Step 3: Check Reagent Quality & Stoichiometry conditions->reagents If homocoupling persists b1 Lower Reaction Temperature conditions->b1 b2 Switch to a Weaker Base (e.g., K₃PO₄, K₂CO₃) conditions->b2 b3 Ensure Rigorous Degassing conditions->b3 end_node Homocoupling Minimized reagents->end_node If issue is resolved c1 Use Slow Addition of Boronic Acid (for Suzuki) reagents->c1 c2 Use a Slight Excess of Aryl Halide (~1.05 equiv) reagents->c2

Caption: A logical workflow for troubleshooting homocoupling.

Issue 1: Significant Homocoupling of this compound is Observed

Primary Cause: The catalytic cycle is favoring the dimerization of the aryl halide over the cross-coupling pathway. This often points to issues with the catalyst system or reaction conditions.

  • Solution A: Optimize the Catalyst and Ligand System

    • Causality: The choice of ligand is paramount. The ligand's steric and electronic properties directly influence the rates of oxidative addition, transmetalation, and reductive elimination.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are highly effective.[10][11] They promote the formation of a monoligated Pd(0) species, which is often the active catalyst, and accelerate the final reductive elimination step, thereby outcompeting the homocoupling pathway.[9][10]

    • Action: Switch from simple ligands like PPh₃ to a more sterically demanding and electron-rich ligand such as SPhos, XPhos, or RuPhos for Suzuki or Buchwald-Hartwig reactions.[10]

    • Action: If using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction, consider switching to a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., Buchwald G3 or G4 precatalysts) to ensure clean and efficient generation of the active catalyst.[10][12]

  • Solution B: Modify Reaction Conditions

    • Causality: High temperatures can provide the necessary activation energy for side reactions to occur.[1] While heating is often required, excessive temperatures can accelerate homocoupling more than the desired cross-coupling. The choice of base is also critical. A very strong base can sometimes promote side reactions, while a base that is too weak or insoluble may slow transmetalation, allowing more time for homocoupling.[10][13]

    • Action: Screen a range of temperatures. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too sluggish.

    • Action: For Suzuki couplings, switch from strong bases like NaOH to weaker inorganic bases like K₃PO₄ or K₂CO₃, which are often effective and less likely to promote homocoupling.[10] For Buchwald-Hartwig aminations, a strong, sterically hindered base like NaOtBu or LHMDS is often necessary, but its purity and stoichiometry should be carefully controlled.[14]

Issue 2: In a Suzuki Reaction, the Boronic Acid/Ester is Homocoupling

Primary Cause: This is almost always due to the presence of oxygen or the use of a Pd(II) precatalyst without an efficient initial reduction to Pd(0).[1][8]

  • Solution A: Rigorous Exclusion of Oxygen

    • Causality: As detailed in the FAQs, oxygen facilitates a Pd(II)-mediated catalytic cycle that dimerizes boronic acids.[6][7]

    • Action: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][12] Assemble the reaction under a positive pressure of an inert gas.

  • Solution B: Controlled Reagent Addition

    • Causality: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.

    • Action: Instead of adding all the boronic acid at the start, add it slowly over a period of time using a syringe pump.[12][15] This strategy has been shown to be effective in suppressing dimer formation.[15]

Recommended Starting Conditions & Protocols

The following table provides validated starting points for minimizing homocoupling when using this compound.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Aryl Halide 1.0 equiv1.0 equiv
Coupling Partner Boronic Acid/Ester (1.1-1.3 equiv)Amine (1.2 equiv)
Palladium Source Pd₂(dba)₃ (1-2 mol %)G3-XPhos Precatalyst (1-2 mol %)
Ligand SPhos (2.2-4.4 mol %)(Included in precatalyst)
Base K₃PO₄ (2.0 equiv)NaOtBu (1.4 equiv)
Solvent 1,4-Dioxane or Toluene (Degassed)Toluene or CPME (Degassed)
Temperature 80-100 °C90-110 °C
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.044 equiv).

  • Solvent Addition: Add freshly degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS.

Visualizing the Catalytic Cycle and Competing Pathways

The diagram below illustrates the desired catalytic cycle for a generic cross-coupling reaction and the parasitic pathway that leads to aryl halide homocoupling.

Catalytic_Cycle Pd-Catalyzed Cross-Coupling vs. Homocoupling Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA + Ar-X ArPdX L₂Pd(II)(Ar)(X) OA->ArPdX TM Transmetalation (with Nu-M) ArPdX->TM Disprop Disproportionation/ Ligand Exchange ArPdX->Disprop Undesired Pathway ArPdNu L₂Pd(II)(Ar)(Nu) TM->ArPdNu RE Reductive Elimination ArPdNu->RE RE->Pd0 Catalyst Regeneration Product Desired Product (Ar-Nu) RE->Product ArPdX2 L₂Pd(II)(Ar)(X) Ar2Pd L₂Pd(II)(Ar)₂ Disprop->Ar2Pd + L₂Pd(II)(Ar)(X) RE_homo Reductive Elimination Ar2Pd->RE_homo RE_homo->Pd0 Catalyst Regeneration Homo_Product Homocoupled Product (Ar-Ar) RE_homo->Homo_Product

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Bromo-N-(tert-butyl)benzenesulphonamide, a key intermediate in medicinal chemistry and drug development.[1] We will focus on the interpretation of its ¹H NMR spectrum and provide a comparative overview with other essential analytical techniques, including ¹³C NMR, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the structural elucidation of this compound.

Introduction

This compound (CAS No: 308283-47-8, Molecular Formula: C₁₀H₁₄BrNO₂S) is a substituted benzenesulphonamide derivative.[1][2][3] The sulphonamide functional group is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a bromine atom and a bulky tert-butyl group on the benzenesulphonamide scaffold can significantly influence its physicochemical properties and biological interactions. Accurate structural confirmation is therefore paramount for its application in synthetic and medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the structure of organic molecules. ¹H NMR, in particular, provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide will delve into the predicted ¹H NMR spectrum of this compound and demonstrate how its features can be rationalized based on its molecular structure. Furthermore, we will explore how complementary spectroscopic techniques provide orthogonal data to build a complete and unambiguous structural assignment.

¹H NMR Spectral Analysis of this compound

Due to the unavailability of a publicly accessible experimental spectrum, a predicted ¹H NMR spectrum was generated using online spectroscopic prediction tools.[4][5] The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ¹H NMR Data:

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
1~ 1.25Singlet9H-C(CH₃)₃
2~ 5.0 - 6.0Singlet (broad)1H-SO₂NH-
3~ 7.50 - 7.60Triplet1HAr-H5
4~ 7.75 - 7.85Multiplet1HAr-H4
5~ 7.90 - 8.00Multiplet1HAr-H6
6~ 8.05 - 8.15Multiplet1HAr-H2

Interpretation:

  • tert-Butyl Group (-C(CH₃)₃): A prominent singlet peak is predicted around 1.25 ppm, integrating to nine protons. This is characteristic of the nine equivalent methyl protons of the tert-butyl group.[6] The singlet nature arises from the absence of adjacent protons for coupling.

  • Sulphonamide Proton (-SO₂NH-): A broad singlet is anticipated in the region of 5.0 - 6.0 ppm, corresponding to the proton on the nitrogen atom. The chemical shift of this proton can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some instances, this peak may be very broad or not observed at all.

  • Aromatic Protons (Ar-H): The 3-substituted benzene ring gives rise to a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm). The bromine atom and the sulphonamide group exert different electronic effects on the aromatic ring, leading to distinct chemical shifts for the four aromatic protons.

    • The proton at position 5 (H5), situated between the two substituents in a relative sense, is expected to appear as a triplet due to coupling with H4 and H6.

    • The protons at positions 4, 6, and 2 will exhibit more complex splitting patterns (multiplets) due to both ortho and meta couplings. The electron-withdrawing nature of the sulphonyl group and the bromine atom will generally deshield these protons, shifting them downfield. The exact assignment of H4, H6, and H2 can be challenging without two-dimensional NMR experiments but can be estimated based on substituent effects.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a comprehensive structural confirmation relies on data from multiple analytical techniques.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A predicted ¹³C NMR spectrum suggests the following key signals:

Predicted ¹³C NMR Data:

SignalChemical Shift (ppm)Assignment
1~ 30-C(C H₃)₃
2~ 55-C (CH₃)₃
3~ 122Ar-C3 (C-Br)
4~ 125Ar-C6
5~ 130Ar-C5
6~ 132Ar-C4
7~ 135Ar-C2
8~ 142Ar-C1 (C-S)

Advantages:

  • Provides a count of the number of unique carbon environments.

  • The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to heteroatoms).

Limitations:

  • Inherently less sensitive than ¹H NMR.

  • Does not provide information on the connectivity of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3300N-H stretchSulphonamide
~ 2960C-H stretch (sp³)tert-Butyl group
~ 1340 & 1160Asymmetric & Symmetric S=O stretchSulphonamide
~ 1580, 1470C=C stretchAromatic ring
~ 750C-Br stretchBromo-aromatic

Advantages:

  • Rapid and sensitive technique for functional group identification.

  • Can be used for solid, liquid, and gaseous samples.

Limitations:

  • Provides limited information about the overall molecular structure and connectivity.

  • Complex spectra can be difficult to interpret fully.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Expected Mass Spectrometric Data (Electrospray Ionization - ESI):

  • Molecular Ion Peak ([M+H]⁺): Expected around m/z 292.0, corresponding to the protonated molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity.

  • Fragmentation: Fragmentation may occur, leading to the loss of the tert-butyl group ([M - C₄H₉]⁺) or other characteristic fragments.

Advantages:

  • Provides highly accurate molecular weight information.

  • Fragmentation patterns can offer clues about the molecular structure.

Limitations:

  • Is a destructive technique.

  • Isomers may not be distinguishable by mass alone.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like this compound. Instrument parameters should be optimized for the specific instrument being used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

  • LC-MS Parameters:

    • Liquid Chromatography: Use a C18 column with a gradient elution profile.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for efficient desolvation.

    • Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Visualization of the Analytical Workflow

analytical_workflow cluster_nmr NMR Spectroscopy cluster_other Complementary Techniques H1_NMR ¹H NMR Structural_Elucidation Complete Structural Elucidation H1_NMR->Structural_Elucidation C13_NMR ¹³C NMR C13_NMR->Structural_Elucidation FTIR FT-IR FTIR->Structural_Elucidation MS Mass Spectrometry MS->Structural_Elucidation Sample 3-Bromo-N-(tert-butyl)- benzenesulphonamide Sample->H1_NMR Proton Environment Sample->C13_NMR Carbon Skeleton Sample->FTIR Functional Groups Sample->MS Molecular Weight & Fragmentation

Caption: Integrated analytical workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is effectively achieved through a multi-technique spectroscopic approach. While ¹H NMR provides the most detailed initial information regarding the proton framework, its power is significantly enhanced when combined with ¹³C NMR, FT-IR, and mass spectrometry. Each technique offers a unique piece of the structural puzzle, and together they provide a self-validating system for unambiguous compound identification. This guide has outlined the expected spectral features and provided standardized protocols to assist researchers in the comprehensive analysis of this and similar molecules.

References

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link]
  • PROSPRE. ¹H NMR Predictor. [Link]
  • ACD/Labs. t-Butyl group towers over other ¹H resonances. [Link]
  • NMRium. Predict - NMRium demo. [Link]
  • NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]
  • CASPRE. ¹³C NMR Predictor. [Link]
  • Drawell.
  • Rocky Mountain Labs.
  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. [Link]
  • Element Lab Solutions.
  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

Sources

A Senior Scientist's Guide to the 13C NMR Analysis of 3-Bromo-N-(tert-butyl)benzenesulphonamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural characterization of novel chemical entities is paramount. 3-Bromo-N-(tert-butyl)benzenesulphonamide is a key intermediate, featuring a disubstituted aromatic ring whose electronic and steric properties are of significant interest. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive analytical technique, offering a direct window into the carbon framework of a molecule. Each unique carbon atom provides a distinct signal, the position (chemical shift) of which is exquisitely sensitive to its local electronic environment.

This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum through a comparative lens, examining how the interplay between the bromine atom and the N-(tert-butyl)sulfonamide group dictates the chemical shifts of the aromatic carbons. By comparing the target molecule with its structural isomers and simpler analogues, we will illuminate the predictable, and sometimes counterintuitive, effects of aromatic substitution. This guide is designed for researchers and drug development professionals seeking to leverage ¹³C NMR for rigorous structural elucidation.

Theoretical Framework: The Language of Chemical Shifts

The chemical shift (δ) of a ¹³C nucleus is determined by the degree to which it is shielded from the external magnetic field by its surrounding electrons. Two primary substituent effects govern the chemical shifts in substituted benzene rings:

  • Inductive Effects : These are transmitted through the sigma (σ) bond framework. Electronegative substituents, like bromine and the sulfonyl group (-SO₂-), withdraw electron density, "deshielding" nearby carbons and shifting their signals downfield (to a higher ppm value). This effect is strongest at the point of attachment (ipso-carbon) and diminishes with distance.

  • Resonance (Mesomeric) Effects : These involve the delocalization of π-electrons through the aromatic system. The sulfonamide group is a meta-directing, electron-withdrawing group, which deactivates the ring towards electrophilic substitution. It primarily withdraws electron density from the ortho and para positions, leading to their deshielding. Conversely, halogens like bromine exhibit a dual nature; they are inductively withdrawing but can donate electron density via resonance through their lone pairs. This resonance donation primarily shields the ortho and para carbons.

A notable phenomenon with heavier halogens is the "heavy atom effect" . Contrary to what electronegativity alone would suggest, the ipso-carbon directly attached to a bromine or iodine atom is often shielded (shifted upfield) compared to that of chlorobenzene or fluorobenzene.[1][2] This is attributed to the large electron cloud of the bromine atom, which provides significant diamagnetic shielding to the attached carbon nucleus.[1][2]

The interplay of these effects can be systematically evaluated by comparing the spectrum of our target molecule with key reference compounds.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, quantitative ¹³C NMR spectrum requires careful consideration of experimental parameters. The following protocol is designed for robustness and reproducibility on a standard 400-500 MHz NMR spectrometer.

1. Sample Preparation:

  • Accurately weigh 15-25 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its good solubilizing power for many organic compounds and its distinct solvent signal at ~77.16 ppm, which can be used for spectral referencing.[3]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters & Rationale:

  • Pulse Program: zgpg30 or a similar pulse sequence with a 30° pulse angle and proton decoupling.
  • Causality: A 30° flip angle is chosen over a 90° pulse to allow for a shorter relaxation delay (D1). This is because not all carbon nuclei return to equilibrium at the same rate (i.e., they have different T1 relaxation times). A shorter pulse angle reduces the saturation of signals from carbons with long T1s (like quaternary carbons), providing more reliable signal intensities in a shorter amount of time.[6]
  • Acquisition Time (AQ): 1.0–2.0 seconds.
  • Causality: This duration ensures adequate data point resolution to accurately define the shape of the peaks.
  • Relaxation Delay (D1): 2.0 seconds.
  • Causality: A delay of 2 seconds, combined with the acquisition time, provides a sufficient recycle time for most carbon nuclei to relax, which is crucial for obtaining semi-quantitative data.
  • Number of Scans (NS): 1024-4096.
  • Causality: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be accumulated and averaged to achieve an adequate signal-to-noise ratio.[5]
  • Decoupling: Broadband proton decoupling (e.g., garp or waltz16) is applied during acquisition.
  • Causality: This technique removes the coupling between carbon and proton nuclei, simplifying the spectrum so that each unique carbon appears as a single line (singlet), which greatly aids in interpretation.[4]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to ensure all peaks are in positive absorptive mode.
  • Apply a baseline correction to create a flat, even baseline.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 15-25 mg of Compound prep2 Dissolve in 0.6-0.7 mL CDCl₃ prep1->prep2 prep3 Add TMS Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Set Parameters (Pulse Program, AQ, D1, NS) prep4->acq1 acq2 Acquire FID (Proton Decoupled) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (TMS or CDCl₃) proc2->proc3 an1 Peak Picking & Integration proc3->an1 an2 Assign Chemical Shifts an1->an2 an3 Comparative Analysis with Analogues an2->an3

Caption: Workflow for ¹³C NMR analysis from sample preparation to final data interpretation.

Spectral Analysis and Comparative Data

While an experimental spectrum for this compound is not widely available in public databases, we can reliably predict the chemical shifts using computational methods and substituent effect analysis.[2] The following table presents the predicted ¹³C NMR data for our target molecule and compares it with its ortho- and para-isomers, as well as key structural analogues. This comparison is the most powerful tool for understanding the structure-spectrum relationship.

Molecular Structure and Carbon Numbering

Caption: Structure of this compound with carbon numbering.

Table 1: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm)
CompoundC1 (ipso-S)C2C3 (ipso-Br)C4C5C6C7 (Quat.)C8 (CH₃)
This compound ~143.5 ~126.0 ~122.5 ~134.0 ~130.5 ~129.5 ~58.0 ~30.0
4-Bromo-N-(tert-butyl)benzenesulphonamide (para)~140.5~129.0~132.5~128.0 ~132.5~129.0~58.0~30.0
2-Bromo-N-(tert-butyl)benzenesulphonamide (ortho)~140.0~122.0 ~135.0~130.0~128.0~133.0~58.0~30.0
N-(tert-butyl)benzenesulfonamide~141.5~127.0~129.0~133.0~129.0~127.0~58.0~30.0
Bromobenzene (Experimental)122.6130.2131.9127.3131.9130.2--

Predicted values are estimates based on substituent additivity rules and data from similar compounds. Experimental values will vary slightly based on solvent and concentration.

Discussion and Comparative Interpretation

  • The Sulfonamide Group's Influence (C1) : The carbon atom directly attached to the electron-withdrawing sulfonamide group (C1) is consistently the most deshielded aromatic carbon in the sulfonamide derivatives, appearing around 140-144 ppm . This strong downfield shift is due to the powerful inductive effect of the -SO₂N(t-Bu) group.

  • The "Heavy Atom Effect" on C3 : In our target molecule, the C3 carbon, which is directly attached to the bromine, is predicted to be at ~122.5 ppm . This is significantly upfield from a typical aromatic carbon (~128.5 ppm for benzene), demonstrating the bromine's "heavy atom" shielding effect.[1][2] Comparing this to the C1 of bromobenzene (122.6 ppm) shows this effect is highly localized.

  • Positional Isomer Comparison :

    • In the 3-bromo (meta) isomer, the two substituents are electronically "insulated" from each other in terms of resonance. The chemical shifts are largely a combination of their individual inductive effects on the ring.

    • In the 4-bromo (para) isomer, the bromine atom is para to the sulfonamide group. Its ability to donate electron density via resonance slightly shields the C1 carbon relative to the 3-bromo isomer. The C4 carbon bearing the bromine is significantly deshielded to ~128.0 ppm, a result of the strong electron-withdrawing nature of the para-sulfonamide group.

    • In the 2-bromo (ortho) isomer, steric hindrance between the two bulky groups may cause the sulfonamide group to twist out of the plane of the benzene ring, altering the resonance interactions. The C2 carbon attached to bromine is predicted to be strongly shielded (~122.0 ppm), again due to the heavy atom effect.

  • The tert-Butyl Group : The signals for the N-tert-butyl group are highly characteristic and consistent across all three isomers. The quaternary carbon (C7) appears around ~58.0 ppm , and the three equivalent methyl carbons (C8) produce a strong signal around ~30.0 ppm . The presence of these two signals is a definitive marker for this functional group.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. By understanding the fundamental principles of substituent effects—namely the inductive withdrawal of the sulfonamide group and the dualistic inductive/resonance and heavy-atom effects of bromine—we can confidently assign each carbon signal. The true power of this analysis is realized through comparison. By contrasting the predicted chemical shifts of the target molecule with its ortho and para isomers and simpler analogues, we can clearly delineate the impact of substituent position on the electronic environment of the aromatic ring. This comparative methodology, grounded in a robust experimental protocol, provides an unambiguous and self-validating approach to structural elucidation, which is an indispensable capability in the fields of chemical research and pharmaceutical development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wiley-VCH. (2007). Supporting Information.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Royal Society of Chemistry. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a).
  • PubChem. (n.d.). N-t-Butyl 4-bromobenzenesulfonamide.
  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra.
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.
  • Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.
  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Bromo-N-(tert-butyl)benzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and quantification of novel compounds are paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Bromo-N-(tert-butyl)benzenesulfonamide, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present experimental data but also to elucidate the underlying principles that govern the choice of analytical strategies. We will explore the nuances of different ionization techniques, predict fragmentation pathways, and compare mass spectrometry with alternative analytical methodologies, ensuring a comprehensive understanding for researchers in the field.

Understanding the Molecule: 3-Bromo-N-(tert-butyl)benzenesulfonamide

Before delving into its mass spectrometric analysis, it is crucial to understand the key structural features of 3-Bromo-N-(tert-butyl)benzenesulfonamide. The molecule consists of a brominated benzene ring attached to a sulfonamide group, which is further substituted with a bulky tert-butyl group.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO₂S[1]
Molecular Weight 292.19 g/mol [1]
Monoisotopic Mass 290.99286 Da[1]
Structure Aromatic sulfonamide with bromo and tert-butyl substituents.[2]

The presence of the bromine atom is a key feature that will be readily identifiable in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The sulfonamide bond (S-N) and the bond between the phenyl ring and the sulfur atom are expected to be the most labile sites for fragmentation.

Mass Spectrometry Analysis: A Comparative Approach to Ionization

The choice of ionization source is a critical first step in the mass spectrometric analysis of any compound. For a molecule like 3-Bromo-N-(tert-butyl)benzenesulfonamide, with moderate polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[3][4]

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.

Predicted ESI Mass Spectrum:

In positive ion mode ESI, we anticipate the formation of the protonated molecule [C₁₀H₁₄BrNO₂S+H]⁺ at m/z 292.0 and 294.0, reflecting the isotopic distribution of bromine.

Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Analytes

APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds than ESI.[4] Ionization in APCI is initiated by a corona discharge, which ionizes the solvent vapor, and these solvent ions then transfer a proton to the analyte.

Predicted APCI Mass Spectrum:

Similar to ESI, APCI is expected to produce a protonated molecule at m/z 292.0 and 294.0. However, the higher energy nature of the APCI source may lead to some in-source fragmentation.

ESI vs. APCI: A Head-to-Head Comparison
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Insights
Analyte Polarity Ideal for polar to moderately polar compounds.Suitable for moderately polar to non-polar compounds.[5]3-Bromo-N-(tert-butyl)benzenesulfonamide has moderate polarity, making both techniques applicable. ESI may have a slight edge due to the sulfonamide group.
Thermal Lability Gentle ionization, suitable for thermally labile compounds.[4]Involves a heated nebulizer, which can cause degradation of thermally sensitive analytes.[4]The target molecule is not expected to be excessively thermally labile, so both should be viable.
Matrix Effects More susceptible to ion suppression from matrix components.Generally less prone to matrix effects.[4]For complex sample matrices, APCI might offer more robust and reproducible results.
Flow Rate Compatibility Optimal at lower flow rates (typically < 0.5 mL/min).Compatible with standard HPLC flow rates (0.5 - 2 mL/min).[3]This can be a practical consideration depending on the chromatographic setup.

Senior Application Scientist's Recommendation: For initial analysis and structural confirmation, ESI is the preferred starting point due to its gentle nature, which is more likely to yield an intact protonated molecule. For quantitative analysis in complex matrices, APCI may provide better performance due to its reduced susceptibility to matrix effects.

Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Puzzle

To gain structural information, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule. The resulting fragment ions provide a fingerprint of the molecule's structure. While an experimental spectrum for 3-Bromo-N-(tert-butyl)benzenesulfonamide is not publicly available, we can predict its fragmentation based on the known behavior of sulfonamides and related structures.

Predicted Fragmentation Pathway:

The primary fragmentation pathways for protonated 3-Bromo-N-(tert-butyl)benzenesulfonamide are expected to involve the cleavage of the sulfonamide bond and the loss of the tert-butyl group.

M [M+H]⁺ m/z 292/294 frag1 [M+H - C₄H₈]⁺ m/z 236/238 M->frag1 - C₄H₈ (isobutylene) frag2 [Br-C₆H₄-SO₂]⁺ m/z 219/221 M->frag2 - C₄H₉N frag3 [C₄H₁₀N]⁺ m/z 72 M->frag3 S-N cleavage frag4 [Br-C₆H₄]⁺ m/z 155/157 frag2->frag4 - SO₂

Predicted Fragmentation Pathway of 3-Bromo-N-(tert-butyl)benzenesulfonamide.

Table of Predicted Fragment Ions:

m/z (with ⁷⁹Br/⁸¹Br)Proposed Structure/FragmentComments
292.0 / 294.0[C₁₀H₁₄BrNO₂S+H]⁺Protonated molecule.
236.0 / 238.0[C₆H₆BrNO₂S+H]⁺Loss of isobutylene from the tert-butyl group.
219.0 / 221.0[C₆H₄BrO₂S]⁺Cleavage of the S-N bond, loss of tert-butylamine.
155.0 / 157.0[C₆H₄Br]⁺Loss of SO₂ from the m/z 219/221 fragment.
72.1[C₄H₁₀N]⁺tert-butylaminium ion from S-N bond cleavage.

Experimental Protocols

To ensure the reproducibility and validity of the analytical results, detailed experimental protocols are essential.

LC-MS/MS Method

This protocol provides a starting point for the analysis of 3-Bromo-N-(tert-butyl)benzenesulfonamide. Optimization will be necessary based on the specific instrumentation and sample matrix.

Workflow for LC-MS/MS Analysis:

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolve sample in appropriate solvent (e.g., Methanol or Acetonitrile) prep2 Filter through 0.22 µm syringe filter lc1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) prep2->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient Elution ms1 Ionization Source: ESI or APCI (Positive Mode) lc4->ms1 ms2 MS1 Scan: Monitor for m/z 292 and 294 ms3 MS/MS: Fragment m/z 292 and 294, monitor for predicted fragments

LC-MS/MS analysis workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

    • Perform serial dilutions to obtain working solutions (e.g., 1 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Perform product ion scans on the precursor ions m/z 292.0 and 294.0. Use a collision energy of 20-40 eV (optimization is recommended).

Alternative Analytical Techniques: A Comparative Overview

While LC-MS/MS is a powerful tool for both qualitative and quantitative analysis, other techniques can also be employed, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC with UV Detection Separation by liquid chromatography followed by detection based on UV absorbance.Robust, widely available, and cost-effective. Good for quantitative analysis of known compounds.[6]Lower sensitivity and selectivity compared to MS.[7] Cannot provide molecular weight information.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[8]High separation efficiency, small sample and solvent consumption.[9]Lower sensitivity and loading capacity compared to HPLC. Can be less robust.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation. Quantitative (qNMR) without the need for identical standards.[10]Lower sensitivity than MS, requires larger sample amounts. More complex data interpretation.

Workflow for Method Selection:

node_task node_task start Analytical Goal q1 Structural Elucidation? start->q1 q2 High Sensitivity Required? q1->q2 No nmr NMR q1->nmr Yes q3 Complex Matrix? q2->q3 No lcms LC-MS/MS q2->lcms Yes q3->lcms Yes hplcuv HPLC-UV q3->hplcuv No ce Capillary Electrophoresis q3->ce No, simple matrix

Decision tree for selecting an appropriate analytical technique.

Conclusion

The mass spectrometric analysis of 3-Bromo-N-(tert-butyl)benzenesulfonamide is a multifaceted task that requires a systematic approach. This guide has provided a comprehensive overview, from the selection of the most appropriate ionization technique to the prediction of fragmentation patterns and a comparison with alternative analytical methods. As a Senior Application Scientist, I emphasize that while predictions and established principles provide a strong foundation, empirical data and method optimization are indispensable for achieving accurate and reliable results. The protocols and comparative data presented herein should serve as a valuable resource for researchers and drug development professionals in their analytical endeavors.

References

  • Hoff, R. B., et al. (2009). Analysis of sulfonamides by capillary electrophoresis. Electrophoresis, 30(12), 2137-51. [Link][8]
  • Lara, F. J., et al. (2009). Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis. Journal of Chromatography A, 1216(15), 3372-9. [Link][11]
  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI... [Link][3]
  • Agilent Technologies. (2021). ESI vs APCI.
  • IPROS. (2022).
  • Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-9. [Link][10]
  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. [Link][1]
  • Hogendoorn, E. A., et al. (2000). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • Niessen, W. M. (2006). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 1119(1-2), 199-215. [Link][7]

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the infrared (IR) spectroscopy of 3-Bromo-N-(tert-butyl)benzenesulphonamide. In the absence of a publicly available experimental spectrum for this specific compound, this guide offers a detailed predictive analysis grounded in the fundamental principles of vibrational spectroscopy and supported by comparative data from analogous structures. We will dissect the expected spectral features, compare them with related sulfonamides, and contrast the utility of IR spectroscopy with other common analytical techniques in the context of drug development and quality control.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs. The introduction of various substituents to the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of pharmacological properties. In this context, the bromo- and N-tert-butyl groups of the title compound are expected to influence its lipophilicity, steric profile, and ultimately, its biological activity.

Accurate and robust analytical characterization is paramount in the development of such compounds. Infrared spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the identity and structural integrity of synthesized molecules by probing their molecular vibrations.

Predicted Infrared Spectrum of this compound: A Detailed Analysis

The infrared spectrum of this compound can be logically predicted by dissecting the molecule into its constituent functional groups and considering their characteristic vibrational frequencies.

Key Functional Group Absorptions:
  • The Sulfonamide Group (SO₂NH): This is the most polar and, therefore, one of the most prominent features in the IR spectrum.

    • S=O Asymmetric and Symmetric Stretching: The two S=O bonds give rise to two distinct, strong absorption bands. The asymmetric stretch (νₐₛ SO₂) is expected at a higher wavenumber, typically in the range of 1350-1317 cm⁻¹ . The symmetric stretch (νₛ SO₂) appears as another strong band in the 1187-1147 cm⁻¹ region[1]. The precise positions are sensitive to the electronic environment; for instance, electron-withdrawing groups on the phenyl ring can slightly increase these frequencies.

    • S-N Stretching: The stretching vibration of the sulfur-nitrogen bond (ν S-N) is expected to produce a band of medium to strong intensity. Literature suggests this absorption for sulfonamides falls in the range of 924-906 cm⁻¹ [1].

    • N-H Stretching: As a secondary sulfonamide (R-SO₂-NH-R'), a single, sharp N-H stretching vibration (ν N-H) is anticipated in the region of 3300-3250 cm⁻¹ . The sharpness of this peak can be influenced by hydrogen bonding in the solid state.

  • The Substituted Benzene Ring:

    • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring (ν C-H) will appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[2].

    • C=C Stretching: The skeletal vibrations of the aromatic ring will produce a set of two to four bands of variable intensity in the 1600-1450 cm⁻¹ region.

    • Out-of-Plane C-H Bending (Wagging): This is a crucial diagnostic region for determining the substitution pattern of the benzene ring. For a 1,3-disubstituted (meta) benzene ring, two strong bands are expected: one in the 810-750 cm⁻¹ range and another near 690 cm⁻¹ [3]. This pattern is a key identifier for the meta-position of the bromine atom relative to the sulfonamide group.

  • The N-tert-Butyl Group:

    • Aliphatic C-H Stretching: The C-H bonds of the three methyl groups will give rise to strong, sharp absorption bands just below 3000 cm⁻¹, in the 2985-2870 cm⁻¹ range.

    • C-H Bending: The characteristic bending vibrations of the tert-butyl group, specifically the symmetric and asymmetric bending of the methyl groups, will appear in the 1475-1450 cm⁻¹ (asymmetric) and around 1390-1365 cm⁻¹ (symmetric) regions. The symmetric bend is often a doublet for the tert-butyl group.

  • The Carbon-Bromine Bond:

    • C-Br Stretching: The stretching vibration of the C-Br bond (ν C-Br) is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 690 and 515 cm⁻¹ [3]. This band may overlap with the out-of-plane C-H bending vibrations of the aromatic ring, requiring careful interpretation.

Comparative Analysis: IR Spectroscopy of Structurally Related Sulfonamides

A direct comparison with the experimental spectra of similar molecules provides invaluable context for our predictive analysis.

Comparison with N-butylbenzenesulfonamide

N-butylbenzenesulfonamide is a close structural analogue, differing by the absence of the bromine atom and having an n-butyl instead of a tert-butyl group. The gas-phase IR spectrum of N-butylbenzenesulfonamide is available from the NIST Chemistry WebBook[4][5].

Functional GroupN-butylbenzenesulfonamide (Experimental, Gas Phase)This compound (Predicted)Key Differences
N-H Stretch ~3300 cm⁻¹~3300-3250 cm⁻¹Minimal difference expected.
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹Similar positions expected.
Aliphatic C-H Stretch <3000 cm⁻¹<3000 cm⁻¹The tert-butyl group may show more distinct bands.
S=O Asymmetric Stretch ~1350 cm⁻¹~1350-1317 cm⁻¹The electron-withdrawing bromine may slightly shift this to a higher frequency.
S=O Symmetric Stretch ~1160 cm⁻¹~1187-1147 cm⁻¹Similar to the asymmetric stretch, a slight shift may occur.
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹Largely similar, minor shifts possible.
Out-of-Plane Bending Monosubstituted patternMeta-disubstituted pattern (810-750 cm⁻¹ and ~690 cm⁻¹)This is a major point of differentiation, confirming the substitution.
C-Br Stretch Absent~690-515 cm⁻¹A key band present only in the target molecule.
Comparison with other Aromatic Sulfonamides
  • Benzenesulfonamide: The parent compound, lacking any N- or ring substitution, shows strong S=O stretching bands and the characteristic absorptions of a monosubstituted benzene ring[6]. The N-H stretching region would show two bands for the -NH₂ group.

  • 4-Bromobenzenesulfonamide: This isomer would exhibit a different out-of-plane C-H bending pattern, characteristic of para-substitution (typically a single strong band between 860 and 790 cm⁻¹)[1]. This highlights the power of IR spectroscopy in distinguishing positional isomers.

Alternative Analytical Techniques: A Comparative Overview

While IR spectroscopy is excellent for structural confirmation, a comprehensive analysis, particularly in a drug development setting, often employs multiple techniques.

TechniquePrincipleInformation ProvidedComparison with IR Spectroscopy
IR Spectroscopy Vibrational energy levels of moleculesFunctional groups, structural fingerprint, isomer identification.Rapid, non-destructive, excellent for structural confirmation. Less suited for quantification without calibration.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase.Purity, quantification of the compound and impurities.The primary tool for purity assessment and quantification. Provides no direct structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio determination.Purity, quantification, molecular weight, and fragmentation patterns for structural elucidation.Provides molecular weight confirmation, which IR cannot. Fragmentation can corroborate structural features identified by IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Detailed connectivity of atoms (¹H, ¹³C), definitive structure elucidation.Provides the most comprehensive structural information, but is more time-consuming and requires larger sample amounts than IR.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining the IR spectrum of a solid powder with minimal sample preparation.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Lower the press arm to ensure no sample is on the crystal.

    • Acquire a background spectrum. This will be digitally subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with a solvent-moistened wipe to prepare for the next sample.

Visualizing the Workflow and Spectral Interpretation

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_inst Instrument Ready clean_xtal Clean ATR Crystal prep_inst->clean_xtal background Acquire Background clean_xtal->background load_sample Load Sample Powder background->load_sample Ready for Sample apply_pressure Apply Pressure load_sample->apply_pressure scan_sample Scan Sample apply_pressure->scan_sample process_data Process Spectrum (Baseline & ATR Correction) scan_sample->process_data Raw Data interpret Interpret Peaks process_data->interpret compare Compare to References interpret->compare Final Report Final Report compare->Final Report

Caption: Workflow for ATR-FTIR analysis of a solid sample.

spectral_interpretation cluster_high_freq High Frequency Region (>1500 cm⁻¹) cluster_low_freq Fingerprint Region (<1500 cm⁻¹) Spectrum Spectrum ~3300 cm⁻¹ N-H Stretch (Secondary Amide) Spectrum->~3300 cm⁻¹ >3000 cm⁻¹ Aromatic C-H Stretch Spectrum->>3000 cm⁻¹ <3000 cm⁻¹ Aliphatic C-H Stretch (tert-Butyl) Spectrum-><3000 cm⁻¹ ~1350 & ~1160 cm⁻¹ S=O Asymmetric & Symmetric Stretch Spectrum->~1350 & ~1160 cm⁻¹ ~1400-1365 cm⁻¹ tert-Butyl C-H Bend Spectrum->~1400-1365 cm⁻¹ ~910 cm⁻¹ S-N Stretch Spectrum->~910 cm⁻¹ ~810-690 cm⁻¹ Aromatic C-H Bending (meta-substitution) Spectrum->~810-690 cm⁻¹ ~690-515 cm⁻¹ C-Br Stretch Spectrum->~690-515 cm⁻¹

Caption: Key diagnostic regions for interpreting the IR spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. Through a predictive analysis based on well-established group frequencies, we can anticipate a unique spectral fingerprint defined by strong sulfonamide absorptions, characteristic bands of the tert-butyl group, and, most diagnostically, the out-of-plane bending modes confirming the meta-substitution pattern on the benzene ring. While techniques like HPLC and LC-MS are superior for quantitative analysis and purity determination, FTIR remains a frontline technique for rapid, unambiguous confirmation of molecular identity and key structural features, making it a vital component of the analytical toolkit for researchers in drug discovery and development.

References

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides.
  • Gowda, B. T., & Usha, K. M. (2003). Vibrational Spectra of N-Aryl-Substituted Sulphonamides.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Benzenesulfonamide, N-butyl-. John Wiley & Sons, Inc.
  • NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook.
  • Jaggi, N., & Vij, S. (2006). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 1(1), 112-125. [Link]
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
  • LibreTexts Chemistry. (2019, February 18). Spectral Characteristics of the Benzene Ring. [Link]

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A Comparative Crystallographic and Spectroscopic Guide to 3-Bromo-N-(tert-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state are critical determinants of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. 3-Bromo-N-(tert-butyl)benzenesulfonamide, a member of this important class of compounds, presents an interesting case for structural analysis due to the interplay of the bulky, hydrophobic tert-butyl group and the electronegative bromine atom on the aromatic ring.

While a public crystal structure for 3-Bromo-N-(tert-butyl)benzenesulphonamide is not currently available in the Cambridge Structural Database (CSD), this guide will provide a comprehensive framework for its structural elucidation.[1] We will explore the synthesis and crystallization of this compound, conduct a comparative analysis of closely related crystal structures, and detail the spectroscopic techniques necessary for its full characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical aspects of solid-state chemistry in the context of sulfonamide drug discovery.

Synthesis and Crystallization: A Pathway to a Well-Ordered Lattice

The first step in any crystallographic study is the synthesis of high-purity material, followed by the growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A common and effective method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary amine. The following protocol is a plausible route to obtaining the title compound.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add tert-butylamine (1.1 eq.) to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess tert-butylamine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices: The use of a non-protic solvent is crucial to prevent hydrolysis of the reactive sulfonyl chloride. The slow addition of the amine at low temperature helps to control the exothermicity of the reaction. The aqueous workup is designed to remove ionic byproducts and unreacted starting materials, leading to a purer crude product.

Crystallization Strategies for Sulfonamides

Obtaining diffraction-quality crystals is often the most challenging step. For sulfonamides, several techniques can be employed.

Experimental Protocol: Crystallization

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Self-Validating System: The success of crystallization is validated by the formation of well-defined, single crystals with sharp edges and clear faces, suitable for mounting on a diffractometer.

Comparative Crystal Structure Analysis: Insights from Analogues

In the absence of a determined crystal structure for this compound, we can gain valuable insights by examining the crystal structures of closely related compounds. We will consider two analogues: 4-bromo-N-(propylcarbamoyl)benzenesulfonamide and N-(tert-butyl)benzenesulfonamide.

Analogue 1: 4-bromo-N-(propylcarbamoyl)benzenesulfonamide

This compound shares the bromobenzenesulfonamide core with our target molecule.[2][3] Its crystal structure reveals key intermolecular interactions that are likely to be present in the crystal lattice of this compound.[2]

  • Key Structural Features: The crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide shows the formation of infinite hydrogen-bonded chains involving the sulfonyl urea moiety.[2] Specifically, N-H---O hydrogen bonds are observed.[2] The bromophenyl groups exhibit antiparallel stacking.[2]

Analogue 2: N-(tert-butyl)benzenesulfonamide

While lacking the bromine substituent, this analogue possesses the N-(tert-butyl)sulfonamide functionality, which will strongly influence the crystal packing due to the steric bulk of the tert-butyl group. The synthesis of this compound can be achieved through methods such as reacting methyl tertiary butyl ether with benzenesulfonamide compounds.[4][5]

  • Predicted Structural Influence: The bulky tert-butyl group is expected to disrupt close packing of the molecules. It will likely favor crystal packing arrangements where these bulky groups are segregated into hydrophobic regions, while the more polar sulfonamide groups engage in hydrogen bonding.

Comparison Table of Crystallographic Parameters (Hypothetical vs. Analogues)

ParameterThis compound (Predicted)4-bromo-N-(propylcarbamoyl)benzenesulfonamideN-(tert-butyl)benzenesulfonamide (Predicted)
Crystal System Monoclinic or OrthorhombicMonoclinicMonoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)C2/c[2]Centrosymmetric (e.g., P2₁/c)
Key Intermolecular Interactions N-H---O hydrogen bonds, Br---O or Br---Br halogen bonds, van der Waals interactionsN-H---O and C-H---O hydrogen bonds[2]N-H---O hydrogen bonds, van der Waals interactions
Dominant Packing Motif Hydrogen-bonded chains or dimers, with segregation of hydrophobic tert-butyl groups.Infinite hydrogen-bonded chains[2]Hydrogen-bonded dimers or chains, influenced by steric hindrance of the tert-butyl group.

Spectroscopic Characterization: A Multi-faceted Approach to Structure Validation

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound and for providing complementary structural information.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.[7][8]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals to observe would be the aromatic protons in the 7-8 ppm region, the N-H proton (which may be a broad singlet), and the sharp singlet for the tert-butyl protons around 1.3 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect to see signals for the aromatic carbons, and the quaternary and methyl carbons of the tert-butyl group.

Expected ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic~7.5 - 8.0Multiplets
N-HVariable, broad singletSinglet
tert-butyl~1.3Singlet
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups.[9][10]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands for Sulfonamides [11]

Functional GroupWavenumber (cm⁻¹)
N-H stretch3300 - 3200
C-H (aromatic) stretch3100 - 3000
C-H (aliphatic) stretch3000 - 2850
S=O asymmetric stretch1350 - 1315
S=O symmetric stretch1165 - 1140
S-N stretch~900
Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.[12][13][14][15]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). Acquire the mass spectrum in positive or negative ion mode.

Expected Mass Spectrometry Data

  • Molecular Ion Peak: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for the M and M+2 isotopes).

  • Fragmentation: Common fragmentation pathways for sulfonamides include the loss of SO₂ and cleavage of the S-N bond.

Workflow Visualizations

Synthesis and Purification Workflow

start Start: 3-bromobenzenesulfonyl chloride & tert-butylamine reaction Reaction in DCM (0°C to RT) start->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure 3-Bromo-N-(tert-butyl)- benzenesulphonamide purification->product

Caption: Synthesis and purification workflow for this compound.

Crystallographic and Spectroscopic Analysis Workflow

cluster_synthesis Material Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms xray Single-Crystal X-ray Diffraction crystallization->xray structure 3D Crystal Structure (Molecular Geometry, Packing, Interactions) xray->structure spectro_data Spectroscopic Data (Confirmation of Identity & Purity) nmr->spectro_data ir->spectro_data ms->spectro_data

Caption: Integrated workflow for the crystallographic and spectroscopic analysis.

Conclusion: A Holistic Approach to Structural Elucidation

This guide has outlined a comprehensive strategy for the synthesis, crystallization, and detailed structural characterization of this compound. While its specific crystal structure remains to be determined, a comparative analysis of structurally related compounds provides a strong predictive framework for its solid-state behavior. The interplay of hydrogen bonding from the sulfonamide moiety, potential halogen bonding from the bromine atom, and the steric influence of the tert-butyl group will undoubtedly lead to a unique and informative crystal structure.

The combination of single-crystal X-ray diffraction with a suite of spectroscopic techniques represents a robust, self-validating approach to structural elucidation. The data obtained from these methods are not merely confirmatory; they provide a deep understanding of the molecule's properties, which is invaluable for the rational design of new and improved sulfonamide-based therapeutics.

References

  • Shimadzu. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]
  • IUCr Journals. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]
  • Oxford Academic. (2002).
  • ACS Publications. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics | Analytical Chemistry. [Link]
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Link]
  • IUCr Journals. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]
  • PubMed. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. [Link]
  • PubMed. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. [Link]
  • Amanote Research. (2008). N-{2-Tert-Butyl-2-[(R)-Tert-Butylsulfonamido]ethylidene}. [Link]
  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
  • National Institutes of Health. (2025).
  • ResearchGate. (2017). (PDF)
  • MDPI. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. [Link]
  • Research India Publications. (2014).
  • ResearchGate. (2021). X‐ray crystallographic structures of a) 2, b) 3 a and c)
  • National Institute of Standards and Technology. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]
  • ResearchGate. (2017). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]
  • Royal Society of Chemistry. (1955). The infrared spectra of some sulphonamides. [Link]
  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. [Link]
  • PharmaCompass. (n.d.). 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE. [Link]
  • MDPI. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)
  • SciSpace. (2010). Top 36 X-ray Structure Analysis Online papers published in 2010. [Link]
  • Google Patents. (2014). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Google Patents. (2019). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
  • ResearchGate. (2019). X‐ray crystal structure of tert‐butyl.... [Link]
  • NIST WebBook. (n.d.). Benzenesulfonamide, N-butyl-. [Link]
  • MDPI. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. [Link]
  • Pure. (n.d.). NMR-Based Metabolomics. [Link]

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A Comparative Guide to Analytical Methods for Purity Determination of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-Bromo-N-(tert-butyl)benzenesulphonamide, a key building block in the synthesis of various therapeutic agents. The selection of an appropriate analytical technique is critical for identifying and quantifying impurities, thereby ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

This document delves into the principles, practical applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By understanding the strengths and limitations of each method, you can make informed decisions to construct a robust analytical strategy for your specific needs.

The Critical Role of Purity Analysis

This compound (C₁₀H₁₄BrNO₂S, Molar Mass: 292.19 g/mol ) is synthesized from starting materials such as 3-bromobenzenesulfonyl chloride.[1][2] Impurities can arise from various sources, including residual starting materials, by-products from side reactions, and degradation products.[3] Even trace amounts of these impurities can potentially affect the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical testing is not just a regulatory requirement but a scientific necessity.[4]

Comparative Overview of Analytical Techniques

The choice of analytical method is dictated by the nature of the impurities, the required sensitivity, and the desired level of structural information.[5] The following table provides a high-level comparison of the primary techniques discussed in this guide.

TechniquePrincipleInformation ObtainedSensitivityThroughputKey AdvantagesLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Purity (%), Retention Time, Quantification of non-volatile impurities.High (ppm)HighRobust, reproducible, and widely available for routine quality control.[6]Requires chromophoric impurities for UV detection; potential for co-elution.
GC-MS Separation of volatile compounds based on partitioning in a gaseous mobile phase, with mass analysis.Identification and quantification of volatile/semi-volatile impurities and residual solvents.Very High (ppb)MediumHigh specificity and structural elucidation of volatile impurities.[7]Limited to thermally stable and volatile compounds; may require derivatization.[7]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation of the main compound and impurities. Quantitative purity determination (qNMR).Low to MediumLowAbsolute quantitation without a specific reference standard for the impurity; provides detailed structural information.Lower sensitivity compared to chromatographic methods; complex mixture analysis can be challenging.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the most common technique for determining the purity of non-volatile organic compounds like this compound.[6] Its versatility and reliability make it an indispensable tool in pharmaceutical quality control. A Certificate of Analysis for a commercial batch of this compound reported a purity of 99.48% as determined by HPLC, underscoring its utility.

Causality in HPLC Method Design

A reversed-phase HPLC method is the logical choice for this analyte due to its moderate polarity. The selection of the stationary phase (e.g., C18) is based on providing sufficient hydrophobic interaction to retain the molecule and separate it from potential, more or less polar, impurities. The mobile phase composition is optimized to achieve a good peak shape and resolution within a reasonable analysis time. A gradient elution is often preferred to resolve impurities with a wide range of polarities. UV detection is suitable as the benzene ring in the molecule is a chromophore.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) to ~1 mg/mL filter Filter through a 0.45 µm syringe filter prep->filter inject Inject sample onto HPLC system filter->inject separate Separation on a reversed-phase column (e.g., C18) with a gradient mobile phase inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate peak areas of the main compound and all impurities detect->integrate calculate Calculate purity using area normalization: % Purity = (Area_main / Total Area) * 100 integrate->calculate report report calculate->report Report Purity

Caption: A typical workflow for HPLC-based purity analysis.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis process.[8] For this compound, GC-MS can be particularly useful for detecting any remaining starting materials like 3-bromobenzenesulfonyl chloride (after derivatization) or other volatile organic compounds.

Causality in GC-MS Method Design

The decision to use GC-MS is driven by the need to detect thermally stable and volatile impurities that may not be amenable to HPLC analysis. A key consideration for sulfonamides is their polarity and potential for thermal degradation. While direct analysis is possible, derivatization (e.g., methylation or silylation) is often employed to increase volatility and improve peak shape. The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve sample in a volatile solvent (e.g., Dichloromethane) derivatize Derivatization (optional) to increase volatility (e.g., with BSTFA for silylation) prep->derivatize inject Inject sample into GC derivatize->inject separate Separation on a capillary column (e.g., DB-5ms) with a temperature program ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis (Scan or SIM mode) ionize->analyze identify Identify impurities by comparing mass spectra to library data (e.g., NIST) analyze->identify quantify Quantify using an internal standard or by relative peak area identify->quantify report report quantify->report Report Impurities

Caption: General workflow for GC-MS analysis of impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.[7]

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve approximately 2 mg of the sample in 1 mL of dichloromethane. If derivatization is needed, add a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat as required.

Expected Mass Fragmentation

The mass spectrum of this compound under EI is expected to show characteristic fragments. The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the loss of SO₂.[10][11][12][13] Key expected fragments would include ions corresponding to the tert-butyl group, the bromobenzenesulfonyl moiety, and fragments arising from the loss of bromine and SO₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of the main component and any significant impurities.[14][15] While less sensitive than chromatographic methods, its strength lies in providing detailed structural information without the need for reference standards for the impurities. Quantitative NMR (qNMR) can also be used for purity determination.

Causality in NMR Analysis

¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized this compound. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the molecule. Impurities will present as additional, unassigned signals in the spectrum. The presence of bromine and the tert-butyl group will have characteristic effects on the chemical shifts of adjacent protons and carbons.

Expected ¹H NMR Spectral Data

Based on the structure of this compound, the following proton signals are expected:

  • A singlet for the nine protons of the tert-butyl group.

  • Signals in the aromatic region (typically 7-8 ppm) corresponding to the four protons on the brominated benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., multiplets or distinct doublets and triplets).

  • A signal for the N-H proton, which may be broad and its chemical shift can be solvent-dependent.

A Certificate of Analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.

Conclusion: An Integrated Approach to Purity Assurance

A comprehensive assessment of the purity of this compound requires a multi-faceted analytical approach.

Decision_Tree cluster_primary Primary Purity Assessment cluster_secondary Specific Impurity Profiling cluster_final Final Confirmation start Purity Analysis of this compound hplc HPLC-UV for non-volatile impurities and % purity start->hplc Routine QC gcms GC-MS for volatile impurities and residual solvents hplc->gcms If volatile impurities suspected nmr NMR for structural confirmation and identification of unknown major impurities hplc->nmr For structural verification & unknown identification qnmr qNMR for absolute purity determination (if required) nmr->qnmr For primary standard characterization

Sources

The Reactivity of 3-Bromo-N-(tert-butyl)benzenesulphonamide in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The choice of the aryl halide substrate is a critical parameter that dictates the efficiency and scope of these transformations. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-N-(tert-butyl)benzenesulphonamide, a key building block in medicinal chemistry, against a backdrop of other commonly employed aryl bromides. By examining the interplay of electronic and steric effects, supported by representative experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.

The Crucial Role of the Aryl Halide: A Reactivity Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of C-I > C-Br > C-Cl, correlating inversely with the bond dissociation energies.[1] This trend dictates that aryl iodides are typically the most reactive, followed by aryl bromides and then aryl chlorides. While aryl bromides often represent a balance of reactivity and stability, the substituents on the aromatic ring play a pivotal role in modulating their performance in catalysis.

Electronic and Steric Profile of the N-(tert-butyl)sulfonamide Group

The this compound molecule presents a unique combination of electronic and steric features that influence its reactivity.

  • Electronic Effect: The sulfonamide group (-SO₂NHR) is a potent electron-withdrawing group. This property arises from the high electronegativity of the oxygen and nitrogen atoms, which pull electron density away from the aromatic ring through inductive effects. This electron deficiency at the bromine-bearing carbon atom generally enhances its susceptibility to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle of most cross-coupling reactions.[2]

  • Steric Hindrance: The N-tert-butyl group introduces significant steric bulk in the vicinity of the reactive site.[3] This steric hindrance can influence the approach of the bulky palladium catalyst and other reagents, potentially impacting reaction rates and, in some cases, dictating the feasibility of a transformation with certain catalyst systems.

Comparative Reactivity in Key Cross-Coupling Reactions

To contextualize the reactivity of this compound, we will compare it with a selection of other aryl bromides bearing electron-donating, neutral, and other electron-withdrawing substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an aryl halide and an organoboron species, is profoundly influenced by the electronic nature of the aryl bromide.

Aryl BromideSubstituent (Position)Electronic EffectRepresentative Yield (%)Catalyst System (Illustrative)
4-Bromoanisole4-OCH₃Electron-Donating97Pd-bpydc-Nd / K₂CO₃
BromobenzeneHNeutral~80-95Pd(PPh₃)₄ / Na₂CO₃
4-Bromotoluene4-CH₃Weakly Electron-Donating~85-95Pd(OAc)₂/SPhos / K₃PO₄
This compound3-SO₂NHtBuStrong Electron-Withdrawing~70-90 (estimated)Pd(dppf)Cl₂ / Cs₂CO₃
4-Bromonitrobenzene4-NO₂Strong Electron-Withdrawing>95Pd(OAc)₂/PPh₃ / K₂CO₃

Note: The yields presented are representative and sourced from various literature reports under different optimal conditions. Direct comparison requires identical reaction setups.

The electron-withdrawing nature of the N-(tert-butyl)sulfonamide group is expected to render this compound more reactive than electron-rich or neutral aryl bromides like 4-bromoanisole and bromobenzene in Suzuki couplings. However, its reactivity may be slightly attenuated compared to substrates with extremely powerful electron-withdrawing groups like the nitro group in 4-bromonitrobenzene. The steric bulk of the tert-butyl group may necessitate the use of specialized bulky phosphine ligands to facilitate efficient coupling.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone for the formation of C-N bonds, is also sensitive to the electronic environment of the aryl halide.

Aryl BromideAmineRepresentative Yield (%)Catalyst System (Illustrative)
4-BromoanisoleMorpholine>95Pd₂(dba)₃/BINAP / NaOtBu
BromobenzeneAniline~90Pd(OAc)₂/P(o-tol)₃ / NaOtBu
This compoundPiperidine~75-90 (estimated)Pd₂(dba)₃/XPhos / K₂CO₃
4-Bromobenzonitrilen-Hexylamine>98Pd(OAc)₂/cataCXium A / K₃PO₄

Note: The yields presented are representative and sourced from various literature reports under different optimal conditions. Direct comparison requires identical reaction setups.

In Buchwald-Hartwig aminations, aryl bromides with electron-withdrawing groups are generally excellent substrates.[5] Therefore, this compound is anticipated to perform well in these reactions. The choice of a sterically hindered phosphine ligand, such as XPhos or RuPhos, is often beneficial for coupling substrates with bulky substituents.[6]

Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, shows a similar trend in reactivity with respect to the electronic nature of the aryl bromide.

Aryl BromideAlkeneRepresentative Yield (%)Catalyst System (Illustrative)
4-BromoanisoleStyrene~80-90Pd(OAc)₂/P(o-tol)₃ / Et₃N
Bromobenzenen-Butyl acrylate>95Pd(OAc)₂/PPh₃ / NaOAc
This compoundStyrene~70-85 (estimated)Pd(OAc)₂/P(t-Bu)₃ / Cy₂NMe
4-Bromoacetophenonen-Butyl acrylate>95Pd(OAc)₂/P(t-Bu)₃ / Cy₂NMe

Note: The yields presented are representative and sourced from various literature reports under different optimal conditions. Direct comparison requires identical reaction setups.

The electron-deficient nature of the aromatic ring in this compound should facilitate the Heck reaction.[2][7] The use of electron-rich and bulky phosphine ligands is often advantageous for achieving high yields, especially with less reactive alkenes.[1]

Experimental Considerations and Protocols

The successful execution of cross-coupling reactions with this compound requires careful attention to experimental parameters.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Reagents Aryl Bromide, Coupling Partner, Base Inert_Atmosphere Degas with N2/Ar Reagents->Inert_Atmosphere Add to flask Catalyst_System Palladium Precatalyst, Ligand Catalyst_System->Inert_Atmosphere Add to flask Solvent Anhydrous/Degassed Solvent Solvent->Inert_Atmosphere Add to flask Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon completion Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Representative Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Role of Substituents

The electronic effects of substituents on the aryl bromide directly impact the rate-determining oxidative addition step of the catalytic cycle.

G cluster_0 Influence of Substituents on Oxidative Addition Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)L_n-Nu ArPdBr->ArPdNu Transmetalation (Suzuki) or Amine Coordination (B-H) Product Ar-Nu ArPdNu->Product Reductive Elimination Product->Pd0 Catalyst Regeneration EWG Electron-Withdrawing Group (e.g., -SO₂NHtBu) Accelerates Oxidative Addition EDG Electron-Donating Group (e.g., -OCH₃) Decelerates Oxidative Addition

Caption: Simplified catalytic cycle highlighting the influence of substituents.

Electron-withdrawing groups, like the N-(tert-butyl)sulfonamide moiety, decrease the electron density on the aromatic ring, making the C-Br bond more polarized and susceptible to cleavage by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups increase electron density, strengthening the C-Br bond and slowing down the oxidative addition step.

Conclusion

This compound emerges as a reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its strong electron-withdrawing sulfonamide group generally enhances its reactivity compared to electron-neutral or electron-rich aryl bromides. However, the considerable steric bulk of the N-tert-butyl group is a critical factor that must be addressed through the judicious selection of sterically demanding and electron-rich phosphine ligands to achieve optimal results. This guide provides a foundational understanding of the factors governing the reactivity of this important building block, empowering researchers to design more efficient and robust synthetic strategies.

References

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ACS Publications. Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides.
  • Wikipedia. Heck reaction.
  • MDPI. Heck Reaction—State of the Art.
  • ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted...
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • RSC Publishing. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ResearchGate. Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides.
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. Substrate scope of Suzuki-coupling of...
  • PubMed. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation.
  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide.
  • Macmillan Group. B-Alkyl Suzuki Couplings.
  • PharmaCompass. 3-bromo-N-tert-butylbenzenesulfonamide.
  • Semantic Scholar. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis..
  • NIH. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase.
  • American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
  • PubMed Central. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
  • Wikipedia. Hammett equation.
  • ResearchGate. Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. [a].
  • the University of Groningen research portal. Direct catalytic cross-coupling of organolithium compounds.
  • MDPI. Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][8]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaro...
  • YouTube. 27.04 A Survey of Hammett Substituent Constants.
  • ChemRxiv. Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivativ...
  • YouTube. 27.03 Hammett Substituent Constants Defined.
  • ResearchGate. Background of the Hammett Equation As Observed for Isolated Molecules: Meta - and Para-Substituted Benzoic Acids.

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A Comparative Analysis of N-tert-butyl and N-phenyl Benzenesulfonamides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two key benzenesulfonamide derivatives: N-tert-butyl benzenesulfonamide and N-phenyl benzenesulfonamide. As foundational scaffolds in medicinal chemistry, a nuanced understanding of their distinct characteristics is paramount for rational drug design and development. This document will explore their synthesis, physicochemical properties, and biological activities, offering field-proven insights to guide researchers in their selection and application.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern pharmacology, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents. Its success stems from the unique combination of a stable aromatic ring and a sulfonamide group capable of engaging in crucial hydrogen bonding interactions with biological targets. By modifying the N-substituent on the sulfonamide, a diverse range of physicochemical and pharmacological properties can be accessed. This guide focuses on a comparative study of two fundamental N-substituted benzenesulfonamides: the aliphatic N-tert-butyl and the aromatic N-phenyl derivatives. The choice between these seemingly simple substituents can have profound implications for a molecule's synthesis, stability, solubility, and ultimately, its biological activity.

Synthesis and Structural Disparities

The synthetic routes to N-tert-butyl and N-phenyl benzenesulfonamides are well-established, yet the underlying principles of these reactions are dictated by the nature of the amine nucleophile.

Synthesis of N-tert-butyl benzenesulfonamide

The synthesis of N-tert-butyl benzenesulfonamide can be efficiently achieved through the reaction of benzenesulfonamide with a tert-butyl source, such as tert-butyl acrylate, propionate, or alcohol.[1] This reaction is typically catalyzed by a Lewis acid like hafnium tetrachloride or zirconium tetrachloride, with high yields (often exceeding 95%) and purity.[1] The steric hindrance of the bulky tert-butyl group necessitates specific catalytic conditions to overcome the activation energy barrier.

cluster_reactants Reactants cluster_conditions Reaction Conditions Benzenesulfonamide Benzenesulfonamide Product N-tert-butyl benzenesulfonamide Benzenesulfonamide->Product Reaction tert_Butyl_Source tert-Butyl Acrylate/ Propionate/Alcohol tert_Butyl_Source->Product Catalyst HfCl4 or ZrCl4 (Catalyst) Catalyst->Product Solvent N-Methylpyrrolidone (Solvent) Solvent->Product Heat Heat (150°C) Heat->Product cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline Product N-phenyl benzenesulfonamide Aniline->Product Nucleophilic Attack Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Product Base Aqueous NaOH (Base) Base->Product Solvent Dichloromethane (Solvent) Solvent->Product

Schotten-Baumann synthesis of N-phenyl benzenesulfonamide.

Structural and Electronic Differences

The core distinction between these two molecules lies in the nature of the N-substituent.

cluster_tert_butyl N-tert-butyl benzenesulfonamide cluster_phenyl N-phenyl benzenesulfonamide a b Bulky, aliphatic Electron-donating (+I effect) Steric shielding c d Planar, aromatic Potential for π-π stacking Electron-withdrawing (inductive) and -donating (resonance)

Structural comparison of N-substituents.

The N-tert-butyl group is a bulky, aliphatic substituent that exerts a positive inductive effect (+I), donating electron density to the sulfonamide nitrogen. [2]This steric bulk can significantly influence molecular conformation and shield adjacent functional groups from metabolic attack. [3]In contrast, the N-phenyl group is a planar, aromatic substituent. Its electronic effect is more complex, exhibiting both an electron-withdrawing inductive effect and the potential for electron donation through resonance. The phenyl ring also introduces the possibility of π-π stacking interactions with biological targets.

Comparative Physicochemical Properties

The differences in the N-substituents directly translate to distinct physicochemical properties.

PropertyN-tert-butyl benzenesulfonamideN-phenyl benzenesulfonamide
Molecular Formula C₁₀H₁₅NO₂SC₁₂H₁₁NO₂S
Molecular Weight 213.30 g/mol 233.29 g/mol
Melting Point 136-138 °C (for p-tert-butyl derivative)110 °C
Solubility Sparingly soluble in ethyl acetate, slightly soluble in chloroform (for p-tert-butyl derivative)Soluble in methanol
Predicted LogP 2.12.58

Data for N-tert-butyl benzenesulfonamide is for the para-tert-butyl substituted analog as comprehensive data for the parent compound is limited.

The higher melting point of the tert-butyl derivative may be attributed to efficient crystal packing facilitated by the symmetrical nature of the tert-butyl group. The phenyl group, while planar, can adopt various rotational conformations, potentially leading to less ordered packing in the solid state. In terms of solubility, the more polar nature of N-phenyl benzenesulfonamide suggests a greater affinity for polar solvents like methanol. The higher predicted LogP of the N-phenyl derivative indicates greater lipophilicity.

Spectral Characteristics: A Comparative Overview

¹H NMR Spectroscopy:

  • N-tert-butyl benzenesulfonamide: A characteristic singlet for the nine equivalent protons of the tert-butyl group would be expected in the upfield region (around 1.2-1.4 ppm). The aromatic protons would appear as multiplets in the downfield region (7.4-7.9 ppm). The N-H proton signal would be a broad singlet.

  • N-phenyl benzenesulfonamide: The spectrum is more complex in the aromatic region, with overlapping multiplets for the ten protons of the two phenyl rings. The N-H proton signal is also observed as a broad singlet.

¹³C NMR Spectroscopy:

  • N-tert-butyl benzenesulfonamide: The spectrum would show a signal for the quaternary carbon of the tert-butyl group and a signal for the three equivalent methyl carbons.

  • N-phenyl benzenesulfonamide: The spectrum displays distinct signals for the carbons of the two different phenyl rings.

FTIR Spectroscopy:

  • Both compounds will exhibit characteristic peaks for the S=O stretching of the sulfonamide group (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).

  • The N-H stretching vibration will be observed in the region of 3300-3200 cm⁻¹.

  • The C-H stretching vibrations will differ, with the N-tert-butyl derivative showing aliphatic C-H stretches and the N-phenyl derivative showing aromatic C-H stretches.

Mass Spectrometry:

  • The molecular ion peak will differ by 20 m/z units.

  • Fragmentation patterns will be distinct. N-tert-butyl benzenesulfonamide is expected to show a prominent peak corresponding to the loss of the tert-butyl group. N-phenyl benzenesulfonamide will exhibit fragmentation patterns characteristic of the two phenyl rings.

Comparative Biological Activity and Structure-Activity Relationships

While direct comparative biological studies of the parent N-tert-butyl and N-phenyl benzenesulfonamides are scarce, extensive research on their derivatives provides valuable insights into their potential structure-activity relationships (SAR).

N-phenyl benzenesulfonamide Derivatives: This class of compounds has been widely explored for various therapeutic applications.

  • Enzyme Inhibition: N-phenyl benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), with the sulfonamide moiety coordinating to the zinc ion in the active site. [4]They have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. [4]* Anticancer Activity: The ability of these derivatives to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors, makes them promising anticancer agents. [5] N-tert-butyl benzenesulfonamide and its Analogs:

  • Metabolic Stability: The bulky tert-butyl group is often incorporated into drug candidates to sterically shield metabolically labile sites, thereby increasing the drug's half-life and bioavailability. [3]* Cardiovascular Effects: A derivative of 4-tert-butyl-benzenesulfonamide has been shown to decrease artery blood pressure, suggesting potential applications in cardiovascular disease. [6]* Toxicity Profile: Studies on the related compound N-butylbenzenesulfonamide have indicated potential for neurotoxicity and immunotoxicity, highlighting the importance of careful toxicological evaluation of N-alkylbenzenesulfonamides. [1][7] Structure-Activity Relationship Discussion:

The choice between a tert-butyl and a phenyl group can dramatically alter the biological activity profile of a benzenesulfonamide-based drug candidate.

cluster_tert_butyl Steric Hindrance & Lipophilicity cluster_phenyl Planarity & Aromaticity Receptor Biological Target (e.g., Enzyme Active Site) tert_Butyl_Drug N-tert-butyl benzenesulfonamide Derivative tert_Butyl_Drug->Receptor Hydrophobic Interactions Phenyl_Drug N-phenyl benzenesulfonamide Derivative Phenyl_Drug->Receptor π-π Stacking Interactions a Potential for increased metabolic stability b Potential for specific aromatic interactions

Differential binding modes based on N-substituent.

The tert-butyl group , with its significant steric bulk and lipophilicity, is likely to favor binding to hydrophobic pockets in a biological target. Its primary role in drug design is often to enhance metabolic stability and improve pharmacokinetic properties. The phenyl group , on the other hand, offers opportunities for more specific interactions, such as π-π stacking with aromatic amino acid residues in a protein's active site. This can lead to higher binding affinity and selectivity. However, the phenyl ring can also be a site of metabolic oxidation.

Experimental Protocols

Synthesis of N-tert-butyl benzenesulfonamide

[1]

  • To a four-necked flask, add benzenesulfonamide, tert-butyl acrylate (or a related tert-butyl source), a catalytic amount of hafnium tetrachloride (1-10 mol%), and N-methylpyrrolidone as the solvent.

  • Stir the mixture and heat to 150 °C under reflux.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting benzenesulfonamide is consumed.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble materials.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or recrystallization, to yield N-tert-butyl benzenesulfonamide.

Synthesis of N-phenyl benzenesulfonamide (Schotten-Baumann Reaction)

[2]

  • In an Erlenmeyer flask equipped with a magnetic stir bar, combine aniline and a 10% aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath and stir vigorously to form an emulsion.

  • In a separate beaker, dissolve benzenesulfonyl chloride in dichloromethane.

  • Add the benzenesulfonyl chloride solution dropwise to the stirring aniline mixture over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure N-phenyl benzenesulfonamide.

Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibitory activity of sulfonamides is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

  • Prepare solutions of the test compounds (N-tert-butyl and N-phenyl benzenesulfonamides) at various concentrations.

  • Prepare a solution of purified human carbonic anhydrase isoenzyme (e.g., hCA II).

  • In the stopped-flow instrument, rapidly mix the enzyme solution with the inhibitor solution and incubate for a short period.

  • Initiate the reaction by mixing the enzyme-inhibitor solution with a CO₂-saturated buffer containing a pH indicator (e.g., phenol red).

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Calculate the initial rates of the reaction at different inhibitor concentrations.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The choice between an N-tert-butyl and an N-phenyl substituent on a benzenesulfonamide scaffold is a critical decision in the early stages of drug discovery. The N-tert-butyl group offers advantages in terms of metabolic stability and can be synthesized in high yield, making it an attractive choice for improving the pharmacokinetic profile of a lead compound. The N-phenyl group, while potentially more susceptible to metabolism, provides a platform for specific aromatic interactions that can enhance binding affinity and selectivity.

This guide has provided a comparative framework for understanding the synthesis, physicochemical properties, and potential biological activities of these two fundamental building blocks. Future research should focus on direct, head-to-head comparisons of their biological activities to further elucidate the nuanced structure-activity relationships governed by these seemingly simple N-substituents. Such studies will undoubtedly provide invaluable data for the rational design of the next generation of sulfonamide-based therapeutics.

References

  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents.
  • Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC - NIH.
  • How much steric hindrance does a phenyl group offer? - Chemistry Stack Exchange.
  • FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. - ResearchGate.
  • Benzenesulfonamide, N-butyl- - the NIST WebBook.
  • 4-tert-Butylbenzenesulfonamide: Comprehensive Overview and Applications.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate.
  • Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory - ResearchGate.
  • Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring - PubMed.
  • Phenyl groups versus tert-butyl groups as solubilizing substituents for somep[5]henacenes andp[8]henacenes - PubMed.
  • Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PubMed.
  • 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem.
  • N-Phenylbenzenesulfonamide - Stenutz.
  • N-phenyl benzenesulfonamide derivatives synthesized | Download Table - ResearchGate.

Sources

A Researcher's Guide to the Computational Analysis of 3-Bromo-N-(tert-butyl)benzenesulphonamide: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Their mechanism often involves mimicking p-aminobenzoic acid (PABA) to inhibit the dihydropteroate synthase (DHPS) enzyme, a vital component in the bacterial folic acid synthesis pathway.[1] The continuous evolution of drug resistance necessitates the rational design and synthesis of novel sulfonamide derivatives with enhanced efficacy and specificity.[2][3]

This guide focuses on 3-Bromo-N-(tert-butyl)benzenesulphonamide (CAS: 308283-47-8), a representative member of this important class.[4][5] We will explore its structural, spectroscopic, and electronic properties through a detailed computational analysis. In the world of drug development, where time and resources are paramount, in silico techniques like Density Functional Theory (DFT) offer a powerful predictive lens, allowing researchers to characterize molecules and anticipate their behavior before committing to lengthy synthetic routes.[6][7][8]

The objective of this guide is to provide a detailed, step-by-step protocol for the computational analysis of this compound. To provide a richer context and understand the nuanced effects of substituent placement, we will perform a comparative analysis against two key analogues: its structural isomer, 4-Bromo-N-(tert-butyl)benzenesulphonamide , and its non-halogenated parent compound, N-(tert-butyl)benzenesulphonamide . This comparison will illuminate how the position of the bromine atom—a common substituent used to modulate pharmacological profiles—influences the molecule's overall characteristics.

Comparative Framework: The Target Molecule and Its Analogs

The selection of analogs is crucial for a meaningful comparative study.

  • 4-Bromo-N-(tert-butyl)benzenesulphonamide: The para-isomer allows for a direct assessment of how moving the electron-withdrawing bromine atom from the meta to the para position impacts molecular geometry and electronic charge distribution.

  • N-Butylbenzenesulfonamide: This non-brominated parent molecule serves as a fundamental baseline, enabling us to isolate and quantify the net effect of adding a bromine atom to the benzene ring.[9][10]

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundthis compoundC₁₀H₁₄BrNO₂S292.19308283-47-8
4-Bromo-N-(tert-butyl)benzenesulphonamide4-Bromo-N-(tert-butyl)benzenesulphonamideC₁₀H₁₄BrNO₂S292.1993281-65-3
N-ButylbenzenesulfonamideN-ButylbenzenesulfonamideC₁₀H₁₅NO₂S213.303622-84-2

Computational Methodology: The 'Why' Behind the 'How'

Our computational approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a robust balance between accuracy and computational expense for organic molecules of this size. The protocols described below are designed to be a self-validating system, where the results of one stage (e.g., geometry optimization) form the reliable input for the next (e.g., property calculations).

Workflow for Computational Analysis

G cluster_input 1. Input Preparation cluster_core_calc 2. Quantum Chemical Calculation (Gaussian 09) cluster_analysis 3. Data Analysis & Comparison mol_structure Initial 3D Structure (e.g., from PubChem) geom_opt Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) mol_structure->geom_opt Input Geometry validation Frequency Check (No imaginary frequencies?) geom_opt->validation Output Structure struct_params Structural Parameters (Bond Lengths, Angles) geom_opt->struct_params Optimized Geometry nmr_calc NMR Calculation (GIAO Method, PCM Solvent Model) validation->nmr_calc Validated Minimum fmo_mep_calc Electronic Properties (HOMO, LUMO, MEP) validation->fmo_mep_calc spec_data Spectroscopic Data (IR, NMR Spectra) nmr_calc->spec_data elec_props Electronic Properties (Reactivity, Interaction Sites) fmo_mep_calc->elec_props comparison Comparative Analysis of all 3 molecules struct_params->comparison spec_data->comparison elec_props->comparison

Sources

A Comparative Guide to the HPLC Analysis of 3-Bromo-N-(tert-butyl)benzenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Bromo-N-(tert-butyl)benzenesulphonamide, a key intermediate in various synthetic pathways. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the primary HPLC approach with alternative analytical techniques.

Understanding the Analyte: this compound

Before developing an analytical method, a fundamental understanding of the analyte's physicochemical properties is crucial.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO₂SPubChem[1]
Molecular Weight 292.19 g/mol PubChem[1]
Structure A benzene ring with a bromine atom and a sulfonamide group, which includes a tert-butyl substituent.Cymit Química S.L.[2]
Solubility Soluble in organic solvents.Cymit Química S.L.[2]
Appearance White to off-white solid.Sigma-Aldrich

The presence of a bromine atom and a sulfonamide group attached to a benzene ring, along with a tert-butyl group, influences its chromatographic behavior, making it a suitable candidate for reversed-phase HPLC.[2]

Core Methodology: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of sulfonamides due to its high sensitivity and specificity.[3] For this compound, a reversed-phase method is the logical starting point, leveraging the compound's non-polar characteristics.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Prepare Analyte Standard (e.g., 1 mg/mL in Methanol) Injector Autosampler Sample->Injector Inject Sample MobilePhase Prepare Mobile Phase (e.g., Acetonitrile:Water) Degas Degas Mobile Phase MobilePhase->Degas Pump Isocratic Pump Degas->Pump Pump->Injector Column C18 Reversed-Phase Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol:
  • Standard Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (HPLC grade) in a 60:40 (v/v) ratio. Degas the solution for 15 minutes using an ultrasonic bath.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the standard solution and record the chromatogram.

Comparative Analysis: Optimizing the Separation

The initial method provides a solid foundation. However, optimization is key to achieving the best possible separation. Here, we compare different stationary phases and mobile phase compositions.

Stationary Phase Comparison

The choice of stationary phase is critical for achieving optimal resolution.[4] While C18 is a versatile and common choice for non-polar to moderately polar compounds, other phases can offer different selectivities.

Stationary PhaseParticle Size (µm)Dimensions (mm)Expected Performance
C18 5250 x 4.6Baseline: Good retention and peak shape for the analyte due to its hydrophobicity.
C8 5250 x 4.6Alternative: Less retentive than C18, leading to shorter analysis times. May be suitable for faster screening.
Phenyl-Hexyl 5250 x 4.6Alternative: Offers alternative selectivity through π-π interactions with the analyte's benzene ring, potentially improving peak shape and resolution from impurities.

Rationale: Starting with a C18 column is a standard practice for compounds like this compound due to its hydrophobic nature. A C8 column can be a good alternative if a shorter run time is desired. A Phenyl-Hexyl column provides a different separation mechanism that can be advantageous if closely eluting impurities are present.

Mobile Phase Optimization

The mobile phase composition significantly influences retention time, peak shape, and resolution.[5]

Mobile Phase Composition (v/v)pH ModifierExpected Outcome
Acetonitrile:Water (60:40) NoneBaseline: Good starting point, balancing retention and analysis time.
Methanol:Water (70:30) NoneAlternative: Methanol is a weaker solvent than acetonitrile, leading to longer retention times but potentially different selectivity.
Acetonitrile:Water (60:40) 0.1% Acetic AcidOptimization: The addition of a small amount of acid can improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase, reducing peak tailing.

Rationale: The ratio of organic modifier to water is the primary driver of retention in reversed-phase chromatography. Adjusting this ratio allows for the fine-tuning of the retention time. The choice between acetonitrile and methanol can alter the selectivity of the separation. Adding an acid modifier is a common strategy to improve peak shape for compounds that can interact with the stationary phase in multiple ways.[6]

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of sulfonamides.[7]

TechniquePrincipleAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid, low cost, simple equipment.Lower sensitivity and resolution compared to HPLC, not easily quantifiable.
Gas Chromatography (GC) Separation in the gas phase.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like sulfonamides, potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometer.High sensitivity and selectivity, provides molecular weight information for identification.[3]Higher cost and complexity compared to HPLC-UV.
Logical Comparison Flow

Comparison_Flow cluster_primary Primary Method cluster_alternatives Alternative Techniques cluster_decision Decision Criteria HPLC HPLC-UV Analysis Quantification Quantitative Analysis? HPLC->Quantification Identification Structural Confirmation? HPLC->Identification SpeedCost Speed and Cost Priority? HPLC->SpeedCost TLC Thin-Layer Chromatography GC Gas Chromatography LCMS Liquid Chromatography-Mass Spectrometry Quantification->TLC No Quantification->LCMS Yes Identification->GC Potentially Identification->LCMS Yes SpeedCost->TLC High SpeedCost->LCMS Low

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

For the routine analysis and quantification of this compound, a reversed-phase HPLC method using a C18 column with an acetonitrile and water mobile phase provides a robust and reliable approach. Optimization of the mobile phase, such as the addition of a small amount of acid, can further enhance peak shape and reproducibility. While alternative techniques like TLC and GC exist, they generally do not offer the same level of quantitative accuracy and resolution as HPLC for this type of analyte. For applications requiring the highest sensitivity and structural confirmation, LC-MS is the superior, albeit more resource-intensive, choice. The selection of the most appropriate analytical technique should always be guided by the specific requirements of the analysis, including the need for quantification, identification, speed, and cost.

References

  • YMER, S. Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. ResearchGate.
  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. National Center for Biotechnology Information.
  • Quora. What is the method of analysis of sulphonamides?
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: Comparing Bromo-Benzenesulfonamide Isomers for Optimal Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for the elegant construction of carbon-carbon bonds.[1] Its versatility and functional group tolerance have made it an indispensable reaction in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of new therapeutic agents. However, as with any powerful tool, mastering its application requires a nuanced understanding of the factors that govern its efficiency.

This guide provides an in-depth comparison of the Suzuki coupling yields of ortho-, meta-, and para-bromo-benzenesulfonamide isomers. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the mechanistic underpinnings that dictate the success of these reactions. We will explore how the seemingly subtle change in the position of the bromo-substituent dramatically impacts reactivity and, ultimately, the yield of your desired biaryl sulfonamide. This understanding is critical for rational reaction design, troubleshooting, and achieving optimal results in your synthetic campaigns.

The Decisive Factors: Steric Hindrance and Electronic Effects

The success of a Suzuki coupling reaction hinges on a delicate interplay of steric and electronic factors.[2][3][4][5][6] The position of the bromine atom on the benzenesulfonamide ring relative to the sulfonamide group dictates the steric accessibility of the C-Br bond for oxidative addition to the palladium catalyst and influences the electronic nature of the aromatic ring.

Steric Hindrance: The Ortho-Isomer's Challenge

The ortho-isomer (2-bromo-benzenesulfonamide) presents the most significant steric challenge. The bulky sulfonamide group in close proximity to the bromine atom creates a sterically congested environment around the reaction center. This steric clash can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step of the catalytic cycle and, consequently, leading to lower yields.[2][3][4][5][6] Overcoming this steric barrier often necessitates the use of specialized, bulky phosphine ligands that can promote the formation of the active catalyst and facilitate the coupling of sterically demanding substrates.

Electronic Effects: A More Subtle Influence

The sulfonamide group is strongly electron-withdrawing. This electronic effect influences the reactivity of the aryl bromide, generally making the C-Br bond more susceptible to oxidative addition. In the cases of the meta- and para-isomers, where steric hindrance is less of a concern, these electronic effects play a more prominent role. The para-isomer (4-bromo-benzenesulfonamide) is often the most reactive of the three. The electron-withdrawing effect of the sulfonamide group is most effectively transmitted to the C-Br bond in the para position, facilitating oxidative addition. The meta-isomer (3-bromo-benzenesulfonamide) typically exhibits intermediate reactivity between the ortho and para isomers.

This reactivity trend of para > meta >> ortho is a common observation for substituted aryl halides in Suzuki coupling reactions and is well-documented for analogous systems like nitrophenylboronic acids.[7]

Comparative Yields: A Quantitative Look

IsomerAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ortho 2-Bromo-benzenesulfonamidePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~11*[8]
Meta 3-Bromo-benzenesulfonamidePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1004~85 Inferred from similar systems
Para 4-Bromo-benzenesulfonamidePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1002>95Inferred from similar systems

*Note: This yield is reported for a similar ortho-bromoaniline system, which serves as a reasonable proxy for the sterically hindered ortho-bromo-benzenesulfonamide. **Note: These yields are based on typical results for Suzuki couplings of electronically activated aryl bromides with minimal steric hindrance.

As the data suggests, the ortho-isomer consistently provides significantly lower yields due to steric hindrance. The meta- and para-isomers, with less steric congestion, afford much higher yields, with the para-isomer often reacting faster and more completely.

Experimental Protocol: A Representative Suzuki Coupling

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling of a bromo-benzenesulfonamide isomer with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • Bromo-benzenesulfonamide isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-benzenesulfonamide isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and quickly add them to the reaction flask under a positive pressure of the inert gas.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the structural differences between the bromo-benzenesulfonamide isomers.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2 Isomer_Comparison cluster_ortho Ortho-Isomer (Sterically Hindered) cluster_meta Meta-Isomer cluster_para Para-Isomer (Most Reactive) ortho ortho ortho_label Br and SO2NH2 are adjacent, causing steric hindrance. meta meta meta_label Br and SO2NH2 are separated, reducing steric hindrance. para para para_label Br and SO2NH2 are opposite, minimal steric hindrance and favorable electronics.

Caption: Structural comparison of bromo-benzenesulfonamide isomers.

Conclusion and Future Directions

The choice of bromo-benzenesulfonamide isomer has a profound impact on the outcome of a Suzuki-Miyaura cross-coupling reaction. The ortho-isomer, due to significant steric hindrance, presents a considerable synthetic challenge that often requires specialized catalytic systems to achieve even moderate yields. In contrast, the meta- and para-isomers are significantly more reactive, with the para-isomer generally providing the highest yields in the shortest reaction times.

For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for efficient and successful synthesis. When faced with a sterically hindered substrate, careful consideration of ligand and catalyst selection is crucial. For less hindered systems, reaction conditions can often be milder and more forgiving. As the field of catalysis continues to evolve, the development of new, more active, and sterically tolerant catalyst systems will undoubtedly expand the scope of the Suzuki-Miyaura reaction, enabling the synthesis of even more complex and challenging molecules.

References

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.
  • ResearchGate. (n.d.). Coupling of bromobenzene and phenyboronic acid catalyzed by palladium complex.
  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of the bromobenzene with phenylboronic acid.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • NSF Public Access Repository. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • PubMed Central. (n.d.). Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters.
  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of....
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.
  • RSC Publishing. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

Sources

The Bulky Guardian: A Comparative Guide to the Steric Hindrance Effects in 3-Bromo-N-(tert-butyl)benzenesulphonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the subtle interplay of electronic and steric effects dictates the outcome of a reaction. The N-tert-butyl group, a bulky and sterically demanding moiety, is a powerful tool for medicinal chemists, often employed to enhance metabolic stability or modulate receptor binding. However, this steric bulk comes at a cost, profoundly impacting the reactivity of the parent molecule. This guide provides an in-depth, comparative analysis of the steric hindrance effects of the N-tert-butyl group in 3-Bromo-N-(tert-butyl)benzenesulphonamide, a versatile building block in drug discovery. Through a lens of comparative experimental data, we will explore its reactivity in key cross-coupling and nucleophilic substitution reactions against a less sterically encumbered analogue, 3-Bromo-N-methylbenzenesulphonamide.

The Overarching Influence of the N-tert-butyl Group

The tert-butyl group, with its three methyl groups branching from a quaternary carbon, creates a significant steric shield around the nitrogen atom of the sulphonamide. This steric congestion has profound implications for reactions involving either the sulphonamide nitrogen or the adjacent aromatic ring. The sheer size of the tert-butyl group can impede the approach of reagents, influence the conformational preferences of the molecule, and alter the reactivity of nearby functional groups.

A compelling illustration of this steric hindrance is observed even in simple protection reactions. Attempts to protect the nitrogen of N-tert-butyl-p-toluenesulphonamide with a di-tert-butyldicarbonate (Boc) group have been reported to be unsuccessful, even after prolonged reaction times. In stark contrast, the corresponding N-isobutyl derivative undergoes complete conversion in under an hour under the same conditions. This stark difference underscores the formidable steric barrier presented by the N-tert-butyl group, a theme that will recur in more complex transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Sulphonamides

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are cornerstones of modern C-N and C-C bond formation. However, the success of these reactions is highly sensitive to the steric environment of the substrates.

Buchwald-Hartwig A

Safety Operating Guide

Proper Disposal of 3-Bromo-N-(tert-butyl)benzenesulphonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-N-(tert-butyl)benzenesulphonamide (CAS No. 308283-47-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily those set forth by the United States Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a skin and eye irritant and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.

  • Skin Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: All handling of the solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures for hazardous materials.

Step-by-Step Disposal Protocol

The disposal of this compound requires a systematic approach, from waste characterization to final removal by a licensed disposal facility.

Part 1: Hazardous Waste Determination

The first and most critical step is to determine if the waste is classified as hazardous under EPA regulations.[2] Since this compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes, a characterization based on its properties is necessary.[3][4][5][6][7]

Toxicity Characteristic: The primary concern for this compound is its irritant nature, which falls under the broader category of toxicity. A formal Toxicity Characteristic Leaching Procedure (TCLP) may be required by your institution's Environmental Health and Safety (EHS) department to definitively classify the waste. However, as a best practice, it is prudent to manage this chemical as a hazardous waste due to its irritant properties and the presence of a halogen.

Waste Profile Sheet: A waste profile sheet should be completed for this compound. This document provides the disposal facility with detailed information about the chemical's composition and hazards.

Part 2: Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective disposal.

  • Waste Stream: This compound must be disposed of as halogenated organic waste .

  • Incompatibility: Never mix halogenated waste with non-halogenated organic waste. Keep it segregated from other waste streams such as acids, bases, and oxidizers.

  • Container Selection:

    • Use a designated, leak-proof, and sealable hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is clean and compatible with the chemical.

    • Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.

Part 3: Labeling

Accurate and clear labeling of hazardous waste containers is a strict regulatory requirement.

The label must include:

  • The words "Hazardous Waste "

  • Chemical Name: "this compound" (avoiding abbreviations or chemical formulas)

  • Hazard Pictograms: GHS pictograms for "Irritant" (exclamation mark) should be clearly displayed.

  • Generator Information: Name and contact information of the principal investigator or laboratory supervisor.

Part 4: Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containers must be kept closed at all times, except when adding waste.

  • The SAA should have secondary containment to capture any potential leaks or spills.

  • Regularly inspect the containers for any signs of degradation or leakage.

Once the container is full, it must be moved to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Transfer cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_determination Perform Hazardous Waste Determination (Consult SDS and EHS) fume_hood->waste_determination classify_halogenated Classify as Halogenated Organic Waste waste_determination->classify_halogenated select_container Select a Compatible, Leak-Proof Container (e.g., HDPE, Glass) classify_halogenated->select_container label_container Label Container with: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Accumulation Date Generator Info select_container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) add_waste->store_saa inspect_saa Weekly Inspection of SAA and Containers store_saa->inspect_saa container_full Is Container Full? inspect_saa->container_full container_full->store_saa No transfer_caa Arrange for Transfer to Central Accumulation Area (CAA) container_full->transfer_caa Yes manifest Complete Hazardous Waste Manifest transfer_caa->manifest vendor_pickup Arrange for Pickup by a Licensed Hazardous Waste Vendor manifest->vendor_pickup incineration High-Temperature Incineration with Flue Gas Scrubbing vendor_pickup->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Final Disposal Method

The recommended and most environmentally sound disposal method for halogenated organic compounds like this compound is high-temperature incineration .[8] This process must be carried out at a licensed hazardous waste incineration facility. These facilities are equipped with specialized flue gas treatment systems, such as scrubbers, to neutralize and remove the acidic hydrogen bromide (HBr) gas that is formed during the combustion of brominated compounds.[9] Landfilling of this type of waste is generally not recommended due to its potential to leach into the soil and groundwater.[10][11]

Record Keeping

Maintaining accurate records of hazardous waste disposal is a legal requirement. A Hazardous Waste Manifest is a control document that tracks the waste from the point of generation to its final destination.[12][13][14][15][16] Ensure that you receive a signed copy of the manifest from the waste transporter and the final disposal facility. These records must be retained for a period specified by federal and state regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations for hazardous waste management.

References

  • The University of Alabama at Birmingham. (n.d.). Manifests. Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Request PDF. (2025, August 9). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution.
  • The University of Alabama at Birmingham. (2024, June 25). Hazardous Waste Manifest.
  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
  • MLI Environmental. (2025, November 26). Hazardous Waste Manifest: What You Should Know.
  • PubMed. (n.d.). Environmental fate of three novel brominated flame retardants in aquatic mesocosms.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water.
  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions.
  • Texas Commission on Environmental Quality. (2025, March 12). Waste Designation Decision Matrix - P and U Listed Wastes.
  • Technology Networks. (2021, June 17). Landfill Bacteria Could Help To Eliminate Toxic Chemicals.
  • PubMed. (1990). Degradation of halogenated aromatic compounds.
  • Hazardous Waste Experts. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications.
  • Organohalogen Compounds. (n.d.). BROMINE AHD WASTE INCINERATION.
  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide.
  • Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
  • European IPPC Bureau. (n.d.). Basic principles of waste incineration Incineration allows destroying by complete oxidation in a combustion process organic subs.
  • ResearchGate. (2025, August 6). Hydrolysis of sulphonamides in aqueous solutions.
  • National Institutes of Health. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • PharmaCompass. (n.d.). 3-bromo-N-(t-butyl)benzenesulfonamide.
  • ResearchGate. (n.d.). The fate of sulfonamides in the process of phytoremediation in hydroponics.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • GOV.UK. (n.d.). Waste Classification.
  • Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION.
  • Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.
  • PharmaCompass. (n.d.). 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE.
  • PharmaCompass. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide.
  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • MDPI. (2024, January 18). Historical Occurrence and Composition of Novel Brominated Flame Retardants and Dechlorane Plus in Sediments from an Electronic Waste Recycling Site in South China.
  • European Open Science. (2022, May 3). Xenobiotic Organic Compounds in a Landfill Leachate.

Sources

Navigating the Safe Handling of 3-Bromo-N-(tert-butyl)benzenesulphonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical reagents is the bedrock of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the safe management of 3-Bromo-N-(tert-butyl)benzenesulphonamide (CAS No. 308283-47-8), a compound of interest in medicinal chemistry and drug development.[1] By moving beyond a simple checklist, this document elucidates the causality behind each safety protocol, empowering laboratory personnel to not only follow procedures but to understand the critical importance of each step in ensuring personal safety and experimental validity.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a solid organic compound that, while not extensively characterized in publicly available toxicological literature, presents known hazards that demand rigorous adherence to safety protocols. The primary known risks associated with this and structurally similar compounds are irritation to the skin, eyes, and respiratory system.[2]

GHS Hazard Classification:

Hazard ClassHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritation.WarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritation.WarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.WarningGHS07

The benzenesulfonamide moiety is a common scaffold in medicinal chemistry, and while this specific compound's full toxicological profile is not yet comprehensively documented, it is prudent to handle it with the assumption of potential bioactivity and associated risks. The presence of a bromine atom on the benzene ring classifies it as a halogenated aromatic compound, which necessitates special considerations for both handling and waste disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn in situations with a higher risk of splashes or dust generation, such as when transferring large quantities of the solid or preparing solutions.

  • Body Protection: A flame-resistant laboratory coat is required. For procedures with a significant risk of contamination, disposable coveralls should be considered.

  • Respiratory Protection: All handling of the solid compound that may generate dust, and any work with its solutions that could produce aerosols, must be conducted within a certified chemical fume hood. If a fume hood is not available or in situations with a potential for high-concentration exposure, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.

Operational Plan: From Receipt to Use

A systematic approach to the handling of this compound minimizes the risk of exposure and ensures the integrity of the compound for research purposes.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Weighing and Solution Preparation

This is a critical step where the potential for generating airborne particulates is highest.

Step-by-Step Protocol:

  • Preparation: Don all required PPE, including double gloves and a face shield. Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all weighing and transfer operations within the fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Use a tared, sealed container for weighing to minimize dust generation.

  • Dissolution: Slowly add the solid to the chosen solvent in a flask or beaker, ensuring gentle agitation to aid dissolution without splashing.

  • Cleaning: Decontaminate all weighing utensils and the work surface immediately after use.

Spill Response: A Calm and Calculated Approach

In the event of a spill, a pre-planned and methodical response is essential to mitigate any potential hazards.

Minor Spill (Contained within a fume hood)
  • Alert: Inform colleagues in the immediate vicinity.

  • Isolate: Keep the fume hood sash at a low working height.

  • Absorb: Cover the spill with a suitable absorbent material, such as vermiculite or a commercial chemical absorbent.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood)
  • Evacuate: Immediately alert all personnel in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors to contain the spill.

  • Notify: Contact the institution's Environmental Health and Safety (EHS) department and provide details of the spill.

  • Await Assistance: Do not attempt to clean up a major spill without the assistance of trained emergency responders.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][4]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated PPE, absorbent materials, and empty containers, in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all solutions and rinsates in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store hazardous waste in a designated satellite accumulation area until it is collected by the institution's hazardous waste management team.

Workflow Diagrams

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational pathways for handling this compound.

PPE_Selection_Workflow start Initiate Task with This compound risk_assessment Assess Risk of Exposure (Dust, Splash, Aerosol) start->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision solid_handling Handling Solid Compound ppe_decision->solid_handling Solid solution_work Working with Solutions ppe_decision->solution_work Solution high_risk_ops High-Risk Operations (e.g., large quantity transfer) ppe_decision->high_risk_ops High Risk core_ppe Core PPE: - Safety Goggles - Lab Coat - Double Gloves (Butyl Rubber recommended) solid_handling->core_ppe respiratory_protection Add Respiratory Protection (Fume Hood or Respirator) solid_handling->respiratory_protection solution_work->core_ppe high_risk_ops->core_ppe high_risk_ops->respiratory_protection face_shield Add Face Shield high_risk_ops->face_shield proceed Proceed with Task core_ppe->proceed respiratory_protection->proceed face_shield->proceed Spill_Response_Workflow spill_occurs Spill of this compound Occurs assess_spill Assess Spill Severity spill_occurs->assess_spill minor_spill Minor Spill (Contained in Fume Hood) assess_spill->minor_spill Minor major_spill Major Spill (Outside Fume Hood) assess_spill->major_spill Major alert_colleagues Alert Colleagues minor_spill->alert_colleagues evacuate_lab Evacuate Laboratory major_spill->evacuate_lab isolate_hood Isolate Fume Hood alert_colleagues->isolate_hood absorb_spill Absorb Spill isolate_hood->absorb_spill collect_waste Collect as Hazardous Waste absorb_spill->collect_waste decontaminate_area Decontaminate Area collect_waste->decontaminate_area end_minor Spill Contained and Cleaned decontaminate_area->end_minor isolate_lab Isolate Laboratory evacuate_lab->isolate_lab notify_ehs Notify EHS/Emergency Services isolate_lab->notify_ehs end_major Await Professional Response notify_ehs->end_major

Figure 2: A procedural workflow for responding to both minor and major spills of this compound, outlining the critical steps for containment and notification.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By understanding the inherent hazards and implementing the comprehensive operational and disposal plans outlined in this guide, researchers can protect themselves, their colleagues, and the environment. This commitment to safety fosters a laboratory culture where groundbreaking research can be conducted with confidence and integrity.

References

  • The University of Oklahoma Health Sciences Center.
  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. [Link]
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.
  • SHOWA.
  • U.S. Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
  • American Conference of Governmental Industrial Hygienists (ACGIH). TLV/BEI Guidelines. [Link]
  • U.S. Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]
  • TEMARRY. Guidelines for Solvent Waste Recycling and Disposal. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

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